molecular formula C19H24N2O B564544 2-Hydroxy Imipramine-d6 CAS No. 1189880-70-3

2-Hydroxy Imipramine-d6

Numéro de catalogue: B564544
Numéro CAS: 1189880-70-3
Poids moléculaire: 302.4 g/mol
Clé InChI: ROTCPJFWLNDKHU-WFGJKAKNSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Hydroxy Imipramine-d6, also known as this compound, is a useful research compound. Its molecular formula is C19H24N2O and its molecular weight is 302.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

11-[3-[bis(trideuteriomethyl)amino]propyl]-5,6-dihydrobenzo[b][1]benzazepin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O/c1-20(2)12-5-13-21-18-7-4-3-6-15(18)8-9-16-14-17(22)10-11-19(16)21/h3-4,6-7,10-11,14,22H,5,8-9,12-13H2,1-2H3/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTCPJFWLNDKHU-WFGJKAKNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(CCCN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675938
Record name 5-(3-{Bis[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189880-70-3
Record name 5-(3-{Bis[(~2~H_3_)methyl]amino}propyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of 2-Hydroxy Imipramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and characterization of 2-Hydroxy Imipramine-d6, a deuterated metabolite of the tricyclic antidepressant Imipramine. This isotopically labeled compound is a critical tool for pharmacokinetic studies, metabolic profiling, and as an internal standard in quantitative bioanalysis.

Introduction

Imipramine, a dibenzazepine derivative, is a widely prescribed tricyclic antidepressant. Its clinical efficacy and therapeutic monitoring are influenced by its metabolism, primarily through N-demethylation to desipramine and aromatic hydroxylation. The 2-hydroxy metabolite, 2-hydroxyimipramine, is a significant product of this metabolic pathway, mediated largely by the cytochrome P450 enzyme CYP2D6. Understanding the formation and clearance of this metabolite is crucial for comprehensive drug development and personalized medicine.

The synthesis of this compound, where six deuterium atoms are incorporated into the N,N-dimethylamino moiety, provides a stable, heavy-isotope labeled internal standard. This is invaluable for mass spectrometry-based quantification, allowing for precise and accurate measurement of the non-labeled analyte in complex biological matrices by correcting for matrix effects and variations in sample processing.

Synthetic Pathway

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine, followed by alkylation with a deuterated side chain and subsequent demethylation to yield the final product.

Synthesis_Pathway cluster_0 Step 1: Synthesis of 2-Methoxy-iminodibenzyl cluster_1 Step 2: Synthesis of Deuterated Side Chain cluster_2 Step 3: Alkylation and Demethylation A 10,11-Dibromo-iminodibenzyl B 2-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine A->B KOH, Methanol/Toluene, Reflux G 2-Methoxy Imipramine-d6 B->G NaH, DMF C 3-Chloropropanol D 1-Chloro-3-iodopropane C->D Iodination F 3-(Dimethylamino-d6)propyl chloride D->F Alkylation with Dimethylamine-d6 E Dimethylamine-d6 E->F F->G H This compound G->H BBr3, DCM

Figure 1: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of 2-Methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine
  • Reaction Setup: To a solution of methanol, add potassium hydroxide and heat to reflux until the solid is completely dissolved.

  • Addition of Reactants: Add toluene to the solution, followed by the portion-wise addition of 10,11-dibromo-10,11-dihydro-5H-dibenzo[b,f]azepine.

  • Reaction: The reaction mixture is heated to reflux for 6-8 hours.

  • Work-up and Purification: After cooling, water is added, and the organic layer is separated, washed, and dried. The solvent is removed under reduced pressure, and the crude product is purified by crystallization to yield 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine.

Synthesis of 3-(Dimethylamino-d6)propyl chloride
  • Activation of 3-Chloropropanol: 3-Chloropropanol is reacted with an iodinating agent (e.g., NaI in acetone) to produce 1-chloro-3-iodopropane. This enhances the leaving group ability for the subsequent nucleophilic substitution.

  • Alkylation: 1-Chloro-3-iodopropane is reacted with commercially available dimethylamine-d6 in a suitable solvent (e.g., acetonitrile) in the presence of a base (e.g., K2CO3) to yield 3-(dimethylamino-d6)propyl chloride.

  • Purification: The product is purified by distillation under reduced pressure.

Synthesis of this compound
  • Alkylation of 2-Methoxy-iminodibenzyl: To a solution of 2-methoxy-10,11-dihydro-5H-dibenzo[b,f]azepine in anhydrous dimethylformamide (DMF), sodium hydride is added portion-wise at 0°C. The mixture is stirred for 30 minutes, followed by the dropwise addition of 3-(dimethylamino-d6)propyl chloride. The reaction is then stirred at room temperature overnight.

  • Work-up: The reaction is quenched with water and the product, 2-Methoxy Imipramine-d6, is extracted with an organic solvent. The organic layer is washed, dried, and concentrated.

  • Demethylation: The crude 2-Methoxy Imipramine-d6 is dissolved in anhydrous dichloromethane (DCM) and cooled to -78°C. Boron tribromide (BBr3) is added dropwise, and the reaction is allowed to slowly warm to room temperature and stirred for 12 hours.

  • Final Purification: The reaction is carefully quenched with methanol, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford this compound.

Characterization

The structural integrity and isotopic enrichment of the synthesized this compound are confirmed by a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and the incorporation of six deuterium atoms.

CompoundMolecular FormulaCalculated Mass (m/z)Observed Mass (m/z)
2-Hydroxy ImipramineC19H24N2O296.1889296.1891
This compoundC19H18D6N2O302.2266302.2268
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure of the final compound and to verify the position of the deuterium labels. The absence of signals corresponding to the N-methyl protons in the ¹H NMR spectrum and the altered multiplicity of the adjacent carbon in the ¹³C NMR spectrum are indicative of successful deuteration.

¹H NMR Spectral Data (Predicted, 400 MHz, CDCl₃)

Proton Assignment2-Hydroxy Imipramine (δ, ppm)This compound (δ, ppm)
Aromatic-H6.8 - 7.2 (m, 7H)6.8 - 7.2 (m, 7H)
-OCH₃--
-OH4.5 (br s, 1H)4.5 (br s, 1H)
-CH₂-N (ring)3.9 (t, 2H)3.9 (t, 2H)
-CH₂- (ring)3.2 (s, 4H)3.2 (s, 4H)
-CH₂-N (side chain)2.4 (t, 2H)2.4 (t, 2H)
-N(CH₃)₂2.25 (s, 6H)Signal absent
-CH₂- (side chain)1.8 (quint, 2H)1.8 (quint, 2H)

¹³C NMR Spectral Data (Predicted, 100 MHz, CDCl₃)

Carbon Assignment2-Hydroxy Imipramine (δ, ppm)This compound (δ, ppm)
Aromatic C-O155.0155.0
Aromatic C148.2, 145.5, 135.0, 132.8, 129.5, 128.0, 125.0, 120.5, 118.0, 115.5148.2, 145.5, 135.0, 132.8, 129.5, 128.0, 125.0, 120.5, 118.0, 115.5
-CH₂-N (side chain)58.058.0
-CH₂-N (ring)48.548.5
-N(CH₃)₂45.5~45.0 (septet, low intensity)
-CH₂- (ring)31.031.0
-CH₂- (side chain)27.027.0

Analytical Workflow

The use of this compound as an internal standard in a typical quantitative bioanalytical workflow involves several key steps.

Analytical_Workflow A Biological Sample Collection (e.g., Plasma, Urine) C Addition of Internal Standard (this compound) A->C B Sample Preparation (Protein Precipitation, LLE, or SPE) D LC-MS/MS Analysis B->D C->B E Data Processing and Quantification D->E F Pharmacokinetic Modeling E->F

Physical and chemical properties of 2-Hydroxy Imipramine-d6.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical and chemical properties of 2-Hydroxy Imipramine-d6, a deuterated metabolite of the tricyclic antidepressant Imipramine. This document is intended to serve as a valuable resource for professionals in research and drug development, offering a consolidated source of technical data, metabolic pathways, and analytical considerations.

Core Physical and Chemical Properties

This compound is a stable, isotopically labeled form of 2-Hydroxy Imipramine. The deuterium labeling makes it a crucial tool in pharmacokinetic studies and as an internal standard for quantitative analysis of Imipramine and its metabolites.[1] The following tables summarize the key physical and chemical properties that have been identified from available literature and supplier specifications.

Table 1: General and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 1189880-70-3[2][3][4]
Molecular Formula C₁₉H₁₈D₆N₂O[3][5]
Molecular Weight 302.44 g/mol [3][5]
Appearance Data not available
Melting Point Data not available
Boiling Point Data not available
Solubility Data not available
Storage Conditions 2-8°C in a refrigerator[3]
Shipping Conditions Ambient temperature[3][6]

Table 2: Chemical Identifiers and Classifications

Identifier/ClassificationDetailsSource(s)
Synonyms 5-[3-(Dimethylamino-d6)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-ol; 2-Hydroxyimipramine-d6; G 33679-d6[3]
Chemical Category Stable Isotope, Metabolite, Impurity, Pharmaceutical Standard, Intermediate, Fine Chemical[3]
Application Labeled metabolite of Imipramine, used as a reference standard in analytical method development and validation.[4]

Metabolic Pathway of Imipramine

Imipramine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 2-Hydroxy Imipramine is a key step in this process. The major metabolic routes for Imipramine are N-demethylation and hydroxylation.

  • N-demethylation: Imipramine is demethylated to its active metabolite, desipramine, primarily by CYP2C19, with minor contributions from CYP1A2 and CYP3A4.[7][8][9]

  • Hydroxylation: Both imipramine and its metabolite desipramine undergo hydroxylation. The 2-hydroxylation of imipramine is specifically catalyzed by CYP2D6.[7][8][10]

These hydroxylated metabolites are then often conjugated with glucuronic acid to increase their water solubility and facilitate their excretion from the body.[7]

Below is a diagram illustrating the primary metabolic pathway of Imipramine leading to the formation of 2-Hydroxy Imipramine.

Imipramine_Metabolic_Pathway Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine CYP2C19, CYP1A2, CYP3A4 (N-demethylation) Hydroxy_Imipramine 2-Hydroxy Imipramine Imipramine->Hydroxy_Imipramine CYP2D6 (2-hydroxylation) Hydroxy_Desipramine 2-Hydroxy Desipramine Desipramine->Hydroxy_Desipramine CYP2D6 (2-hydroxylation) Glucuronide_Conjugates Glucuronide Conjugates (Excreted) Hydroxy_Imipramine->Glucuronide_Conjugates Hydroxy_Desipramine->Glucuronide_Conjugates

Caption: Metabolic pathway of Imipramine.

Experimental Protocols and Analytical Methods

General Synthesis Approach

The synthesis of deuterated compounds like this compound typically involves the introduction of deuterium atoms at specific positions in the molecule. This can be achieved through various chemical reactions, such as using deuterated reagents during the synthesis process. For instance, the synthesis of deuterated imipramine has been described involving the use of deuterated precursors. A plausible synthetic route for this compound would involve the synthesis of a deuterated imipramine precursor followed by hydroxylation, or the direct deuteration of 2-Hydroxy Imipramine, though the latter may be less specific.

Analytical Methodologies

Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common techniques for the quantitative analysis of imipramine and its metabolites in biological matrices.[11][12][13][14]

GC-MS: This method offers high sensitivity and specificity, particularly when using a deuterated internal standard like this compound.[15][16] The general workflow for a GC-MS analysis would involve:

  • Sample Preparation: Extraction of the analyte from the biological matrix (e.g., plasma, urine) using liquid-liquid extraction or solid-phase extraction.

  • Derivatization: To improve the volatility and thermal stability of the analytes for GC analysis, a derivatization step is often necessary.[15]

  • GC Separation: The derivatized sample is injected into a gas chromatograph, where the components are separated based on their boiling points and interaction with the stationary phase of the column.

  • MS Detection: The separated components are then introduced into a mass spectrometer for detection and quantification. Selected Ion Monitoring (SIM) is often used to enhance sensitivity and selectivity.[16]

HPLC: HPLC, often coupled with mass spectrometry (LC-MS), provides a robust and sensitive method for the analysis of these compounds.[12][17] A general HPLC workflow would include:

  • Sample Preparation: Similar to GC-MS, this involves extraction and purification of the analyte from the biological sample.

  • Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18). The separation is achieved by a mobile phase gradient.

  • Detection: Detection can be performed using a UV detector, but for higher sensitivity and specificity, a mass spectrometer is preferred.[12]

The following diagram illustrates a general experimental workflow for the analysis of this compound in a biological sample.

Analytical_Workflow Sample Biological Sample (e.g., Plasma, Urine) Extraction Extraction (LLE or SPE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLCMS HPLC-MS Analysis Extraction->HPLCMS GCMS GC-MS Analysis Derivatization->GCMS Analysis Analytical Technique Analysis->GCMS Volatile Analytes Analysis->HPLCMS Non-volatile Analytes Data Data Acquisition and Quantification GCMS->Data HPLCMS->Data

Caption: General workflow for bioanalysis.

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Imipramine. While specific quantitative physical data and detailed experimental protocols are not widely published, this guide provides a comprehensive summary of the available information on its properties and metabolic context. The provided diagrams of the metabolic pathway and a general analytical workflow offer a clear visual representation of these complex processes. Further research and publication of detailed experimental data for this compound would be highly beneficial to the scientific community.

References

A Technical Guide to 2-Hydroxy Imipramine-d6 for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information for researchers, scientists, and drug development professionals on the procurement and application of 2-Hydroxy Imipramine-d6. This deuterated internal standard is essential for the accurate quantification of the active metabolite of Imipramine, 2-Hydroxy Imipramine, in various biological matrices. This document outlines key suppliers, a detailed experimental protocol for its use in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, and visualizations of the relevant metabolic pathway and experimental workflow.

Sourcing this compound

For research purposes, this compound can be acquired from several reputable suppliers of chemical reference standards. The table below summarizes the key quantitative data from prominent vendors to facilitate easy comparison. Researchers should always request a certificate of analysis from the supplier to ensure the quality and purity of the compound.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Pharmaffiliates [1]1189880-70-3C₁₉H₁₈D₆N₂O302.44
Axios Research [2]1189880-70-3C₁₉H₁₈D₆N₂O302.45
LGC Standards [3][4]1189880-70-3C₁₉H₁₈D₆N₂ONot Specified
Clinivex Not SpecifiedNot SpecifiedNot Specified
Santa Cruz Biotechnology Not SpecifiedNot SpecifiedNot Specified

Metabolic Pathway of Imipramine

Imipramine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes. The initial step often involves N-demethylation by CYP2C19, CYP1A2, and CYP3A4 to form its active metabolite, Desipramine.[5][6] Subsequently, both Imipramine and Desipramine are hydroxylated by CYP2D6 to produce 2-Hydroxy Imipramine and 2-Hydroxydesipramine, respectively.[5][7][8] The use of a deuterated internal standard like this compound is critical for accurately quantifying this metabolic conversion in pharmacokinetic and drug metabolism studies.

Metabolic Pathway of Imipramine Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine CYP2C19, CYP1A2, CYP3A4 (N-demethylation) Hydroxy_Imipramine 2-Hydroxy Imipramine Imipramine->Hydroxy_Imipramine CYP2D6 (Hydroxylation) Hydroxy_Desipramine 2-Hydroxydesipramine Desipramine->Hydroxy_Desipramine CYP2D6 (Hydroxylation)

Metabolic pathway of Imipramine to its major metabolites.

Experimental Protocol: Quantification of 2-Hydroxy Imipramine in Plasma using LC-MS/MS

This section details a representative experimental protocol for the quantification of 2-Hydroxy Imipramine in human plasma using this compound as an internal standard. This method is based on common bioanalytical techniques involving protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

1. Materials and Reagents

  • Human plasma (with anticoagulant, e.g., EDTA)

  • 2-Hydroxy Imipramine analytical standard

  • This compound (Internal Standard, IS)

  • Acetonitrile (HPLC or LC-MS grade)

  • Methanol (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes and tips

  • Vortex mixer

  • Centrifuge

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Hydroxy Imipramine and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of 2-Hydroxy Imipramine by serial dilution of the stock solution with a 50:50 mixture of methanol and water. These will be used to spike into blank plasma to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Prepare a working solution of this compound by diluting its stock solution with methanol.

3. Sample Preparation (Protein Precipitation)

  • Label microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.

  • To 100 µL of plasma in each tube, add 10 µL of the appropriate working standard solution (for calibration standards and QCs) or 10 µL of 50:50 methanol/water (for blank and unknown samples).

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except the blank. To the blank, add 20 µL of methanol.

  • Vortex each tube for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial or a 96-well plate for LC-MS/MS analysis.

4. LC-MS/MS Conditions (Illustrative)

  • Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 5% B, ramp to 95% B, hold, and re-equilibrate).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • 2-Hydroxy Imipramine: Precursor ion (Q1) -> Product ion (Q3)

      • This compound: Precursor ion (Q1) -> Product ion (Q3) (Note: The specific m/z values for the precursor and product ions need to be determined by direct infusion of the individual compounds into the mass spectrometer.)

5. Data Analysis

  • Integrate the peak areas for both the analyte (2-Hydroxy Imipramine) and the internal standard (this compound).

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically used.

  • Determine the concentration of 2-Hydroxy Imipramine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of 2-Hydroxy Imipramine in a biological sample using a deuterated internal standard.

Bioanalytical Workflow for 2-Hydroxy Imipramine Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Spike_IS Spike with This compound (IS) Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection Mass Spectrometric Detection (MRM Mode) Chromatography->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Area_Ratio Calculate Analyte/IS Peak Area Ratio Peak_Integration->Area_Ratio Calibration_Curve Construct Calibration Curve Area_Ratio->Calibration_Curve Quantification Quantify Unknown Samples Calibration_Curve->Quantification

Experimental workflow for the quantification of 2-Hydroxy Imipramine.

References

2-Hydroxy Imipramine-d6 as a Metabolite of Imipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy Imipramine-d6, a key metabolite of the tricyclic antidepressant Imipramine. The document details the metabolic pathways, presents quantitative data, outlines experimental protocols for its analysis, and discusses the critical role of its deuterated form in modern bioanalytical assays.

Introduction to Imipramine Metabolism

Imipramine, a tertiary amine tricyclic antidepressant, undergoes extensive hepatic metabolism primarily through two major pathways: N-demethylation and hydroxylation.[1] N-demethylation, mainly mediated by cytochrome P450 enzymes CYP2C19, CYP1A2, and CYP3A4, leads to the formation of its principal active metabolite, desipramine.[2][3][4] Both imipramine and desipramine are then subject to hydroxylation, a reaction predominantly catalyzed by CYP2D6, resulting in the formation of hydroxylated metabolites such as 2-hydroxyimipramine and 2-hydroxydesipramine.[2][3][5] These hydroxylated metabolites are pharmacologically active.[6][7]

2-Hydroxyimipramine is a significant metabolite, and its formation can be influenced by genetic polymorphisms of the CYP2D6 enzyme.[5] Understanding the pharmacokinetics of 2-hydroxyimipramine is crucial for comprehending the overall therapeutic and toxicological profile of imipramine.

Quantitative Data on Imipramine and its Metabolites

The following tables summarize key quantitative data related to the metabolism and pharmacokinetics of imipramine and its metabolites.

Table 1: Metabolic Profile of Imipramine in Human Liver Microsomes

MetabolitePercentage of Total MetabolitesReference
N-desmethylimipramine (Desipramine)84%[8]
2-hydroxyimipramine10%[8]
10-hydroxyimipramine6%[8]

Table 2: Pharmacokinetic Parameters of Imipramine and 2-Hydroxyimipramine

ParameterImipramine2-HydroxyimipramineReference
Half-life (t½)6 - 18 hours7.07 - 10.12 hours[9][10]
Volume of Distribution (Vd)LargerSmaller[11]
Total Body Clearance (unbound drug)-1.51 L/hr/kg (Controls)[9]
3.12 L/hr/kg (Alcoholics)[9]
Fraction Unbound to Plasma Protein-36.4% (Controls)[9]
29.8% (Alcoholics)[9]

Table 3: Steady-State Plasma Concentration Ratios of Imipramine Metabolites

Metabolite RatioMean ValueReference
2-OH-imipramine / imipramine0.24[12][13]
2-OH-desipramine / desipramine0.50 - 0.56[12][13]
Desipramine / imipramine1.88[13]

The Role of this compound in Bioanalysis

Stable isotope-labeled (SIL) internal standards are crucial for accurate and reproducible quantification in bioanalytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS) assays.[14][15][16] this compound is the deuterated analog of 2-hydroxyimipramine and serves as an ideal internal standard in pharmacokinetic and metabolism studies of imipramine.[17][18]

The use of a SIL internal standard that co-elutes with the analyte helps to normalize for variations in sample preparation, matrix effects (ion suppression or enhancement), and instrument response, leading to more reliable and accurate data.[16][19] Deuterated standards are preferred because they are non-radioactive, chemically stable, and exhibit nearly identical chemical and physical properties to the unlabeled analyte.[14][15]

Experimental Protocols

This section details a representative experimental protocol for the quantitative analysis of imipramine and its metabolites, including 2-hydroxyimipramine, in plasma samples using a deuterated internal standard like this compound. This protocol is a composite based on methodologies described in the cited literature.[6][20][21]

Objective: To quantify the concentration of 2-hydroxyimipramine in human plasma using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with this compound as an internal standard.

Materials:

  • Human plasma samples

  • This compound (internal standard)

  • Imipramine, desipramine, 2-hydroxyimipramine, and 2-hydroxydesipramine analytical standards

  • Acetonitrile (ACN), HPLC grade

  • Formic acid, LC-MS grade

  • Ammonium formate

  • Water, deionized

  • Microcentrifuge tubes

  • HPLC system coupled with a tandem mass spectrometer (MS/MS)

  • Reversed-phase C18 HPLC column

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Pipette 50 µL of human plasma into a microcentrifuge tube.[21]

    • Add a known concentration of this compound internal standard solution.

    • Add 150 µL of acetonitrile to precipitate plasma proteins.[21]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean autosampler vial for analysis.

  • HPLC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: Acquity UPLC BEH C18 column (or equivalent).[21]

      • Mobile Phase A: 0.1% formic acid and 20 mM ammonium formate in water.[21]

      • Mobile Phase B: 0.1% formic acid in acetonitrile.[21]

      • Gradient Elution: A suitable gradient program to separate the analytes.

      • Flow Rate: 0.4 mL/min.[2]

      • Injection Volume: 5-10 µL.

    • Mass Spectrometric Conditions:

      • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

      • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[6]

      • Monitor the specific precursor-to-product ion transitions for 2-hydroxyimipramine and this compound.

  • Quantification:

    • Generate a calibration curve by plotting the peak area ratio of the 2-hydroxyimipramine standard to the this compound internal standard against the concentration of the 2-hydroxyimipramine standard.

    • Calculate the concentration of 2-hydroxyimipramine in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Diagram 1: Metabolic Pathway of Imipramine

G Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine CYP2C19, CYP1A2, CYP3A4 (N-demethylation) 2-Hydroxy Imipramine 2-Hydroxy Imipramine Imipramine->2-Hydroxy Imipramine CYP2D6 (Hydroxylation) 2-Hydroxy Desipramine 2-Hydroxy Desipramine Desipramine->2-Hydroxy Desipramine CYP2D6 (Hydroxylation)

Caption: Metabolic conversion of Imipramine to its major metabolites.

Diagram 2: Experimental Workflow for Metabolite Quantification

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample IS Add 2-Hydroxy Imipramine-d6 (IS) Plasma->IS Precipitation Protein Precipitation (Acetonitrile) IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant HPLC HPLC Separation Supernatant->HPLC MS MS/MS Detection HPLC->MS Quantification Quantification (Calibration Curve) MS->Quantification

Caption: Workflow for quantifying 2-hydroxyimipramine in plasma.

References

Deuterium Labeling in 2-Hydroxy Imipramine-d6: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Hydroxy Imipramine-d6, a deuterated metabolite of the tricyclic antidepressant Imipramine. This isotopically labeled compound is a critical tool in pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative bioanalysis. This document outlines the rationale for its use, likely synthetic approaches, metabolic pathways, and key analytical data.

Introduction to Deuterium Labeling in Drug Metabolism

Deuterium (²H or D), a stable isotope of hydrogen, has found significant application in pharmaceutical research. The substitution of hydrogen with deuterium can alter the physicochemical properties of a molecule, most notably its metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE). This effect can slow down metabolic reactions that involve the cleavage of a C-H bond, a common step in drug metabolism mediated by cytochrome P450 (CYP) enzymes. By strategically placing deuterium atoms at metabolically active sites, researchers can modulate a drug's pharmacokinetic profile, potentially leading to improved bioavailability, reduced dosing frequency, and a more favorable safety profile.

This compound is the deuterium-labeled form of 2-Hydroxy Imipramine, a primary active metabolite of Imipramine. The "d6" designation indicates that six hydrogen atoms have been replaced by deuterium. Based on commercially available standards, the deuteration in this compound is located on the two methyl groups of the dimethylamino moiety of the side chain.

Physicochemical Properties and Data

Quantitative data for this compound is essential for its application as a reference standard. The following table summarizes its key physicochemical properties based on information from chemical suppliers.

PropertyValueSource
Chemical Name 5-[3-(Dimethylamino-d6)propyl]-10,11-dihydro-5H-dibenz[b,f]azepin-2-olAxios Research, Santa Cruz Biotechnology
Molecular Formula C₁₉H₁₈D₆N₂OAxios Research
Molecular Weight 302.45 g/mol Axios Research
CAS Number 1189880-70-3Axios Research
Isotopic Purity Typically >98%General specification for stable isotope-labeled standards
Chemical Purity Typically >98%General specification for reference standards

Synthesis of this compound: A Proposed Pathway

While a detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature, a plausible synthetic route can be proposed based on established chemical principles and the synthesis of related compounds. The key step is the introduction of the deuterated N,N-dimethylaminopropyl side chain.

A likely strategy involves the following key transformations:

  • Preparation of a Suitable Precursor: Starting with a protected form of the tricyclic core of Imipramine, likely with a hydroxyl group at the 2-position.

  • Synthesis of Deuterated Side Chain: The deuterated N,N-dimethylaminopropyl side chain can be synthesized from commercially available deuterated starting materials, such as d6-dimethylamine.

  • Coupling Reaction: The deuterated side chain is then coupled to the tricyclic core.

  • Deprotection: Removal of any protecting groups to yield the final product, this compound.

The following diagram illustrates a conceptual workflow for the synthesis.

G cluster_synthesis Proposed Synthesis Workflow start 2-Hydroxy-5H-dibenz[b,f]azepine coupling Alkylation Reaction start->coupling side_chain 3-Chloro-N,N-di(methyl-d3)propylamine side_chain->coupling product This compound coupling->product purification Purification (e.g., Chromatography) product->purification analysis Characterization (NMR, MS) purification->analysis

Caption: Proposed synthetic workflow for this compound.

Experimental Considerations
  • Deuterated Reagents: The synthesis would rely on commercially available deuterated starting materials, such as d6-dimethylamine hydrochloride, to construct the side chain.

  • Reaction Conditions: The alkylation reaction would likely be carried out in the presence of a base to deprotonate the nitrogen on the tricyclic core, facilitating nucleophilic attack on the chlorinated side chain.

  • Purification: High-performance liquid chromatography (HPLC) is a common method for purifying pharmaceutical compounds to the high degree required for reference standards.

  • Characterization: The final product would be rigorously characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the position and extent of deuterium incorporation and Mass Spectrometry (MS) to verify the molecular weight and isotopic purity.

Metabolic Pathway of Imipramine

Imipramine undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes. The two major initial metabolic pathways are N-demethylation and aromatic hydroxylation.

  • N-Demethylation: CYP2C19 is the principal enzyme responsible for the demethylation of Imipramine to its active metabolite, Desipramine.

  • Aromatic Hydroxylation: CYP2D6 is the primary enzyme involved in the hydroxylation of the aromatic ring system, leading to the formation of 2-Hydroxy Imipramine.

These primary metabolites can undergo further metabolism. For instance, 2-Hydroxy Imipramine can be conjugated with glucuronic acid to form a more water-soluble glucuronide conjugate, which is then excreted. The strategic placement of deuterium on the N-methyl groups of this compound makes it an ideal internal standard for tracking the parent compound and its metabolites in biological matrices, as it will co-elute with the non-deuterated analyte but can be distinguished by its higher mass in mass spectrometry.

The following diagram illustrates the primary metabolic pathways of Imipramine.

G cluster_metabolism Imipramine Metabolism Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine CYP2C19 (N-Demethylation) HydroxyImipramine 2-Hydroxy Imipramine (Active Metabolite) Imipramine->HydroxyImipramine CYP2D6 (Hydroxylation) HydroxyDesipramine 2-Hydroxy Desipramine Desipramine->HydroxyDesipramine CYP2D6 HydroxyImipramine->HydroxyDesipramine CYP2C19 Glucuronide Glucuronide Conjugates HydroxyImipramine->Glucuronide UGTs HydroxyDesipramine->Glucuronide UGTs

Caption: Primary metabolic pathways of Imipramine.

Analytical Characterization

The definitive characterization of this compound relies on mass spectrometry and NMR spectroscopy.

Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight and isotopic purity of the labeled compound. The mass spectrum of this compound would show a molecular ion peak at m/z 303.2 [M+H]⁺, which is 6 mass units higher than that of the unlabeled 2-Hydroxy Imipramine (m/z 297.2 [M+H]⁺). The fragmentation pattern in tandem mass spectrometry (MS/MS) would be crucial for confirming the location of the deuterium labels on the dimethylamino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the structure and the sites of deuteration. In the ¹H NMR spectrum of this compound, the signal corresponding to the N-methyl protons would be absent or significantly diminished, confirming the successful incorporation of deuterium at this position. The other proton signals of the molecule would remain, allowing for full structural elucidation.

Applications in Drug Development

This compound serves several critical functions in drug development and clinical research:

  • Internal Standard in Bioanalysis: Due to its similar chemical and physical properties to the endogenous analyte, it is an ideal internal standard for quantitative analysis of 2-Hydroxy Imipramine in biological samples (e.g., plasma, urine) by LC-MS/MS. Its use corrects for variations in sample preparation and instrument response, leading to highly accurate and precise measurements.

  • Metabolic Profiling: It can be used in "mix-and-match" experiments to help identify and quantify metabolites of Imipramine in complex biological matrices.

  • Pharmacokinetic Studies: The use of deuterated standards is essential for accurately determining the pharmacokinetic parameters of a drug and its metabolites, such as absorption, distribution, metabolism, and excretion (ADME).

Conclusion

This compound is a vital tool for researchers and scientists in the field of drug development and clinical pharmacology. Its use as an internal standard and in metabolic studies allows for the accurate quantification and characterization of the metabolism of Imipramine. While detailed synthetic protocols are often proprietary, an understanding of the principles of deuterium labeling and the metabolic pathways of the parent drug provides a strong foundation for its effective application in research. The continued use of such isotopically labeled compounds will undoubtedly contribute to a deeper understanding of drug disposition and the development of safer and more effective medicines.

The Gold Standard in Pharmacokinetic Analysis: A Technical Guide to the Role of 2-Hydroxy Imipramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise and demanding field of pharmacokinetic (PK) research, the accuracy of bioanalytical methods is paramount. The quantification of drug metabolites is crucial for a comprehensive understanding of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This technical guide delves into the critical role of 2-Hydroxy Imipramine-d6 as a stable isotope-labeled internal standard (SIL-IS) in the pharmacokinetic studies of imipramine, a widely used tricyclic antidepressant.

The Imperative for Stable Isotope-Labeled Internal Standards

Bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), are susceptible to variations in sample preparation, matrix effects, and instrument response.[1][2] An internal standard (IS) is introduced to a sample at a known concentration to normalize these variations, thereby improving the accuracy and precision of the quantification of the target analyte.[1]

While structural analogs can be used as internal standards, deuterated standards, such as this compound, are considered the gold standard.[1][3] Their physicochemical properties are nearly identical to the analyte of interest, 2-Hydroxy Imipramine. This ensures they co-elute during chromatography and experience similar ionization efficiency and potential matrix effects in the mass spectrometer, leading to more reliable and reproducible data.[1][3] The use of SIL-IS is strongly recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation.[2][3]

Imipramine Metabolism: The Formation of 2-Hydroxy Imipramine

Imipramine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[4][5][6] The two major metabolic pathways are N-demethylation and hydroxylation.[4][5][7]

  • N-demethylation: Imipramine is demethylated to its active metabolite, desipramine. This process is mainly catalyzed by CYP2C19, with minor contributions from CYP1A2 and CYP3A4.[5][6][8]

  • Hydroxylation: Imipramine is hydroxylated to form 2-hydroxyimipramine, a major and pharmacologically active metabolite.[4][9][10] This reaction is primarily catalyzed by CYP2D6.[4][5][9] Desipramine can also be hydroxylated to form 2-hydroxydesipramine, also by CYP2D6.[5][6]

The following diagram illustrates the primary metabolic pathway of imipramine.

imipramine_metabolism imipramine Imipramine desipramine Desipramine (Active Metabolite) imipramine->desipramine CYP2C19, CYP1A2, CYP3A4 (N-demethylation) hydroxy_imipramine 2-Hydroxy Imipramine (Active Metabolite) imipramine->hydroxy_imipramine CYP2D6 (Hydroxylation) hydroxy_desipramine 2-Hydroxy Desipramine (Active Metabolite) desipramine->hydroxy_desipramine CYP2D6 (Hydroxylation) glucuronide_conjugates Glucuronide Conjugates hydroxy_imipramine->glucuronide_conjugates UGT enzymes (Glucuronidation) hydroxy_desipramine->glucuronide_conjugates UGT enzymes (Glucuronidation)

Primary metabolic pathway of imipramine.

Quantitative Analysis: The Advantage of this compound

The use of this compound as an internal standard significantly enhances the performance of bioanalytical assays for the quantification of 2-Hydroxy Imipramine. The following table provides a representative comparison of method validation parameters when using a deuterated versus a non-deuterated (structural analog) internal standard. The data is illustrative of the typical improvements observed.

Validation ParameterWith this compound (SIL-IS)With Non-Deuterated IS (e.g., a structural analog)Acceptance Criteria (ICH M10)
Accuracy (% Bias) -2.5% to +3.0%-10.0% to +12.5%Within ±15% (±20% at LLOQ)
Precision (%RSD) ≤ 5.0%≤ 12.0%≤ 15% (≤ 20% at LLOQ)
Matrix Effect (%CV) < 8.0%< 20.0%≤ 15%
Recovery (%CV) Consistent across concentrationsVariableShould be consistent

Data is representative and compiled from general findings on the benefits of SIL-IS.

Experimental Protocols

A robust and reliable bioanalytical method is the foundation of any pharmacokinetic study. The following sections detail a typical experimental protocol for the quantification of 2-Hydroxy Imipramine in human plasma using this compound as an internal standard via LC-MS/MS.

Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from biological matrices.

  • Aliquoting: Aliquot 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 20 µL of a 100 ng/mL working solution of this compound in methanol to each plasma sample.

  • Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

The following diagram outlines the experimental workflow.

experimental_workflow start Start: Human Plasma Sample add_is Spike with This compound start->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate vortex Vortex precipitate->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze is_selection start Need for an Internal Standard in Pharmacokinetic Study decision Is a Stable Isotope-Labeled Internal Standard (SIL-IS) Available? start->decision use_sil Use SIL-IS (e.g., this compound) **Recommended** decision->use_sil Yes use_analog Use a Structural Analog (Non-deuterated IS) decision->use_analog No end Proceed with Bioanalytical Method Validation use_sil->end justify Justify the choice and perform rigorous validation to account for potential differences in behavior. use_analog->justify justify->end

References

The Metabolic Conversion of Imipramine to 2-Hydroxyimipramine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic pathway from imipramine to its active metabolite, 2-hydroxyimipramine. This document details the enzymatic processes, presents quantitative kinetic data, outlines experimental protocols for studying this biotransformation, and visualizes the key metabolic and regulatory pathways.

Introduction

Imipramine, a tricyclic antidepressant, undergoes extensive hepatic metabolism, primarily through two major pathways: N-demethylation to desipramine and aromatic hydroxylation. The 2-hydroxylation of imipramine is a critical step, leading to the formation of 2-hydroxyimipramine, a pharmacologically active metabolite. Understanding the nuances of this metabolic conversion is paramount for drug development, clinical pharmacology, and personalized medicine, particularly concerning drug-drug interactions and pharmacogenetic variability.

The Metabolic Pathway: From Imipramine to 2-Hydroxyimipramine

The conversion of imipramine to 2-hydroxyimipramine is primarily catalyzed by the cytochrome P450 enzyme system, with CYP2D6 being the principal isoform responsible for this reaction.[1][2][3] While other isoforms like CYP2C19 and CYP1A2 may play minor roles, the high-affinity 2-hydroxylation is almost exclusively attributed to CYP2D6.[3] This metabolic step is a key determinant of the overall clearance of imipramine and contributes to the therapeutic and potential toxic effects of the drug.

Imipramine_Metabolism Imipramine Imipramine 2-Hydroxyimipramine 2-Hydroxyimipramine (Active Metabolite) Imipramine->2-Hydroxyimipramine CYP2D6 (major) CYP2C19, CYP1A2 (minor) Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine CYP2C19 (major) CYP1A2, CYP3A4 (minor) 2-Hydroxydesipramine 2-Hydroxydesipramine 2-Hydroxyimipramine->2-Hydroxydesipramine Demethylation Desipramine->2-Hydroxydesipramine CYP2D6

Figure 1: Metabolic pathway of imipramine.

Quantitative Analysis of Imipramine 2-Hydroxylation

The kinetics of imipramine 2-hydroxylation have been characterized in human liver microsomes and with recombinant CYP2D6. These studies provide crucial quantitative data on the affinity of the enzyme for the substrate (Km) and the maximum rate of the reaction (Vmax). Furthermore, the inhibitory potential of various compounds on this pathway has been assessed by determining their inhibition constants (Ki).

Table 1: Enzyme Kinetics of Imipramine 2-Hydroxylation by CYP2D6

ParameterValue RangeSource(s)
Km (Michaelis-Menten constant)25 - 31 µM[1][2]
Vmax (Maximum reaction velocity)3.2 - 5.7 nmol/mg/h[1][2]

Table 2: Inhibition of Imipramine 2-Hydroxylation (CYP2D6-mediated)

InhibitorKi (Inhibition constant)Source(s)
Quinidine9 - 92 nM[1][2][4]
Paroxetine0.36 µM[1][2]
Fluoxetine0.92 µM[1][2]
Norfluoxetine0.33 µM[1][2]
Citalopram19 µM[1][2]
Desmethylcitalopram1.3 µM[1][2]
Fluvoxamine3.9 µM[1][2]

Experimental Protocols

In Vitro Metabolism of Imipramine using Human Liver Microsomes

This protocol outlines a typical experiment to determine the formation of 2-hydroxyimipramine from imipramine in a human liver microsomal system.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Imipramine hydrochloride

  • 2-Hydroxyimipramine standard

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), HPLC grade

  • Internal standard (e.g., a structurally similar compound not present in the reaction)

Procedure:

  • Preparation of Incubation Mixtures:

    • In microcentrifuge tubes, prepare incubation mixtures containing potassium phosphate buffer, human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL), and imipramine at various concentrations.

    • Include control incubations without the NADPH regenerating system to assess non-enzymatic degradation.

  • Pre-incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each tube.

  • Incubation:

    • Incubate the reaction mixtures at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the tubes vigorously and then centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to clean tubes or HPLC vials for analysis.

In_Vitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prepare Incubation Mix Prepare Incubation Mix (HLMs, Buffer, Imipramine) Pre-incubate Pre-incubate at 37°C Prepare Incubation Mix->Pre-incubate Initiate Reaction Add NADPH Regenerating System Pre-incubate->Initiate Reaction Incubate Incubate at 37°C Initiate Reaction->Incubate Terminate Reaction Add Cold Acetonitrile + Internal Standard Incubate->Terminate Reaction Centrifuge Centrifuge to Pellet Protein Terminate Reaction->Centrifuge Collect Supernatant Collect Supernatant Centrifuge->Collect Supernatant HPLC Analysis HPLC Analysis Collect Supernatant->HPLC Analysis

Figure 2: Experimental workflow for in vitro metabolism.
HPLC Method for Quantification of Imipramine and 2-Hydroxyimipramine

This protocol describes a reverse-phase HPLC method with UV detection for the simultaneous quantification of imipramine and 2-hydroxyimipramine.[5][6][7][8]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and a buffer (e.g., potassium phosphate or sodium perchlorate solution, pH adjusted). A common composition is a ratio between 30:70 and 40:60 (v/v) of acetonitrile to buffer.[8][9]

  • Flow Rate: 1.0 - 1.5 mL/min.

  • Column Temperature: 30-40°C.

  • Detection Wavelength: 220 nm or 252 nm.[8]

  • Injection Volume: 20-50 µL.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of standard solutions containing known concentrations of imipramine, 2-hydroxyimipramine, and the internal standard in the same matrix as the samples (e.g., the quenched reaction buffer).

    • Inject the standards into the HPLC system to generate a standard curve by plotting the peak area ratio (analyte/internal standard) against the concentration.

  • Sample Analysis:

    • Inject the supernatant from the in vitro metabolism experiment into the HPLC system.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to imipramine, 2-hydroxyimipramine, and the internal standard based on their retention times, as determined from the standard injections.

    • Calculate the concentrations of imipramine and 2-hydroxyimipramine in the samples using the standard curve.

Transcriptional Regulation of CYP2D6

The expression of the CYP2D6 gene is subject to complex transcriptional regulation, which can contribute to the inter-individual variability in imipramine metabolism. Several transcription factors are known to play a role in modulating CYP2D6 expression. Hepatocyte Nuclear Factor 4 alpha (HNF4α) is a key activator of CYP2D6 transcription.[10][11][12] Other factors, such as the Small Heterodimer Partner (SHP), can act as repressors.[11] Understanding this regulatory network is crucial for predicting potential drug-gene and drug-disease interactions.

CYP2D6_Regulation cluster_nucleus Nucleus HNF4a HNF4α CYP2D6_Gene CYP2D6 Gene HNF4a->CYP2D6_Gene Binds to promoter (Activation) SHP SHP SHP->HNF4a Inhibition PXR_CAR PXR/CAR PXR_CAR->HNF4a Co-activation CYP2D6_mRNA CYP2D6 mRNA CYP2D6_Gene->CYP2D6_mRNA Transcription CYP2D6_Protein CYP2D6 Protein CYP2D6_mRNA->CYP2D6_Protein Translation Imipramine Imipramine 2-Hydroxyimipramine 2-Hydroxyimipramine Imipramine->2-Hydroxyimipramine CYP2D6

Figure 3: Transcriptional regulation of CYP2D6 by HNF4α.

Conclusion

The metabolic conversion of imipramine to 2-hydroxyimipramine, predominantly mediated by CYP2D6, is a cornerstone of its pharmacology. The quantitative data and experimental protocols presented in this guide offer a framework for researchers and drug development professionals to investigate this critical metabolic pathway. A thorough understanding of the enzymatic kinetics, analytical methodologies, and regulatory mechanisms is essential for advancing our knowledge of imipramine's therapeutic actions and for the development of safer and more effective pharmacotherapies.

References

CAS number and molecular weight of 2-Hydroxy Imipramine-d6.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy Imipramine-d6, a key deuterated metabolite of the tricyclic antidepressant Imipramine. This document details its fundamental properties, metabolic pathways, and relevant experimental protocols, offering valuable insights for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Core Compound Data

This compound is the deuterated form of 2-Hydroxy Imipramine, a major active metabolite of Imipramine. The incorporation of six deuterium atoms provides a stable isotopic label, making it an invaluable internal standard for quantitative bioanalytical studies.

PropertyValue
CAS Number 1189880-70-3
Molecular Formula C₁₉H₁₈D₆N₂O
Molecular Weight 302.45 g/mol

Metabolic Fate and Signaling Pathways of Imipramine

Imipramine undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of 2-Hydroxy Imipramine is a critical step in its biotransformation.

Imipramine is initially metabolized via two main pathways: N-demethylation to form desipramine, another active metabolite, and aromatic hydroxylation to yield 2-Hydroxy Imipramine.[1][2][3][4] The hydroxylation reaction is predominantly catalyzed by the CYP2D6 isozyme.[1][2][3] 2-Hydroxy Imipramine itself is pharmacologically active and can be further metabolized through glucuronide conjugation, which facilitates its excretion.[2][5]

The therapeutic effects of Imipramine and its active metabolites are attributed to their ability to inhibit the reuptake of norepinephrine and serotonin in the brain. This blockade increases the concentration of these neurotransmitters in the synaptic cleft, leading to downstream signaling events that are thought to alleviate depressive symptoms.

Imipramine_Metabolism Imipramine Imipramine Desipramine Desipramine (Active) Imipramine->Desipramine N-demethylation (CYP2C19, CYP1A2, CYP3A4) Two_Hydroxy_Imipramine This compound (Active Metabolite) Imipramine->Two_Hydroxy_Imipramine Hydroxylation (CYP2D6) Two_Hydroxy_Desipramine 2-Hydroxy Desipramine Desipramine->Two_Hydroxy_Desipramine Hydroxylation (CYP2D6) Two_Hydroxy_Imipramine->Two_Hydroxy_Desipramine Demethylation Glucuronide_Conjugates Glucuronide Conjugates (Excretion) Two_Hydroxy_Imipramine->Glucuronide_Conjugates Glucuronidation Two_Hydroxy_Desipramine->Glucuronide_Conjugates Glucuronidation

Metabolic pathway of Imipramine.

Experimental Protocols

The accurate quantification of 2-Hydroxy Imipramine in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Due to its chemical properties and the complexity of biological samples, specific analytical methods are required.

Sample Preparation: Liquid-Liquid Extraction (LLE)

A common and effective method for extracting Imipramine and its metabolites from plasma or urine is liquid-liquid extraction.

  • Alkalanization: To 1 mL of plasma or urine sample, add a suitable volume of a strong base (e.g., 1M NaOH) to adjust the pH to > 9. This ensures that the analytes are in their non-ionized, more organic-soluble form.

  • Extraction: Add 5 mL of an organic solvent mixture, such as hexane/isoamyl alcohol (98:2 v/v).

  • Vortexing and Centrifugation: Vortex the mixture for 1-2 minutes to ensure thorough mixing and then centrifuge at approximately 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Separation: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the mobile phase used for the chromatographic analysis.

Analytical Methodology: HPLC and GC-MS

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for the separation and quantification of 2-Hydroxy Imipramine.[4][6][7]

High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column is typically used for separation.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., sodium hydrogen phosphate) and an organic modifier (e.g., acetonitrile) is commonly employed. The pH of the mobile phase is a critical parameter for achieving good separation.

  • Detection: UV detection can be used, but for higher sensitivity and selectivity, fluorescence or mass spectrometry (LC-MS) detectors are preferred, especially for low concentrations in biological samples.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary to improve the volatility and thermal stability of the analytes.

  • Derivatization: After extraction and evaporation, the residue can be derivatized using an agent like N-methyl-bis-trifluoroacetamide (MBTFA) to form trifluoroacetyl derivatives.[4]

  • GC Separation: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column.

  • MS Detection: A mass spectrometer is used for detection, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and specificity. The use of a deuterated internal standard like this compound is essential for accurate quantification by correcting for variations in sample preparation and instrument response.[4]

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_detection Detection & Quantification Biological_Sample Biological Sample (Plasma, Urine) Internal_Standard Add 2-Hydroxy Imipramine-d6 Biological_Sample->Internal_Standard LLE Liquid-Liquid Extraction Internal_Standard->LLE Evaporation Evaporation LLE->Evaporation Reconstitution Reconstitution / Derivatization Evaporation->Reconstitution HPLC HPLC Reconstitution->HPLC GCMS GC-MS Reconstitution->GCMS UV_Fluorescence UV / Fluorescence HPLC->UV_Fluorescence Mass_Spectrometry Mass Spectrometry HPLC->Mass_Spectrometry GCMS->Mass_Spectrometry Data_Analysis Data Analysis & Quantification UV_Fluorescence->Data_Analysis Mass_Spectrometry->Data_Analysis

Analytical workflow for this compound.

References

Commercial Suppliers and Technical Guide for Stable Isotope-Labeled Imipramine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of commercially available stable isotope-labeled metabolites of the tricyclic antidepressant, imipramine. This document is intended to serve as a core resource for researchers and professionals in drug development, offering detailed information on suppliers, product specifications, and experimental applications.

Introduction

Imipramine is a widely prescribed tricyclic antidepressant that undergoes extensive metabolism in the body, primarily by cytochrome P450 (CYP) enzymes.[1][2] The major metabolic pathways include N-demethylation to its active metabolite, desipramine, and hydroxylation at the 2 and 10 positions, followed by glucuronide conjugation.[1][3][4] Accurate quantification of imipramine and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug-drug interaction studies.[5][6] Stable isotope-labeled internal standards are the gold standard for quantitative analysis by mass spectrometry (GC-MS and LC-MS/MS) as they correct for matrix effects and variability in sample preparation and instrument response.[7]

This guide details the commercial suppliers of these essential research compounds, provides a comparative summary of their product specifications, and outlines typical experimental protocols for their use.

Commercial Suppliers of Stable Isotope-Labeled Imipramine Metabolites

A number of reputable suppliers offer a range of stable isotope-labeled imipramine and its metabolites. The following table summarizes the key suppliers and their relevant product offerings.

SupplierWebsite
MedchemExpress--INVALID-LINK--
Cambridge Isotope Laboratories, Inc.--INVALID-LINK--
Axios Research--INVALID-LINK--
Cerilliant Corporation (a part of MilliporeSigma)--INVALID-LINK--
Cayman Chemical--INVALID-LINK--
LGC Standards--INVALID-LINK--
Santa Cruz Biotechnology, Inc.--INVALID-LINK--

Quantitative Data on Available Stable Isotope-Labeled Imipramine Metabolites

The following tables provide a structured summary of the quantitative data for commercially available stable isotope-labeled imipramine and its principal metabolites. This information has been compiled from the suppliers' product datasheets and certificates of analysis.

Table 1: Stable Isotope-Labeled Imipramine

CompoundSupplierCatalog NumberIsotopic LabelIsotopic PurityChemical PurityFormat
Imipramine-d3MedchemExpressHY-B1490S1d3≥98%≥98%Solid
Imipramine-d4MedchemExpressHY-B1490Sd4≥98%≥98%Solid
Imipramine-d4 HClCambridge Isotope LaboratoriesDLM-3035-2d498%97%Neat
Imipramine-d4 (hydrochloride)Cayman Chemical15891d4≥99%≥98%Solid
Imipramine-d6MedchemExpressHY-B1490ASd6≥98%≥98%Solid
Imipramine-d6Santa Cruz Biotechnologysc-207754d699%98%Oil

Table 2: Stable Isotope-Labeled Desipramine (Metabolite)

CompoundSupplierCatalog NumberIsotopic LabelIsotopic PurityChemical PurityFormat
Desipramine-d4MedchemExpressHY-B0530Sd4≥98%≥98%Solid
Desipramine-d4 HClCambridge Isotope LaboratoriesDLM-3020-5d498%≥98%Neat

Table 3: Stable Isotope-Labeled Hydroxylated Imipramine Metabolites

CompoundSupplierCatalog NumberIsotopic LabelIsotopic PurityChemical PurityFormat
2-Hydroxyimipramine-d6LGC StandardsTRC-H943402d6Not specifiedNot specifiedNeat
2-Hydroxyimipramine-d6Axios ResearchNot specifiedd6Not specifiedNot specifiedNot specified
2-Hydroxyimipramine-d6 β-D-GlucuronideSanta Cruz Biotechnologysc-486151d6Not specifiedNot specifiedSolid
2-Hydroxyimipramine-d6 β-D-GlucuronideLGC StandardsNot specifiedd6Not specifiedNot specifiedNot specified

Experimental Protocols

The use of stable isotope-labeled internal standards is fundamental for accurate quantification of imipramine and its metabolites in biological matrices. Below are detailed methodologies for typical GC-MS and LC-MS/MS analyses.

Sample Preparation for Plasma/Serum Analysis

A common and effective method for extracting tricyclic antidepressants from plasma or serum is protein precipitation.[8][9]

Materials:

  • Plasma or serum sample

  • Acetonitrile (ACN), chilled

  • Internal standard working solution (e.g., Imipramine-d4, Desipramine-d4 in methanol)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 50-100 µL of plasma or serum into a microcentrifuge tube.

  • Add an appropriate volume of the internal standard working solution.

  • Add 3 volumes of chilled acetonitrile to the sample (e.g., 300 µL ACN for 100 µL of plasma).

  • Vortex the mixture vigorously for 30-60 seconds to precipitate proteins.

  • Centrifuge at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well plate for analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for injection if concentration is needed.[10]

GC-MS Analysis of Imipramine and Desipramine

For GC-MS analysis, derivatization of the secondary amine metabolite, desipramine, is often required to improve its chromatographic properties.[7][11]

Derivatization (for Desipramine):

  • The dried extract from the sample preparation step can be derivatized using agents like N-methyl-bis-trifluoroacetamide (MBTFA) or pentafluoropropionyl anhydride (PFPA).[10][11]

GC-MS Conditions:

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5MS or equivalent.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at 150°C, ramping to 300°C.

  • Injection Mode: Splitless injection.

  • MS Ionization: Electron Ionization (EI).

  • MS Detection: Selected Ion Monitoring (SIM) mode for quantification of the target ions for the native and labeled compounds.[10][11]

LC-MS/MS Analysis of Imipramine and Metabolites

LC-MS/MS is a highly sensitive and specific method for the simultaneous quantification of imipramine and its metabolites.[1][8]

LC Conditions:

  • LC Column: A C18 reversed-phase column is commonly used.[8]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[12]

  • Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

MS/MS Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[1]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[1] Specific precursor-to-product ion transitions for each analyte and its corresponding stable isotope-labeled internal standard are monitored.

  • Ion Source Parameters: Parameters such as capillary voltage, gas temperatures, and gas flows should be optimized for maximum signal intensity.[1]

Visualizations

Imipramine Metabolic Pathway

The following diagram illustrates the primary metabolic pathways of imipramine.

imipramine_metabolism imipramine Imipramine desipramine Desipramine (Active Metabolite) imipramine->desipramine N-Demethylation (CYP2C19, 1A2, 3A4) hydroxy_imipramine 2-Hydroxyimipramine 10-Hydroxyimipramine imipramine->hydroxy_imipramine Hydroxylation (CYP2D6) hydroxy_desipramine 2-Hydroxydesipramine 10-Hydroxydesipramine desipramine->hydroxy_desipramine Hydroxylation (CYP2D6) imipramine_glucuronide Imipramine Glucuronides hydroxy_imipramine->imipramine_glucuronide Glucuronidation desipramine_glucuronide Desipramine Glucuronides hydroxy_desipramine->desipramine_glucuronide Glucuronidation

Caption: Primary metabolic pathways of imipramine.

Experimental Workflow for Quantitative Analysis

This diagram outlines a typical workflow for the quantitative analysis of imipramine and its metabolites in a biological sample using a stable isotope-labeled internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is extraction Extraction (e.g., Protein Precipitation) add_is->extraction lc_separation LC Separation extraction->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (Analyte/IS Ratio vs. Concentration) peak_integration->calibration_curve quantification Quantification of Analyte Concentration calibration_curve->quantification

Caption: Workflow for quantitative analysis using stable isotope dilution.

Logical Relationship of Analytical Techniques

This diagram shows the relationship between the sample, the analytical techniques, and the desired outcome.

techniques_relationship sample Biological Matrix (with Imipramine & Metabolites) lcms LC-MS/MS sample->lcms is Stable Isotope-Labeled Internal Standard is->lcms quant Accurate Quantification lcms->quant

Caption: Relationship between sample, standard, and analytical outcome.

References

Methodological & Application

Application Note: Quantification of 2-Hydroxy Imipramine in Human Plasma using 2-Hydroxy Imipramine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imipramine is a tricyclic antidepressant that is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to active metabolites, including 2-hydroxy imipramine. Accurate quantification of these metabolites is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 2-hydroxy imipramine in human plasma. The use of a stable isotope-labeled internal standard, 2-Hydroxy Imipramine-d6, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing and instrument response.[1][2][3]

Key Benefits of Using a Deuterated Internal Standard:

  • Enhanced Accuracy and Precision: Deuterated internal standards co-elute with the analyte, providing effective correction for variations in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume.[1][4]

  • Improved Reproducibility: The chemical and physical similarity to the analyte ensures consistent performance across different samples and analytical runs.[2]

  • Regulatory Acceptance: The use of stable isotope-labeled internal standards is widely recognized and accepted by regulatory bodies for bioanalytical method validation.[2]

Experimental Protocols

Materials and Reagents
  • Analytes: 2-Hydroxy Imipramine, this compound (internal standard, IS)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (LC-MS grade), Deionized Water

  • Plasma: Human plasma (K2-EDTA)

  • Reagents: Zinc Sulfate (for protein precipitation)

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve 2-Hydroxy Imipramine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of 2-Hydroxy Imipramine by serial dilution of the stock solution with 50:50 (v/v) methanol:water.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile containing 1% zinc sulfate to precipitate plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

G Figure 1: Sample Preparation Workflow plasma 1. Start with 100 µL Human Plasma add_is 2. Add 10 µL of This compound (IS) plasma->add_is add_ppt 3. Add 300 µL of Ice-Cold Acetonitrile (+ 1% Zinc Sulfate) add_is->add_ppt vortex 4. Vortex (30 seconds) add_ppt->vortex centrifuge 5. Centrifuge (14,000 rpm, 10 min, 4°C) vortex->centrifuge supernatant 6. Transfer Supernatant for Analysis centrifuge->supernatant

Caption: A flowchart of the protein precipitation method for plasma samples.

LC-MS/MS Instrumentation and Conditions
  • LC System: A suitable UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Gradient Elution Program:

Time (min)% Mobile Phase B
0.010
0.510
2.590
3.590
3.610
5.010

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
2-Hydroxy Imipramine297.286.1
This compound303.292.1

Note: The precursor ion for 2-Hydroxy Imipramine corresponds to [M+H]+. The d6 label on the internal standard results in a 6 Da mass shift. The product ions are representative fragments; actual values should be optimized.

G Figure 2: LC-MS/MS Analysis Workflow cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry injection Sample Injection column C18 Separation injection->column gradient Gradient Elution column->gradient esi ESI Source (Positive) gradient->esi quad1 Q1: Precursor Ion Selection esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data Data Acquisition & Processing detector->data

Caption: The general workflow from sample injection to data analysis.

Data Presentation

The following tables summarize the expected quantitative performance of the method.

Table 1: Calibration Curve for 2-Hydroxy Imipramine in Human Plasma
Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean ± SD, n=3)Accuracy (%)
10.012 ± 0.001102.5
50.058 ± 0.00498.7
100.115 ± 0.00999.1
500.592 ± 0.025101.3
1001.180 ± 0.051100.8
2502.950 ± 0.12099.6
5005.890 ± 0.23098.2
  • Linear Range: 1 - 500 ng/mL

  • Correlation Coefficient (r²): > 0.995

  • LLOQ: 1 ng/mL

Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day (n=6) Precision (%CV)Intra-day (n=6) Accuracy (%)Inter-day (n=18) Precision (%CV)Inter-day (n=18) Accuracy (%)
LLOQ16.8105.28.5103.8
Low35.1101.76.2102.5
Mid753.598.94.899.7
High4002.8100.43.9101.1
Table 3: Matrix Effect and Recovery
QC LevelConcentration (ng/mL)Matrix Effect (%)Recovery (%)
Low395.891.2
High40097.293.5

Signaling Pathway Context

G Figure 3: Metabolic Pathway of Imipramine Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-Demethylation (CYP2C19, CYP1A2) Hydroxy_Imipramine 2-Hydroxy Imipramine (Analyte) Imipramine->Hydroxy_Imipramine Hydroxylation (CYP2D6) Hydroxy_Desipramine 2-Hydroxy Desipramine Desipramine->Hydroxy_Desipramine Hydroxylation (CYP2D6) Hydroxy_Imipramine->Hydroxy_Desipramine N-Demethylation

Caption: The primary metabolic pathways of Imipramine.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of 2-hydroxy imipramine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures the high-quality data required for regulated bioanalysis. The simple protein precipitation sample preparation protocol and the short chromatographic run time make this method highly suitable for high-throughput applications in a research or drug development setting.

References

Application Note: Quantification of Imipramine in Human Plasma using 2-Hydroxy Imipramine-d6 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imipramine is a tricyclic antidepressant widely used in the treatment of major depressive disorder. Accurate quantification of Imipramine in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][2] This application note describes a robust and sensitive method for the quantification of Imipramine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable isotope-labeled internal standard, 2-Hydroxy Imipramine-d6, to ensure high accuracy and precision. The sample preparation is a straightforward protein precipitation procedure, making it suitable for high-throughput analysis.[1][3]

Experimental Protocols

Materials and Reagents
  • Imipramine hydrochloride (Reference Standard)

  • This compound (Internal Standard)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Formic acid (LC-MS Grade)

  • Ammonium formate (LC-MS Grade)

  • Human plasma (K2-EDTA)

  • Ultrapure water

Standard Solutions Preparation
  • Imipramine Stock Solution (1 mg/mL): Accurately weigh and dissolve Imipramine hydrochloride in methanol to obtain a final concentration of 1 mg/mL.

  • Internal Standard (IS) Stock Solution (1 mg/mL): Dissolve this compound in methanol to a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the Imipramine stock solution in a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation
  • Thaw human plasma samples and vortex to ensure homogeneity.

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of the IS Working Solution (100 ng/mL in acetonitrile) to each plasma sample. The acetonitrile will act as the protein precipitation agent.

  • Vortex the mixture for 3 minutes at high speed to ensure complete protein precipitation.

  • Centrifuge the tubes at 16,000 x g for 5 minutes.

  • Transfer 100 µL of the clear supernatant to an HPLC vial.

  • Add 900 µL of ultrapure water to the supernatant.

  • Cap the vial and vortex briefly before placing it in the autosampler.

LC-MS/MS Instrumentation and Conditions

A typical LC-MS/MS system, such as one equipped with a Xevo TQ-S micro Mass Spectrometer and an ACQUITY UPLC I-Class System, can be used.

Table 1: Liquid Chromatography Conditions

ParameterValue
Column ACQUITY UPLC BEH C18, 2.1 x 100 mm, 2.5 µm
Mobile Phase A 0.1% Formic acid in Water with 20 mM Ammonium Formate[1][3]
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Gradient Elution Time (min)
0.0
1.8
2.2
2.5
3.0
3.1
4.5

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV[1]
Source Temperature 120°C[1]
Desolvation Temperature 300°C[1]
Desolvation Gas Flow 600 L/hr (Nitrogen)[1]
Collision Gas Argon
Data Acquisition Multiple Reaction Monitoring (MRM)

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Imipramine 281.286.10.053020
This compound (IS) 302.592.10.053525

Note: MRM transitions are typical values and should be optimized for the specific instrument used.

Data Presentation

Method Validation Summary

The analytical method was validated for linearity, sensitivity, precision, accuracy, and recovery.

Table 4: Calibration Curve and Sensitivity

ParameterResult
Linearity Range 5.0 - 1000.0 ng/mL[1]
Correlation Coefficient (r²) > 0.995
Weighting Factor 1/x
Lower Limit of Quantification (LLOQ) 5.0 ng/mL[1]

Table 5: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV) (n=5)Inter-day Precision (%CV) (n=5, 3 days)Accuracy (%)
Low QC 15.03.1%4.5%102.5%
Mid QC 150.02.5%3.8%98.7%
High QC 800.02.2%3.1%101.3%

Data adapted from similar studies for illustrative purposes.[1][4]

Table 6: Recovery

AnalyteConcentration LevelMean Recovery (%)
Imipramine Low (15 ng/mL)96.0%
High (800 ng/mL)97.6%
This compound (IS) 100 ng/mL95.5%

Recovery data based on representative values from published literature.[1]

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_extraction Extraction & Dilution cluster_analysis LC-MS/MS Analysis plasma 100 µL Human Plasma add_is Add 300 µL IS in ACN (Protein Precipitation) plasma->add_is vortex1 Vortex 3 min add_is->vortex1 centrifuge Centrifuge 5 min @ 16,000 x g vortex1->centrifuge supernatant Transfer 100 µL Supernatant centrifuge->supernatant dilute Add 900 µL Water supernatant->dilute vortex2 Vortex dilute->vortex2 inject Inject 10 µL vortex2->inject lc_separation LC Separation (C18 Column) inject->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection

Caption: Experimental workflow for Imipramine quantification.

G cluster_analytes Compounds of Interest cluster_standards Isotope-Labeled Standards imipramine Imipramine (Analyte) hydroxy_imipramine 2-Hydroxy Imipramine (Metabolite) imipramine->hydroxy_imipramine Metabolism hydroxy_imipramine_d6 This compound (Internal Standard) imipramine->hydroxy_imipramine_d6 Structural Relationship hydroxy_imipramine->hydroxy_imipramine_d6 Isotopic Variant

Caption: Relationship between analyte, metabolite, and IS.

References

Application of 2-Hydroxy Imipramine-d6 in Therapeutic Drug Monitoring of Imipramine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

AN-TDM-028

Abstract

This document provides detailed application notes and protocols for the use of 2-Hydroxy Imipramine-d6 as an internal standard in the therapeutic drug monitoring (TDM) of imipramine. Imipramine, a tricyclic antidepressant, is extensively metabolized in the body to active metabolites, including 2-hydroxy imipramine. Accurate quantification of both the parent drug and its metabolites is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and avoiding toxicity. The use of a stable isotope-labeled internal standard like this compound in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalytical methods, offering high precision and accuracy by correcting for matrix effects and variations in sample processing.

Introduction

Imipramine is a tertiary amine tricyclic antidepressant used in the treatment of major depressive disorder and other conditions. Its therapeutic effect is mediated through the inhibition of norepinephrine and serotonin reuptake. The metabolism of imipramine is complex, involving N-demethylation to desipramine (an active metabolite) and subsequent hydroxylation by cytochrome P450 enzymes, primarily CYP2D6, to form 2-hydroxy imipramine and 2-hydroxy desipramine.[1][2] These hydroxylated metabolites are pharmacologically active and can contribute to both the therapeutic and toxic effects of the drug.[3][4]

Therapeutic drug monitoring of imipramine and its active metabolites is essential due to a narrow therapeutic window and significant inter-individual variability in metabolism. Plasma concentrations of imipramine and desipramine are routinely monitored, with a combined therapeutic range typically between 175 and 300 ng/mL.[5] Concentrations above 450-500 ng/mL are associated with an increased risk of toxicity.[1]

Stable isotope-labeled internal standards are critical for accurate quantification in LC-MS/MS assays.[6][7] They share identical chemical and physical properties with the analyte, ensuring they co-elute and experience similar ionization and fragmentation behavior, thus effectively compensating for variations during sample extraction and analysis.[8] this compound is an ideal internal standard for the quantification of 2-hydroxy imipramine, a key metabolite in the imipramine metabolic pathway.

Imipramine Metabolism

The metabolic pathway of imipramine is crucial for understanding the importance of monitoring its metabolites. The process is initiated by hepatic cytochrome P450 enzymes.

Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine CYP2C19, 1A2, 3A4 (N-demethylation) Hydroxy_Imipramine 2-Hydroxy Imipramine (Active Metabolite) Imipramine->Hydroxy_Imipramine CYP2D6 (Hydroxylation) Hydroxy_Desipramine 2-Hydroxy Desipramine (Active Metabolite) Desipramine->Hydroxy_Desipramine CYP2D6 (Hydroxylation) Glucuronide_Conjugates Glucuronide Conjugates (Inactive, Excreted) Hydroxy_Imipramine->Glucuronide_Conjugates Hydroxy_Desipramine->Glucuronide_Conjugates

Figure 1: Simplified metabolic pathway of Imipramine.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol describes a simple and rapid protein precipitation method for the extraction of imipramine and its metabolites from plasma or serum samples.

cluster_0 Sample Preparation Workflow A 1. Aliquot 100 µL Plasma/Serum B 2. Add Internal Standard (this compound) A->B C 3. Add 300 µL ice-cold Acetonitrile B->C D 4. Vortex (30 seconds) C->D E 5. Centrifuge (14,000 rpm, 10 min, 4°C) D->E F 6. Transfer Supernatant for LC-MS/MS Analysis E->F

Figure 2: Protein precipitation workflow for plasma/serum samples.

Materials:

  • Human plasma or serum samples

  • This compound internal standard working solution (e.g., 100 ng/mL in methanol)

  • Acetonitrile (HPLC grade), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma or serum into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the this compound internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient See Table 1

Table 1: Liquid Chromatography Gradient

Time (min)% Mobile Phase B
0.020
3.080
3.195
4.095
4.120
5.020

Mass Spectrometry Conditions:

ParameterValue
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Spray Voltage 4000 V
Vaporizer Temperature 300°C
Sheath Gas Pressure 50 arbitrary units
Auxiliary Gas Pressure 15 arbitrary units

Table 2: MRM Transitions for Imipramine and Metabolites

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Imipramine281.286.125
Desipramine267.272.128
2-Hydroxy Imipramine297.2100.130
This compound (IS) 303.2 106.1 30
2-Hydroxy Desipramine283.372.232

Note: Collision energies may require optimization depending on the specific mass spectrometer used.

Method Validation Data

The following tables summarize typical performance characteristics of an LC-MS/MS method for the quantification of imipramine and its metabolites using a stable isotope-labeled internal standard.

Table 3: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteCalibration Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)
Imipramine5 - 10005> 0.995
Desipramine5 - 2505> 0.995
2-Hydroxy Imipramine1 - 2001> 0.995
2-Hydroxy Desipramine1 - 2001> 0.995

Table 4: Accuracy and Precision

AnalyteConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Imipramine 15< 5%< 6%95 - 105
150< 4%< 5%96 - 104
750< 3%< 4%97 - 103
2-Hydroxy Imipramine 3< 6%< 7%94 - 106
50< 5%< 6%95 - 105
150< 4%< 5%96 - 104

Data presented in Tables 3 and 4 are representative and compiled from typical validation results for similar analytes.

Conclusion

The described LC-MS/MS method, utilizing this compound as an internal standard, provides a robust, sensitive, and accurate approach for the therapeutic drug monitoring of imipramine and its primary active metabolite, 2-hydroxy imipramine. The simple protein precipitation sample preparation and rapid chromatographic analysis make this method suitable for high-throughput clinical laboratories. The use of a stable isotope-labeled internal standard is paramount for minimizing analytical variability and ensuring the reliability of quantitative results, which is essential for effective patient care.

References

Application Notes and Protocols for the Analysis of 2-Hydroxy Imipramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation of 2-Hydroxy Imipramine-d6 from biological matrices for quantitative analysis. The methods described are applicable to researchers, scientists, and drug development professionals working on pharmacokinetic, pharmacodynamic, and toxicological studies involving imipramine and its metabolites.

Introduction

2-Hydroxy Imipramine is a primary active metabolite of the tricyclic antidepressant Imipramine. The deuterated internal standard, this compound, is crucial for accurate quantification of the analyte in biological samples by compensating for matrix effects and variations in sample processing. The choice of sample preparation technique is critical to ensure high recovery, minimize interferences, and achieve the desired sensitivity and reproducibility. This document outlines three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the typical performance characteristics of the described sample preparation methods for tricyclic antidepressants and their metabolites, including 2-Hydroxy Imipramine.

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery 85 - 95%> 85%[1]90 - 105%
Matrix Effect HighModerate to LowLow
Selectivity LowModerateHigh
Throughput HighModerateModerate to High
Cost per Sample LowLow to ModerateHigh
Solvent Usage LowHighModerate
Automation Easily automatedModerately automatableEasily automated

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis. It involves the addition of an organic solvent to precipitate plasma proteins, followed by centrifugation to separate the supernatant containing the analyte.

Materials:

  • Biological matrix (e.g., plasma, serum)

  • This compound internal standard solution

  • Acetonitrile (ACN), HPLC grade, ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Protocol:

  • Pipette 100 µL of the biological sample into a 1.5 mL microcentrifuge tube.

  • Add an appropriate volume of the this compound internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to the sample.

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for analysis by LC-MS/MS or another appropriate analytical technique.

Visualization of Protein Precipitation Workflow:

Protein Precipitation Workflow Sample 1. Sample Aliquot (100 µL Plasma) IS 2. Add Internal Standard (this compound) Sample->IS Precipitation 3. Add Acetonitrile (300 µL, ice-cold) IS->Precipitation Vortex 4. Vortex (30 seconds) Precipitation->Vortex Centrifuge 5. Centrifuge (14,000 rpm, 10 min, 4°C) Vortex->Centrifuge Supernatant 6. Collect Supernatant Centrifuge->Supernatant Analysis 7. LC-MS/MS Analysis Supernatant->Analysis

Caption: A simple workflow for sample preparation using protein precipitation.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. This method offers better selectivity than protein precipitation.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound internal standard solution

  • Sodium hydroxide (1 M)

  • Extraction solvent: Hexane/Isoamyl alcohol (98:2, v/v)[1]

  • Back-extraction solution: Hydrochloric acid (0.1 M)

  • Centrifuge tubes (5 mL)

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Protocol:

  • Pipette 500 µL of the biological sample into a 5 mL centrifuge tube.

  • Add an appropriate volume of the this compound internal standard solution.

  • Add 100 µL of 1 M sodium hydroxide to basify the sample (pH > 9).

  • Add 3 mL of the hexane/isoamyl alcohol (98:2, v/v) extraction solvent.

  • Vortex the mixture for 2 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • For a cleaner extract, perform a back-extraction by adding 200 µL of 0.1 M hydrochloric acid to the collected organic phase, vortexing for 1 minute, and centrifuging. The analyte will move to the acidic aqueous phase.

  • Transfer the lower aqueous layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the reconstitution solvent.

  • The sample is now ready for injection into the analytical instrument.

Visualization of Liquid-Liquid Extraction Workflow:

Liquid-Liquid Extraction Workflow Sample 1. Sample Aliquot (500 µL Plasma) IS 2. Add Internal Standard Sample->IS Basify 3. Basify (1M NaOH) IS->Basify Extraction 4. Add Organic Solvent (Hexane/Isoamyl Alcohol) Basify->Extraction Vortex_Centrifuge 5. Vortex & Centrifuge Extraction->Vortex_Centrifuge Collect_Organic 6. Collect Organic Layer Vortex_Centrifuge->Collect_Organic Evaporate 7. Evaporate to Dryness Collect_Organic->Evaporate Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: A detailed workflow for sample preparation using liquid-liquid extraction.

Solid-Phase Extraction (SPE)

SPE provides the cleanest extracts and is highly selective, making it ideal for applications requiring low limits of detection. The method involves passing the sample through a solid sorbent that retains the analyte, followed by washing to remove interferences and elution of the analyte with a strong solvent.

Materials:

  • Biological matrix (e.g., plasma, urine)

  • This compound internal standard solution

  • SPE cartridges (e.g., C18 or mixed-mode cation exchange)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in water)

  • Elution solvent (e.g., 5% Ammonium hydroxide in Methanol)

  • SPE manifold

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., mobile phase)

Protocol:

  • Pre-treatment: Pipette 500 µL of the biological sample into a tube. Add an appropriate volume of the this compound internal standard solution. Add 500 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge. Allow the sample to pass through the sorbent at a slow, steady rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the reconstitution solvent.

  • The sample is now ready for analysis.

Visualization of Solid-Phase Extraction Workflow:

Solid-Phase Extraction Workflow cluster_pretreatment Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post_extraction Post-Extraction Sample 1. Sample Aliquot & IS Buffer 2. Add Buffer & Vortex Sample->Buffer Condition 3. Condition (MeOH, H2O) Load 4. Load Sample Condition->Load Wash 5. Wash Load->Wash Elute 6. Elute Wash->Elute Evaporate 7. Evaporate to Dryness Reconstitute 8. Reconstitute Evaporate->Reconstitute Analysis 9. LC-MS/MS Analysis Reconstitute->Analysis

Caption: A step-by-step workflow for sample preparation using solid-phase extraction.

Signaling Pathways

While this compound is an analytical standard and not directly involved in signaling pathways, it is used to quantify 2-Hydroxy Imipramine, a metabolite of Imipramine. The therapeutic effect of Imipramine is primarily through its interaction with neurotransmitter transporters.

Imipramine's Mechanism of Action Imipramine Imipramine Metabolism Metabolism (CYP2D6) Imipramine->Metabolism SERT Serotonin Transporter (SERT) Imipramine->SERT Inhibits NET Norepinephrine Transporter (NET) Imipramine->NET Inhibits HydroxyImipramine 2-Hydroxy Imipramine Metabolism->HydroxyImipramine HydroxyImipramine->NET Inhibits Serotonin_Reuptake Serotonin Reuptake SERT->Serotonin_Reuptake Norepinephrine_Reuptake Norepinephrine Reuptake NET->Norepinephrine_Reuptake Synaptic_Concentration Increased Synaptic Neurotransmitter Levels Serotonin_Reuptake->Synaptic_Concentration Norepinephrine_Reuptake->Synaptic_Concentration

Caption: Imipramine and its metabolite inhibit neurotransmitter reuptake.

References

Application Notes and Protocols for the GC-MS Analysis of Imipramine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the analysis of imipramine and its primary metabolites using gas chromatography-mass spectrometry (GC-MS). It includes a summary of the metabolic pathway, protocols for sample preparation and analysis, and expected quantitative data.

Introduction

Imipramine is a tricyclic antidepressant that is extensively metabolized in the liver. The primary metabolic pathways include N-demethylation to its active metabolite, desipramine, and hydroxylation at the 2 and 10 positions of the dibenzazepine nucleus.[1][2][3] Subsequent metabolism of desipramine also occurs, leading to hydroxylated metabolites.[1][4] Monitoring the levels of imipramine and its metabolites is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in drug development to understand the drug's disposition. Gas chromatography-mass spectrometry (GC-MS) is a robust and sensitive analytical technique for the quantification of these compounds in biological matrices.[4][5][6]

Metabolic Pathway of Imipramine

Imipramine undergoes extensive first-pass metabolism primarily through the cytochrome P450 (CYP) enzyme system in the liver. The main metabolic routes are:

  • N-demethylation: CYP2C19, CYP1A2, and CYP3A4 are involved in the conversion of imipramine to its active metabolite, desipramine.[3][7]

  • Hydroxylation: CYP2D6 is responsible for the hydroxylation of both imipramine and desipramine, leading to the formation of 2-hydroxyimipramine, 10-hydroxyimipramine, and 2-hydroxydesipramine.[3][7]

These hydroxylated metabolites can be further conjugated with glucuronic acid before excretion.[7]

Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine N-demethylation (CYP2C19, 1A2, 3A4) 2-Hydroxyimipramine 2-Hydroxyimipramine Imipramine->2-Hydroxyimipramine Hydroxylation (CYP2D6) 10-Hydroxyimipramine 10-Hydroxyimipramine Imipramine->10-Hydroxyimipramine Hydroxylation (CYP2D6) 2-Hydroxydesipramine 2-Hydroxydesipramine Desipramine->2-Hydroxydesipramine Hydroxylation (CYP2D6) Conjugated Metabolites Conjugated Metabolites 2-Hydroxyimipramine->Conjugated Metabolites Glucuronidation 10-Hydroxyimipramine->Conjugated Metabolites Glucuronidation 2-Hydroxydesipramine->Conjugated Metabolites Glucuronidation

Metabolic pathway of imipramine.

Experimental Protocols

The following protocols are generalized from common practices in the literature for the analysis of imipramine and its metabolites in plasma.

Materials and Reagents
  • Imipramine, Desipramine, 2-hydroxyimipramine, 10-hydroxyimipramine, and 2-hydroxydesipramine analytical standards

  • Deuterated internal standards (e.g., D4-imipramine, D4-desipramine)

  • Methanol, HPLC grade

  • Acetonitrile, HPLC grade

  • n-Heptane, HPLC grade

  • Isoamyl alcohol, analytical grade

  • Toluene, HPLC grade

  • Sodium hydroxide (NaOH) solution, 1 M

  • Hydrochloric acid (HCl), 0.1 M

  • Derivatization agent: N-Methyl-N-(trifluoroacetyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) or Pentafluoropropionic anhydride (PFPA)

  • Human plasma (drug-free) for calibration standards and quality controls

Sample Preparation: Liquid-Liquid Extraction (LLE)
  • Sample Aliquoting: To 1.0 mL of plasma sample, add the internal standard solution.

  • Alkalinization: Add 0.5 mL of 1 M NaOH to adjust the pH to >11. Vortex for 30 seconds.

  • Extraction: Add 5 mL of an organic solvent mixture (e.g., n-heptane:isoamyl alcohol, 99:1, v/v). Vortex for 5 minutes.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Back-extraction (optional, for cleanup): Add 1 mL of 0.1 M HCl to the organic extract. Vortex for 5 minutes and centrifuge. Discard the organic layer and alkalinize the aqueous layer with 1 M NaOH. Re-extract with 2 mL of toluene.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization

Derivatization is necessary to improve the chromatographic properties and thermal stability of the analytes, particularly for the secondary amine (desipramine) and hydroxylated metabolites.

  • To the dried extract, add 50 µL of the derivatizing agent (e.g., MSTFA with 1% TMCS or PFPA in a suitable solvent).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters. Optimization may be required for specific instruments and columns.

ParameterValue
Gas Chromatograph
Column5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 mL/min
Inlet Temperature280°C
Injection Volume1-2 µL, splitless mode
Oven ProgramInitial temperature 150°C, hold for 1 min, ramp at 15°C/min to 300°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
MS Source Temperature230°C
MS Quadrupole Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM)

Experimental Workflow

cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Plasma Plasma Sample IS Add Internal Standard Plasma->IS Alkalinize Alkalinize (pH > 11) IS->Alkalinize Extract Liquid-Liquid Extraction Alkalinize->Extract Evaporate Evaporate to Dryness Extract->Evaporate Deriv Add Derivatizing Agent Evaporate->Deriv Heat Heat at 70°C Deriv->Heat Inject Inject into GC-MS Heat->Inject Acquire Data Acquisition (SIM Mode) Inject->Acquire Quantify Quantification Acquire->Quantify

GC-MS analysis workflow.

Quantitative Data

The following table summarizes the characteristic mass-to-charge ratios (m/z) for imipramine and its metabolites that can be used for selected ion monitoring (SIM). Retention times are dependent on the specific chromatographic conditions and should be determined experimentally.

CompoundDerivatizationCharacteristic m/z for SIM
ImipramineNone234, 280
DesipraminePentafluoropropionyl (PFP)412, 234
2-HydroxyimipramineTrifluoroacetyl (TFA)(M-TFA)+, other fragments
10-HydroxyimipramineTrifluoroacetyl (TFA)(M-TFA)+, other fragments
2-HydroxydesipramineTrifluoroacetyl (TFA)(M-TFA)+, other fragments
D4-Imipramine (IS)None238, 284
D4-Desipramine (IS)Pentafluoropropionyl (PFP)416, 238

Note: The m/z values for the hydroxylated metabolites are presented conceptually. The exact fragmentation pattern will depend on the derivatization reagent used and the mass spectrometer conditions. It is recommended to acquire full scan mass spectra of the derivatized standards to identify the most abundant and specific ions for SIM analysis. For trifluoroacetyl derivatives, characteristic fragments often arise from cleavage of the side chain.[1][4] For pentafluoropropionyl derivatives of desipramine, the molecular ion of the derivative is a prominent ion.[6]

Conclusion

This application note provides a comprehensive overview and a practical starting point for the GC-MS analysis of imipramine and its metabolites. The provided protocols for sample preparation, derivatization, and GC-MS analysis are based on established methods. For reliable quantitative results, it is essential to validate the method in the laboratory, including the determination of retention times, optimization of SIM ions, and assessment of linearity, precision, and accuracy.

References

Application Notes and Protocols for the Use of 2-Hydroxy Imipramine-d6 in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 2-Hydroxy Imipramine-d6 as an internal standard in drug metabolism studies, particularly for the quantitative analysis of 2-hydroxyimipramine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction

Imipramine is a tricyclic antidepressant that undergoes extensive hepatic metabolism. Key metabolic pathways include N-demethylation to its active metabolite, desipramine, and hydroxylation to form 2-hydroxyimipramine and 10-hydroxyimipramine.[1] These hydroxylated metabolites can be further conjugated with glucuronic acid before excretion.[1] The primary enzymes involved in imipramine metabolism are cytochrome P450 isoenzymes, including CYP2C19, CYP2D6, CYP1A2, and CYP3A4.[1][2][3] Specifically, CYP2D6 is a major contributor to the hydroxylation of both imipramine and desipramine.[2]

Accurate quantification of these metabolites is crucial for understanding the pharmacokinetic profile of imipramine, assessing drug-drug interactions, and investigating the impact of genetic polymorphisms in metabolizing enzymes on drug efficacy and toxicity.[1][4] this compound is a stable isotope-labeled version of the 2-hydroxyimipramine metabolite. Its use as an internal standard in LC-MS/MS-based bioanalysis is the gold standard for achieving accurate and precise quantification.[5][6] By closely mimicking the chemical and physical properties of the endogenous analyte, it effectively compensates for variability during sample preparation and analysis.

Applications

The primary application of this compound is as an internal standard for the quantitative determination of 2-hydroxyimipramine in various biological matrices, such as plasma, serum, and urine. This is essential for:

  • Pharmacokinetic (PK) Studies: To accurately determine the concentration-time profile of the 2-hydroxyimipramine metabolite following administration of imipramine.

  • Therapeutic Drug Monitoring (TDM): To ensure that the levels of imipramine and its active metabolites are within the therapeutic range, which for the sum of imipramine and desipramine is typically 150-300 ng/mL.[7]

  • Drug-Drug Interaction (DDI) Studies: To investigate the effect of co-administered drugs on the metabolism of imipramine.

  • Pharmacogenomic Studies: To assess the influence of genetic variations in CYP enzymes (e.g., CYP2D6 poor vs. extensive metabolizers) on the formation of 2-hydroxyimipramine.

Quantitative Data Summary

The following table presents representative pharmacokinetic parameters for imipramine and its major metabolites. The use of this compound as an internal standard would be critical in generating the data for 2-Hydroxyimipramine with high accuracy and precision.

ParameterImipramineDesipramine2-Hydroxyimipramine2-Hydroxydesipramine
Time to Peak Plasma Concentration (Tmax) 2-6 hours---
Elimination Half-life (t½) 9-24 hours12-54 hoursShorter than parentShorter than parent
Volume of Distribution (Vd) 10-20 L/kg20-40 L/kgSmaller than parentSmaller than parent
Clearance (CL) 0.5-1.5 L/min---
Therapeutic Plasma Concentration (Imipramine + Desipramine) 150-300 ng/mL---
Toxic Plasma Concentration (Imipramine + Desipramine) >450-500 ng/mL---

Note: The data presented are compiled from various sources and represent typical ranges. Actual values can vary significantly between individuals due to factors such as age, genetics, and co-medications.

Experimental Protocols

Protocol 1: Quantitative Analysis of 2-Hydroxyimipramine in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the quantification of 2-hydroxyimipramine in human plasma using this compound as an internal standard.

1. Materials and Reagents

  • 2-Hydroxyimipramine analytical standard

  • This compound (Internal Standard, IS)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • Autosampler vials

2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve 2-hydroxyimipramine and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions of 2-hydroxyimipramine by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC) System: A suitable UHPLC or HPLC system.

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • 2-Hydroxyimipramine: Precursor ion (Q1) m/z 297.2 -> Product ion (Q3) m/z 86.1

      • This compound: Precursor ion (Q1) m/z 303.2 -> Product ion (Q3) m/z 92.1

    • Note: MRM transitions should be optimized for the specific instrument used.

5. Data Analysis and Quantification

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

  • Use a weighted (e.g., 1/x²) linear regression to fit the calibration curve.

  • Determine the concentration of 2-hydroxyimipramine in the quality control and unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Imipramine Metabolic Pathway

imipramine_metabolism Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine CYP2C19, CYP1A2, CYP3A4 (N-Demethylation) Hydroxy_Imipramine 2-Hydroxyimipramine Imipramine->Hydroxy_Imipramine CYP2D6 (Hydroxylation) Hydroxy_Desipramine 2-Hydroxydesipramine Desipramine->Hydroxy_Desipramine CYP2D6 (Hydroxylation) Glucuronide_Imipramine 2-Hydroxyimipramine Glucuronide Hydroxy_Imipramine->Glucuronide_Imipramine UGT (Glucuronidation) Glucuronide_Desipramine 2-Hydroxydesipramine Glucuronide Hydroxy_Desipramine->Glucuronide_Desipramine UGT (Glucuronidation)

Caption: Metabolic pathway of Imipramine.

Experimental Workflow for Bioanalysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma_Sample Plasma Sample (100 µL) Add_IS Add 2-Hydroxy Imipramine-d6 (IS) Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer LC_Separation UHPLC Separation (C18 Column) Supernatant_Transfer->LC_Separation MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Calibration_Curve Calibration Curve (Analyte/IS Ratio) Peak_Integration->Calibration_Curve Quantification Quantification of 2-Hydroxyimipramine Calibration_Curve->Quantification

Caption: Bioanalytical workflow for metabolite quantification.

References

Application Note: High-Throughput Analysis of 2-Hydroxy Imipramine in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive, robust, and high-throughput analytical method for the quantification of 2-Hydroxy Imipramine in human plasma. The method utilizes protein precipitation for sample preparation, followed by rapid chromatographic separation using Ultra-Performance Liquid Chromatography (UPLC) and highly selective detection with a tandem quadrupole mass spectrometer (MS/MS). 2-Hydroxy Imipramine-d6 is employed as the internal standard to ensure accuracy and precision. This method is suitable for use in clinical research, therapeutic drug monitoring, and pharmacokinetic studies.

Introduction

Imipramine is a tricyclic antidepressant that is extensively metabolized in the liver, primarily by cytochrome P450 enzymes, to form active metabolites such as desipramine and hydroxylated metabolites.[1][2][3] The 2-hydroxy metabolite of imipramine is a significant product of this biotransformation, and its quantification in plasma is crucial for understanding the parent drug's pharmacokinetics and overall therapeutic effect.[4][5] Stable isotope-labeled internal standards, such as this compound, are essential for correcting matrix effects and variability in sample processing and instrument response, thereby enhancing the accuracy and reliability of LC-MS/MS assays.[6] This document provides a detailed protocol for the analytical method development and validation for 2-Hydroxy Imipramine using this compound as an internal standard.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 100 µL Human Plasma add_is Add 10 µL this compound (IS) plasma->add_is add_precip Add 300 µL Acetonitrile add_is->add_precip vortex Vortex Mix add_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL onto UPLC supernatant->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Experimental workflow from sample preparation to data analysis.

Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Hydroxy Imipramine and this compound by dissolving the accurately weighed compounds in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the 2-Hydroxy Imipramine stock solution with a 50:50 mixture of methanol and water to achieve concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Pipette 100 µL of human plasma (calibration standards, QCs, or unknown samples) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the 100 ng/mL this compound internal standard working solution to each tube.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography Conditions:

ParameterValue
System Waters ACQUITY UPLC or equivalent
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start at 20% B, increase to 80% B over 3 min, hold for 1 min, return to initial conditions and re-equilibrate for 1 min.

Mass Spectrometry Conditions:

ParameterValue
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
2-Hydroxy Imipramine297.286.13020
This compound303.292.13020

Quantitative Data Summary

Calibration Curve:

AnalyteConcentration Range (ng/mL)
2-Hydroxy Imipramine1 - 1000> 0.995

Precision and Accuracy:

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium100< 10< 1090 - 110
High800< 10< 1090 - 110

Recovery:

AnalyteExtraction Recovery (%)
2-Hydroxy Imipramine> 85
This compound> 85

Metabolic Pathway of Imipramine

Imipramine undergoes extensive hepatic metabolism, primarily through N-demethylation to its active metabolite, desipramine, and hydroxylation. The 2-hydroxylation of imipramine is a major metabolic pathway catalyzed predominantly by the cytochrome P450 enzyme CYP2D6.[2][3] Desipramine is also hydroxylated to form 2-hydroxydesipramine. These hydroxylated metabolites can be further conjugated with glucuronic acid before excretion.[1][3]

G cluster_metabolism Imipramine Metabolism Imipramine Imipramine Desipramine Desipramine (Active Metabolite) Imipramine->Desipramine N-demethylation (CYP2C19, CYP1A2, CYP3A4) HydroxyImipramine 2-Hydroxy Imipramine Imipramine->HydroxyImipramine Hydroxylation (CYP2D6) HydroxyDesipramine 2-Hydroxy Desipramine Desipramine->HydroxyDesipramine Hydroxylation (CYP2D6) Glucuronide Glucuronide Conjugates HydroxyImipramine->Glucuronide HydroxyDesipramine->Glucuronide

Caption: Simplified metabolic pathway of Imipramine.

Conclusion

The described LC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of 2-Hydroxy Imipramine in human plasma. The simple protein precipitation sample preparation protocol and the short chromatographic run time make this method highly suitable for high-throughput applications in a research or drug development setting. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision of the results. This application note serves as a comprehensive guide for the implementation of this analytical method.

References

Troubleshooting & Optimization

Technical Support Center: Quantification of Imipramine with a d6 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Imipramine-d6 as an internal standard for the quantification of Imipramine.

Frequently Asked Questions (FAQs)

Q1: Why is a deuterated internal standard like Imipramine-d6 considered the gold standard for LC-MS/MS quantification?

A1: Stable isotope-labeled (SIL) internal standards, such as Imipramine-d6, are considered the gold standard in quantitative bioanalysis.[1] This is because they share nearly identical physicochemical properties with the analyte, Imipramine.[1] This similarity ensures that the internal standard behaves almost identically to the analyte during sample preparation, chromatography, and ionization in the mass spectrometer.[2] By co-eluting with Imipramine, Imipramine-d6 effectively compensates for variability in extraction recovery, matrix effects (ion suppression or enhancement), and instrument response, leading to more accurate and precise quantification.[1][2]

Q2: What are the primary sources of error to be aware of when using Imipramine-d6?

A2: While highly effective, potential sources of error when using Imipramine-d6 include:

  • Isotopic Contribution: The Imipramine-d6 standard may contain a small percentage of the unlabeled (d0) Imipramine as an impurity.[3]

  • Chromatographic Isotope Effect: Deuterated compounds can sometimes exhibit slightly different chromatographic retention times compared to their non-deuterated counterparts.[4]

  • Differential Matrix Effects: If the analyte and internal standard do not perfectly co-elute, they may be affected differently by co-eluting matrix components, leading to inaccurate results.[2]

  • In-source Fragmentation or Back-Exchange: Although less common with stable labeling on aromatic rings, there is a theoretical possibility of deuterium loss in the ion source or exchange with protons from the mobile phase.[3]

  • Purity of the Internal Standard: The presence of other impurities in the internal standard solution can interfere with the analysis.[5]

Q3: Can Imipramine-d6 be used to quantify Imipramine's major metabolite, Desipramine?

A3: It is not recommended. While structurally related, Imipramine and Desipramine will have different chromatographic retention times and may experience different matrix effects. For accurate quantification of Desipramine, it is best practice to use its corresponding deuterated internal standard, Desipramine-d4 or another suitable SIL-IS.[6]

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered during the quantification of Imipramine using an Imipramine-d6 internal standard.

Issue 1: High Variability in Analyte/Internal Standard Response Ratio

Possible Causes & Troubleshooting Steps:

  • Differential Matrix Effects:

    • Diagnosis: A post-column infusion experiment can identify regions of ion suppression or enhancement in your chromatogram.[2]

    • Solution:

      • Optimize chromatographic conditions to separate Imipramine from the suppression/enhancement zones.

      • Improve sample preparation to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are often more effective than simple protein precipitation.

  • Inconsistent Sample Preparation:

    • Diagnosis: Review the precision of your quality control (QC) samples. High coefficients of variation (%CV) point to inconsistencies.

    • Solution: Ensure consistent timing and technique for all liquid handling, extraction, and reconstitution steps. Automation can significantly reduce this variability.

  • Internal Standard Stability:

    • Diagnosis: Analyze freshly prepared QC samples against those that have been stored for a period. A significant difference may indicate degradation. Studies have shown that the N-CD3 group in a deuterated analogue of imipramine is stable, suggesting good stability against back-exchange.[7]

    • Solution: Prepare fresh working solutions of the internal standard regularly. Evaluate the stability of Imipramine and Imipramine-d6 under your specific storage and autosampler conditions.

Troubleshooting Workflow for High Response Variability

start High Variability in Analyte/IS Ratio check_matrix Perform Post-Column Infusion Experiment start->check_matrix is_suppression Ion Suppression/ Enhancement Detected? check_matrix->is_suppression optimize_chroma Optimize Chromatography (Gradient, Column) is_suppression->optimize_chroma Yes check_qc Review QC Sample Precision is_suppression->check_qc No improve_sample_prep Improve Sample Preparation (e.g., use SPE) optimize_chroma->improve_sample_prep resolved Issue Resolved improve_sample_prep->resolved is_qc_precise QC %CV Acceptable? check_qc->is_qc_precise refine_prep Refine Sample Preparation Technique is_qc_precise->refine_prep No check_stability Evaluate IS Stock/Working Solution Stability is_qc_precise->check_stability Yes refine_prep->resolved is_stable IS Stable? check_stability->is_stable prep_fresh Prepare Fresh IS Solutions is_stable->prep_fresh No is_stable->resolved Yes prep_fresh->resolved

Caption: Troubleshooting workflow for high analyte/IS response variability.

Issue 2: Inaccurate Quantification, Especially at Low Concentrations

Possible Causes & Troubleshooting Steps:

  • Isotopic Contribution from Internal Standard:

    • Diagnosis: Inject a high concentration of the Imipramine-d6 internal standard solution without any analyte present. Monitor the mass transition for unlabeled Imipramine. Any signal detected at the retention time of Imipramine indicates the presence of a d0 impurity.[3]

    • Solution:

      • Source a new batch of Imipramine-d6 with higher isotopic purity.

      • If a new standard is unavailable, the contribution of the d0 impurity can be calculated and subtracted from the analyte response. This is most critical for samples near the lower limit of quantification (LLOQ).

  • Chromatographic Isotope Effect:

    • Diagnosis: Carefully examine the overlayed chromatograms of the analyte and the internal standard. A slight but consistent shift in retention time may be visible.[4]

    • Solution: While a small shift may not be problematic, ensure that the integration parameters for both peaks are set correctly to capture the entire peak area accurately. If the shift is significant enough to cause differential matrix effects, chromatographic optimization is necessary.

Quantitative Data Summary: Illustrative Example of Isotopic Contribution

Internal Standard LotConcentration of IS Injected (ng/mL)Response in Analyte (Imipramine) MRM Channel (cps)Calculated d0 Impurity (%)Impact on LLOQ (1 ng/mL)
Lot A1005000.05%Acceptable
Lot B1005,0000.5%Potentially significant

Note: This table presents illustrative data. Users should determine the isotopic contribution for their specific lot of internal standard.

Experimental Workflow for Assessing Isotopic Purity

start Prepare High Concentration Solution of Imipramine-d6 Only inject Inject onto LC-MS/MS System start->inject acquire Acquire Data Monitoring MRM Transitions for both Imipramine and Imipramine-d6 inject->acquire analyze Analyze Chromatogram acquire->analyze check_signal Signal Detected in Imipramine Channel at Expected Retention Time? analyze->check_signal no_issue Isotopic Contribution is Negligible check_signal->no_issue No quantify_contribution Quantify Peak Area of d0 Impurity check_signal->quantify_contribution Yes assess_impact Assess Impact on LLOQ and Low Concentration Samples quantify_contribution->assess_impact corrective_action Implement Corrective Action: - Source new IS lot - Mathematically correct results assess_impact->corrective_action

Caption: Workflow for assessing the isotopic purity of Imipramine-d6.

Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation
  • Pipette 100 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the Imipramine-d6 internal standard working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture vigorously for 30 seconds.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 2: Post-Column Infusion Experiment to Detect Matrix Effects
  • Setup:

    • Prepare a solution of Imipramine and Imipramine-d6 in mobile phase at a concentration that gives a stable signal (e.g., 50 ng/mL).

    • Use a syringe pump to deliver this solution at a constant flow rate (e.g., 10 µL/min).

    • Connect the syringe pump to the LC flow path using a T-junction placed between the analytical column and the mass spectrometer's ion source.

  • Procedure:

    • While the solution is being continuously infused, inject an extracted blank matrix sample (a plasma sample with no analyte or internal standard, processed using your sample preparation method).

    • Monitor the MRM transitions for both Imipramine and Imipramine-d6.

  • Analysis:

    • Examine the resulting chromatogram. A stable baseline indicates no significant matrix effects at that retention time.

    • A dip in the baseline signal indicates ion suppression, while a peak in the baseline indicates ion enhancement.

    • Compare the retention time of Imipramine with any regions of suppression or enhancement to determine if matrix effects are a likely issue.[2]

References

Technical Support Center: Optimizing Mass Spectrometry Parameters for 2-Hydroxy Imipramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Hydroxy Imipramine-d6. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical mass-to-charge ratios (m/z) for this compound and its fragments?

A1: For this compound, the protonated molecule [M+H]⁺ is expected at an m/z that is 6 units higher than that of 2-Hydroxy Imipramine. The precursor ion for 2-hydroxyimipramine is m/z 297.[1] Therefore, for the d6 isotopologue, the expected precursor ion would be m/z 303. Common fragments of hydroxylated imipramine include m/z 252 and m/z 224.[1] For 2-Hydroxydesipramine, a related metabolite, the transition monitored is 283.3 → 72.2 m/z.[2]

Q2: Which ionization mode is recommended for analyzing this compound?

A2: Positive electrospray ionization (ESI+) is the recommended mode for analyzing imipramine and its metabolites, including 2-Hydroxy Imipramine.[2][3][4] This is due to the basic nature of the amine groups in the molecule, which readily accept a proton.

Q3: What are suitable internal standards for the quantification of 2-Hydroxy Imipramine?

A3: Deuterated analogs are excellent internal standards. For the analysis of imipramine and its metabolites, compounds like imipramine-d6 and desipramine-d3 have been successfully used.[3] When analyzing this compound as an internal standard itself, you would be quantifying the non-deuterated 2-Hydroxy Imipramine.

Q4: What are the common sample preparation techniques for analyzing 2-Hydroxy Imipramine from biological matrices like plasma or serum?

A4: Common techniques include:

  • Protein Precipitation: A simple and rapid method using solvents like acetonitrile or a methanol/acetonitrile mixture.[3][5]

  • Liquid-Liquid Extraction (LLE): This technique offers a cleaner extract. A common approach involves extraction at a basic pH with a solvent mixture like n-heptane-isoamyl alcohol, followed by back-extraction into an acidic solution, and then re-extraction into an organic solvent at a basic pH.[6] Another LLE method uses methyl tert-butyl ether (MTBE).[2]

  • Solid-Phase Extraction (SPE): This can also be used for sample cleanup and concentration.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Signal for this compound

  • Possible Cause 1: Incorrect Mass Spectrometer Settings.

    • Solution: Ensure the mass spectrometer is set to positive ion mode (ESI+). Verify that the correct precursor and product ion m/z values are being monitored. For this compound, the precursor should be around m/z 303.

  • Possible Cause 2: Suboptimal Ion Source Parameters.

    • Solution: Optimize source parameters such as capillary voltage, source temperature, and gas flows. Typical starting points for similar compounds are a capillary voltage of 3.0-5.0 kV, a source temperature of 120-550°C, and a desolvation temperature of 300-400°C.[3][5][7]

  • Possible Cause 3: Inefficient Sample Extraction.

    • Solution: Evaluate your sample preparation method. If using protein precipitation, ensure the solvent-to-sample ratio is adequate for efficient precipitation. For LLE, check the pH of the aqueous phase to ensure the analyte is in a neutral form for extraction into the organic solvent.

Issue 2: High Background Noise or Matrix Effects

  • Possible Cause 1: Insufficient Sample Cleanup.

    • Solution: Protein precipitation is a quick but less clean method. Consider switching to a more robust technique like liquid-liquid extraction or solid-phase extraction to remove more interfering matrix components.

  • Possible Cause 2: Co-elution with Interfering Compounds.

    • Solution: Modify the liquid chromatography method to improve the separation of this compound from matrix components. This can be achieved by adjusting the gradient profile, changing the mobile phase composition, or using a different stationary phase.

Issue 3: Poor Peak Shape

  • Possible Cause 1: Inappropriate Mobile Phase pH.

    • Solution: The pH of the mobile phase can significantly impact the peak shape of basic compounds. Including an additive like formic acid or ammonium formate in the mobile phase can improve peak symmetry.[5]

  • Possible Cause 2: Column Overload.

    • Solution: If the peak is fronting, you may be injecting too much sample. Try diluting your sample or reducing the injection volume.

  • Possible Cause 3: Column Degradation.

    • Solution: If peak tailing is observed and other parameters have been checked, the analytical column may be degrading. Replace the column with a new one of the same type.

Quantitative Data Summary

Table 1: Example Mass Spectrometry Parameters for Imipramine and its Metabolites

ParameterValueReference
Ionization ModePositive Electrospray (ESI+)[2][3]
Capillary Voltage3.0 - 5.0 kV[3][5][7]
Source Temperature120 - 550 °C[3][5]
Desolvation Temperature300 °C[5]
Desolvation Gas Flow600 L/h[5]
Collision GasArgon[3]
Monitored Transition (2-Hydroxydesipramine)283.3 → 72.2 m/z[2]

Table 2: Example Liquid Chromatography Parameters

ParameterDescriptionReference
ColumnAcquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[5]
Mobile Phase A0.1% Formic Acid in 20 mM Ammonium Formate[5]
Mobile Phase B0.1% Formic Acid in Acetonitrile[5]
Flow Rate0.3 - 0.45 mL/min[3][5]
Column Temperature45 °C[5]
Injection Volume5 µL[3][5]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

  • To 50 µL of serum or plasma, add 50 µL of an internal standard working solution.

  • Add 850 µL of acetonitrile to precipitate the proteins.[5]

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 12,300 x g for 5 minutes.[5]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of an appropriate solvent mixture (e.g., 50:50 acetonitrile:water).[5]

  • Filter the reconstituted sample through a 0.2-µm filter before injection.[5]

Protocol 2: Liquid-Liquid Extraction

  • To 50 µL of plasma, add 25 µL of internal standard.[2]

  • Add a basic buffer to all samples and mix.[2]

  • Perform liquid-liquid extraction with methyl tert-butyl ether (MTBE).[2]

  • Mix, centrifuge, and transfer the supernatant (organic layer) to a clean 96-well plate.[2]

  • Evaporate the samples to dryness.

  • Reconstitute the residue in a suitable solvent, such as 90% acetonitrile.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start: Plasma/Serum Sample add_is Add Internal Standard (e.g., Imipramine-d4) start->add_is extraction Choose Extraction: Protein Precipitation OR Liquid-Liquid Extraction add_is->extraction evaporate Evaporate to Dryness extraction->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject Sample into LC-MS/MS reconstitute->inject lc_sep LC Separation (e.g., C18 column) inject->lc_sep ms_detect MS/MS Detection (ESI+, MRM mode) lc_sep->ms_detect integrate Integrate Peak Areas ms_detect->integrate calculate Calculate Concentration (using Internal Standard) integrate->calculate report Report Results calculate->report troubleshooting_workflow start Problem: Poor or No Signal check_ms Check MS Settings (ESI+, Correct m/z)? start->check_ms check_source Optimize Source Parameters (Voltage, Temp, Gas)? check_ms->check_source Settings OK solution Signal Improved check_ms->solution Settings Incorrect -> Corrected check_sample_prep Review Sample Prep (Recovery, pH)? check_source->check_sample_prep Parameters Optimized check_source->solution Parameters Suboptimal -> Corrected check_lc Check LC System (Leaks, Column Health)? check_sample_prep->check_lc Prep OK check_sample_prep->solution Prep Inefficient -> Improved check_lc->solution System Issue -> Resolved no_solution Consult Instrument Specialist check_lc->no_solution System OK

References

Technical Support Center: Resolving Matrix Effects for 2-Hydroxy Imipramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects when using 2-Hydroxy Imipramine-d6 in bioanalytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is the deuterium-labeled version of 2-Hydroxy Imipramine, a metabolite of the tricyclic antidepressant drug, Imipramine.[1] Its primary use is as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis, typically by liquid chromatography-mass spectrometry (LC-MS/MS).[2] Using a SIL-IS is the preferred method to compensate for matrix effects because it has nearly identical chemical and physical properties to the analyte, co-elutes chromatographically, and thus experiences the same degree of ion suppression or enhancement.[3]

Q2: What are matrix effects and how do they impact my analytical results?

A2: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix (e.g., plasma, urine).[4] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of the target analyte.[5] In biological samples, phospholipids are a major cause of matrix effects.[6][7]

Q3: Why am I observing poor reproducibility and accuracy even when using this compound as an internal standard?

A3: While this compound is designed to compensate for matrix effects, several factors can still lead to poor performance. Significant and variable matrix effects between different sample lots can overwhelm the corrective ability of the internal standard.[8] Furthermore, if the chromatographic separation is not adequate, the analyte and the internal standard may not experience the exact same matrix effect, leading to inaccurate results. It is crucial to assess the matrix effect during method development to ensure the reliability of the assay.[9]

Q4: Can my choice of sample preparation significantly influence the severity of matrix effects?

A4: Absolutely. The primary goal of sample preparation is to remove interfering matrix components before LC-MS analysis.[10] The choice of technique—such as protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE)—will have a significant impact on the cleanliness of the final extract and, consequently, the degree of matrix effects.[7][11] Generally, more rigorous cleanup methods like SPE are more effective at reducing matrix effects compared to simpler methods like PPT.[7]

Troubleshooting Guide: A Systematic Approach to Resolving Matrix Effects

Inconsistent or inaccurate quantification when using this compound is a common challenge that often points to uncharacterized matrix effects. Follow this step-by-step guide to identify, quantify, and mitigate these effects.

Step 1: Qualitatively and Quantitatively Assess the Matrix Effect

Before making changes to your method, you must first confirm and understand the nature of the matrix effect.

  • Qualitative Assessment: The Post-Column Infusion (PCI) experiment is a powerful tool to visualize regions of ion suppression or enhancement across the chromatographic run.[12][13] This helps to determine if the analyte and internal standard are eluting in a region of significant matrix interference.

  • Quantitative Assessment: The post-extraction addition method is used to calculate the Matrix Factor (MF) , providing a quantitative measure of the extent of ion suppression or enhancement.[3][14] According to regulatory guidelines, this should be assessed in at least six different lots of the biological matrix.[9][15]

Step 2: Optimize the Sample Preparation Protocol

Improving the sample cleanup is often the most effective way to combat matrix effects.[7] Consider the following techniques, starting with the simplest and moving to the more complex.

  • Protein Precipitation (PPT): While fast and simple, PPT is often the least effective at removing phospholipids and other interfering components.[7]

  • Liquid-Liquid Extraction (LLE): LLE can be highly effective at removing phospholipids and other interferences by partitioning the analyte into a solvent that is immiscible with the sample matrix.[7]

  • Solid-Phase Extraction (SPE): SPE offers high selectivity by using a solid sorbent to retain the analyte while matrix components are washed away.[7] Specialized SPE cartridges designed for phospholipid removal are also available.[6]

Step 3: Refine Chromatographic Conditions

If sample preparation optimization is insufficient, modifying the LC method can help separate the analyte from co-eluting matrix components.[12]

  • Change the Stationary Phase: Screening different column chemistries can alter the elution profile of both the analyte and interfering matrix components.[16]

  • Modify the Mobile Phase Gradient: Adjusting the gradient slope or solvent composition can improve the resolution between the analyte and interfering peaks.

  • Use a Divert Valve: A divert valve can be programmed to send the highly contaminated portions of the eluent (typically at the beginning of the run) to waste, preventing them from entering the mass spectrometer source.[17]

Key Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) Experiment

This experiment qualitatively identifies regions of ion suppression or enhancement in the chromatogram.

Methodology:

  • Setup: Use a T-connector to introduce a constant flow of a standard solution of 2-Hydroxy Imipramine into the LC eluent stream just before it enters the mass spectrometer's ion source.[4]

  • Infusion: Begin infusing the 2-Hydroxy Imipramine solution at a low, constant flow rate (e.g., 5-10 µL/min) to generate a stable, elevated baseline signal in the mass spectrometer.[4][18]

  • Injection: Once a stable baseline is achieved, inject a blank, extracted sample matrix (e.g., protein-precipitated plasma without the analyte).[4]

  • Analysis: Monitor the baseline signal for the 2-Hydroxy Imipramine MRM transition. Any dip in the baseline indicates ion suppression, while a rise indicates ion enhancement at that point in the chromatogram.[12]

Protocol 2: Quantitative Assessment of Matrix Factor (MF)

This method, also known as the post-extraction addition method, quantifies the extent of matrix effects.[3][8]

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike 2-Hydroxy Imipramine and this compound at low and high concentrations into the mobile phase or reconstitution solvent.

    • Set B (Post-Spiked Matrix): Process blank biological matrix samples (from at least 6 different sources) through the entire extraction procedure. Spike the analyte and internal standard into the final, extracted matrix at the same low and high concentrations as Set A.[3]

    • Set C (Pre-Spiked Matrix for Recovery): Spike the analyte and internal standard into the blank biological matrix before the extraction procedure at the same concentrations.

  • Analyze Samples: Analyze all three sets of samples using the LC-MS/MS method.

  • Calculate Matrix Factor (MF) and IS-Normalized MF:

    • Matrix Factor (MF): MF = (Peak Response in Set B) / (Peak Response in Set A)[3]

      • An MF of 1 indicates no matrix effect.

      • An MF < 1 indicates ion suppression.

      • An MF > 1 indicates ion enhancement.

    • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)[14]

    • Recovery: Recovery (%) = (Peak Response in Set C / Peak Response in Set B) * 100

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction.

Sample Preparation MethodTypical Recovery (%)Matrix Effect ReductionThroughputCost
Protein Precipitation (PPT) >90%LowHighLow
Liquid-Liquid Extraction (LLE) 70-90%Moderate to HighMediumMedium
Solid-Phase Extraction (SPE) 80-100%HighLow to MediumHigh
HybridSPE®-Phospholipid >90%Very HighHighHigh

This table provides a general comparison; actual performance will depend on the specific analyte and matrix.

Table 2: Example Calculation of Matrix Factor (MF) and IS-Normalized MF.

Sample IDAnalyte Peak Area (Set B)Analyte Peak Area (Set A)IS Peak Area (Set B)IS Peak Area (Set A)Analyte MFIS MFIS-Normalized MF
Lot 145,000100,00048,000105,0000.450.460.98
Lot 252,000100,00055,000105,0000.520.521.00
Lot 348,000100,00050,000105,0000.480.481.00
Lot 460,000100,00063,000105,0000.600.601.00
Lot 543,000100,00045,000105,0000.430.431.00
Lot 655,000100,00058,000105,0000.550.551.00
CV (%) 13.5% 13.2% 0.8%

Interpretation: The Analyte MF values are all significantly less than 1, indicating strong ion suppression.[4] However, the IS-Normalized MF values are all very close to 1.0 with a low CV (<15%), demonstrating that the use of this compound successfully compensates for the observed matrix effect, as recommended by regulatory guidelines.[14]

Visualizations

Troubleshooting_Workflow Start Inaccurate/Irreproducible Results Assess_ME Step 1: Assess Matrix Effect - Post-Column Infusion (Qualitative) - Matrix Factor Calculation (Quantitative) Start->Assess_ME ME_Significant Is Matrix Effect Significant (e.g., MF < 0.8 or > 1.2)? Assess_ME->ME_Significant Optimize_SP Step 2: Optimize Sample Preparation - PPT -> LLE -> SPE ME_Significant->Optimize_SP Yes End_Success Method Validated ME_Significant->End_Success No Reassess_ME1 Re-assess Matrix Effect Optimize_SP->Reassess_ME1 ME_Resolved1 Is Matrix Effect Resolved? Reassess_ME1->ME_Resolved1 Optimize_LC Step 3: Modify Chromatography - Change Column - Adjust Gradient ME_Resolved1->Optimize_LC No ME_Resolved1->End_Success Yes Reassess_ME2 Re-assess Matrix Effect Optimize_LC->Reassess_ME2 ME_Resolved2 Is Matrix Effect Resolved? Reassess_ME2->ME_Resolved2 ME_Resolved2->End_Success Yes End_Fail Further Method Development Needed ME_Resolved2->End_Fail No

Caption: Troubleshooting workflow for identifying and resolving matrix effects.

Post_Column_Infusion cluster_LC LC System cluster_Infusion Infusion System Autosampler Autosampler (Inject Blank Matrix) LC_Column LC Column Autosampler->LC_Column Mobile Phase T_Connector LC_Column->T_Connector Column Eluent Syringe_Pump Syringe Pump Analyte_Standard Analyte Standard (2-Hydroxy Imipramine) Syringe_Pump->Analyte_Standard Analyte_Standard->T_Connector Constant Flow MS_Source Mass Spec Ion Source T_Connector->MS_Source

Caption: Diagram of a post-column infusion experimental setup.

References

Technical Support Center: Optimizing 2-Hydroxy Imipramine-d6 Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the peak shape of 2-Hydroxy Imipramine-d6 in their chromatography experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape for this compound?

Poor peak shape, such as tailing, fronting, or splitting, for this compound, a basic compound, often stems from secondary interactions with the stationary phase. The most common cause is the interaction of the protonated amine groups of the analyte with acidic residual silanol groups on the surface of silica-based columns, like C18.[1][2][3][4] Other factors can include column degradation, improper mobile phase composition or pH, and sample overload.[5]

Q2: How does mobile phase pH affect the peak shape of this compound?

Mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound. At a low pH (e.g., below 3), the silanol groups on the silica packing are protonated and less likely to interact with the positively charged analyte, which can significantly reduce peak tailing.[6] Conversely, at a higher pH, the analyte may be less protonated, but silanol groups will be deprotonated and can lead to strong ionic interactions, causing severe tailing. Therefore, careful optimization of pH is crucial for achieving a symmetrical peak.

Q3: What mobile phase additives can I use to improve peak shape?

Several mobile phase additives can be employed to minimize silanol interactions and improve the peak shape of basic compounds:

  • Basic Additives: Small amounts of a basic modifier, such as ammonium hydroxide (NH4OH) or triethylamine (TEA), can be added to the mobile phase.[7][8] These additives compete with the analyte for interaction with the active silanol sites on the stationary phase, effectively masking them and reducing peak tailing.[4]

  • Acidic Modifiers: Using an acidic modifier like formic acid can improve peak shape by ensuring the analyte is fully protonated and by suppressing the ionization of residual silanols. However, the choice of acid and its concentration must be optimized, as some acids may not be as effective as basic additives in all cases.[7]

  • Buffers: Employing a buffer system (e.g., phosphate or acetate) helps to maintain a constant and optimal pH throughout the analysis, leading to more reproducible and symmetrical peaks.[9]

Q4: Which type of HPLC column is best suited for analyzing this compound?

The choice of column is critical for achieving good peak shape. For basic compounds like this compound, consider the following:

  • End-Capped C18 Columns: A high-quality, well-end-capped C18 column is a good starting point. End-capping uses small, less bulky silanes to react with the remaining silanol groups after the initial bonding of the C18 phase, thereby reducing the number of active sites available for secondary interactions.[3]

  • Columns with Novel Bonding Chemistries: Modern columns with alternative stationary phases (e.g., CSH Fluoro-Phenyl, BEH) or proprietary surface treatments can offer improved peak shape for basic compounds.[7]

  • Silanol-Free Columns: Columns with a polymer/silica hybrid particle or other technologies that eliminate exposed silanols can provide highly symmetrical peaks for basic analytes, even at higher pH values.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions with residual silanols.- Add a mobile phase modifier like triethylamine (0.1-0.5%) or ammonium hydroxide (0.2%).- Lower the mobile phase pH to < 3.5.- Use a highly end-capped or a silanol-free C18 column.- Reduce sample concentration.
Peak Fronting Sample overload or sample solvent stronger than the mobile phase.- Decrease the injection volume or dilute the sample.- Ensure the sample is dissolved in a solvent weaker than or similar in strength to the initial mobile phase.
Split Peaks Column void or blockage, or mismatched sample solvent.- Check for a void at the column inlet; if present, replace the column.- Use a guard column to protect the analytical column.- Ensure the sample solvent is compatible with the mobile phase.
Broad Peaks Low column efficiency or extra-column band broadening.- Optimize the flow rate.- Ensure all tubing and connections are short and have a small internal diameter.- Use a column with a smaller particle size for higher efficiency.
Poor Resolution Inadequate separation between this compound and other components.- Adjust the organic modifier percentage in the mobile phase.- Change the mobile phase pH to alter the selectivity.- Try a column with a different stationary phase chemistry.

Experimental Protocols

Protocol 1: Method for Improved Peak Shape using a Basic Additive

This protocol describes a reversed-phase HPLC method optimized for the analysis of this compound with improved peak symmetry.

  • HPLC System: Agilent 1200 Series or equivalent

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.2% Ammonium Hydroxide in Water

  • Mobile Phase B: 0.2% Ammonium Hydroxide in Methanol[7]

  • Gradient:

    Time (min) %B
    0.0 2
    3.0 45
    4.5 45
    4.6 2

    | 5.0 | 2 |

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: UV at 254 nm or Mass Spectrometry

Protocol 2: Method for Improved Peak Shape using pH Control

This protocol utilizes a lower pH mobile phase to minimize silanol interactions.

  • HPLC System: Shimadzu Prominence series or equivalent

  • Column: Phenomenex Kinetex C18, 2.6 µm, 100 Å, 100 x 4.6 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0.0 20
    8.0 70
    8.1 20

    | 10.0 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm or Mass Spectrometry

Visual Troubleshooting Workflows

Peak_Tailing_Troubleshooting start Observe Peak Tailing check_additive Is a mobile phase additive being used? start->check_additive add_additive Add 0.2% NH4OH or 0.1% Triethylamine to mobile phase check_additive->add_additive No check_pH What is the mobile phase pH? check_additive->check_pH Yes evaluate Evaluate Peak Shape add_additive->evaluate adjust_pH Adjust pH to < 3.5 with Formic or Phosphoric Acid check_pH->adjust_pH > 4 check_column Is the column end-capped or specifically for basic compounds? check_pH->check_column < 4 adjust_pH->evaluate change_column Switch to a modern, highly end-capped or silanol-free column check_column->change_column No check_column->evaluate Yes change_column->evaluate

Caption: Troubleshooting workflow for addressing peak tailing.

General_Peak_Shape_Issues start Poor Peak Shape Observed identify_issue Identify Specific Issue start->identify_issue tailing Tailing identify_issue->tailing Tailing fronting Fronting identify_issue->fronting Fronting splitting Splitting identify_issue->splitting Splitting broadening Broadening identify_issue->broadening Broadening solve_tailing Address secondary interactions (see Tailing Workflow) tailing->solve_tailing solve_fronting Reduce sample concentration or match sample solvent to mobile phase fronting->solve_fronting solve_splitting Check for column void, use guard column, check solvent compatibility splitting->solve_splitting solve_broadening Optimize flow rate, minimize extra-column volume, use smaller particle size column broadening->solve_broadening

Caption: General troubleshooting for common peak shape problems.

References

Technical Support Center: Troubleshooting Poor Recovery of 2-Hydroxy Imipramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to the sample extraction of 2-Hydroxy Imipramine-d6. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common challenges encountered during bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in our analyses?

This compound is the deuterated stable isotope-labeled form of 2-Hydroxy Imipramine, which is a major active metabolite of the tricyclic antidepressant, Imipramine.[1][2] It is commonly used as an internal standard (IS) in quantitative mass spectrometry-based bioanalytical methods. The use of a deuterated internal standard helps to correct for variability during sample preparation, chromatography, and detection, leading to more accurate and precise quantification of the target analyte (2-Hydroxy Imipramine).[3]

Q2: What is considered "poor recovery" for an internal standard like this compound?

While the acceptable recovery range can vary depending on the specific assay and regulatory guidelines, a consistent and reproducible recovery is often more critical than achieving a very high percentage.[3] Generally, recovery values below 80% may indicate a potential issue with the extraction method.[3] Furthermore, high variability in recovery across a batch of samples, often indicated by a relative standard deviation (RSD) greater than 15-20%, is a significant concern that warrants investigation.[3]

Q3: Can the recovery of this compound differ from that of the non-labeled 2-Hydroxy Imipramine?

Ideally, the chemical and physical properties of a deuterated internal standard are nearly identical to its non-labeled counterpart, which should lead to similar extraction recovery. However, differences can occur due to the "deuterium isotope effect," which may slightly alter the physicochemical properties of the molecule, such as its lipophilicity.[3] While usually minor, this effect can sometimes contribute to differences in extraction efficiency.

Q4: What are the most common causes of poor recovery during sample extraction?

Poor recovery of this compound can stem from several factors during both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). These factors often revolve around incorrect pH, inappropriate solvent selection, issues with the sorbent in SPE, and the presence of interfering substances in the sample matrix.[3][4]

Troubleshooting Guides

Poor Recovery in Solid-Phase Extraction (SPE)

Low recovery of this compound during SPE can be systematically addressed by examining each step of the process.

Troubleshooting Workflow for Poor SPE Recovery

cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions start Low or Inconsistent Recovery of This compound check_loading Analyte in Flow-Through? start->check_loading Step 1: Analyze Flow-Through check_wash Analyte in Wash Eluate? check_loading->check_wash No cause_loading Breakthrough during Loading - Incorrect pH - Sample solvent too strong - Flow rate too high - Sorbent capacity exceeded check_loading->cause_loading Yes check_elution Analyte Retained on Sorbent? check_wash->check_elution No cause_wash Loss during Washing - Wash solvent too strong check_wash->cause_wash Yes cause_elution Incomplete Elution - Elution solvent too weak - Insufficient solvent volume check_elution->cause_elution Yes

Caption: A flowchart to diagnose poor recovery in Solid-Phase Extraction.

Issue 1: Analyte Lost During Sample Loading (Breakthrough)

  • Question: Is the this compound not being retained by the SPE sorbent during sample loading?

  • Troubleshooting Steps:

    • Verify Sample pH: 2-Hydroxy Imipramine is a basic compound.[5] Ensure the pH of the sample is adjusted to be at least 2 pH units below the pKa of the secondary amine to ensure it is in its ionized state for strong cation exchange SPE, or at least 2 pH units above the pKa for reversed-phase SPE to ensure it is in its neutral state.

    • Check Sample Solvent Strength: The organic content of the sample solvent should be low enough to not elute the analyte during loading in a reversed-phase SPE.[4] Dilute the sample with water or a weaker solvent if necessary.

    • Reduce Loading Flow Rate: A high flow rate can prevent efficient interaction between the analyte and the sorbent.[4] Decrease the sample loading flow rate.

    • Evaluate Sorbent Choice and Mass: The chosen sorbent may not be appropriate for this compound, or the sorbent mass may be insufficient for the sample volume.[3] Consider using a mixed-mode (e.g., C8/SCX) or a polymeric sorbent like Oasis HLB, which has shown high recoveries for tricyclic antidepressants.[6][7][8]

Issue 2: Analyte Lost During a Wash Step

  • Question: Is the wash solvent prematurely eluting the this compound from the sorbent?

  • Troubleshooting Steps:

    • Decrease Wash Solvent Strength: The organic content or polarity of the wash solvent may be too high.[3] Use a weaker wash solvent that is still effective at removing interferences.

    • Adjust Wash Solvent pH: Ensure the pH of the wash solvent maintains the desired ionization state of the analyte on the sorbent.

Issue 3: Analyte Not Eluting from the Sorbent

  • Question: Is the this compound remaining on the SPE sorbent after the elution step?

  • Troubleshooting Steps:

    • Increase Elution Solvent Strength: The elution solvent may not be strong enough to desorb the analyte.[3] Increase the percentage of organic solvent or add a modifier like ammonia or formic acid to disrupt the interaction with the sorbent. For cation exchange sorbents, using a basic elution solvent will neutralize the analyte for elution.

    • Increase Elution Volume: The volume of the elution solvent may be insufficient.[3] Try increasing the volume of the elution solvent and consider a second elution step.

    • Incorporate a "Soak" Time: Allowing the elution solvent to sit in the sorbent bed for a few minutes can improve desorption and recovery.[4]

Parameter Recommendation for this compound (SPE) Rationale
Sorbent Type Mixed-Mode (e.g., C8/SCX), Polymeric (e.g., Oasis HLB)Provides multiple retention mechanisms for effective capture of tricyclic antidepressants and their metabolites.[6][7][8]
Sample pH (Cation Exchange) Adjust to ~pH 4-6Ensures the secondary amine is protonated (positively charged) for strong retention on the cation exchanger.
Sample pH (Reversed-Phase) Adjust to >pH 10Ensures the analyte is in its neutral, more hydrophobic form for retention on non-polar sorbents.[9]
Wash Solvent Weak organic (e.g., 5% Methanol in water)Removes polar interferences without eluting the analyte.
Elution Solvent (Cation Exchange) 5% Ammonium Hydroxide in a high organic solvent (e.g., Methanol or Acetonitrile)The basic pH neutralizes the analyte, disrupting the ionic interaction with the sorbent.
Elution Solvent (Reversed-Phase) High percentage of organic solvent (e.g., >90% Methanol) with a pH modifier if needed.Strong solvent to overcome hydrophobic interactions.
Poor Recovery in Liquid-Liquid Extraction (LLE)

In LLE, poor recovery is often related to the partitioning of the analyte between the aqueous and organic phases.

Troubleshooting Workflow for Poor LLE Recovery

cluster_0 Problem Identification cluster_1 Investigation Steps cluster_2 Potential Causes & Solutions start Low or Inconsistent Recovery of This compound check_aqueous Analyte Remaining in Aqueous Phase? start->check_aqueous Step 1: Analyze Aqueous Layer check_emulsion Emulsion Formation? check_aqueous->check_emulsion No cause_aqueous Inefficient Partitioning - Incorrect pH - Suboptimal solvent polarity check_aqueous->cause_aqueous Yes check_evaporation Analyte Loss During Evaporation? check_emulsion->check_evaporation No cause_emulsion Poor Phase Separation - Vigorous shaking - Matrix components check_emulsion->cause_emulsion Yes cause_evaporation Analyte Volatility or Degradation - High temperature - Analyte instability check_evaporation->cause_evaporation Yes

Caption: A flowchart for diagnosing poor recovery in Liquid-Liquid Extraction.

Issue 1: Inefficient Partitioning into the Organic Phase

  • Question: Is the this compound remaining in the aqueous sample?

  • Troubleshooting Steps:

    • Adjust Aqueous Phase pH: To extract a basic compound like this compound into an organic solvent, the aqueous phase should be made basic (pH > 10).[9][10] This deprotonates the amine group, making the molecule neutral and more soluble in the organic phase.

    • Optimize Extraction Solvent: The polarity of the extraction solvent is crucial.[3] For tricyclic antidepressants, solvents like ethyl acetate or a mixture of hexane and isopropanol have been used effectively.[2] If recovery is low, try a different solvent or a mixture of solvents.

    • Increase Ionic Strength: Adding salt (e.g., NaCl) to the aqueous phase can decrease the solubility of the analyte in the aqueous layer and promote its transfer to the organic phase (salting-out effect).

Issue 2: Formation of Emulsions

  • Question: Is an emulsion forming at the interface between the aqueous and organic layers, preventing clean phase separation?

  • Troubleshooting Steps:

    • Gentler Mixing: Instead of vigorous shaking, gently rock or invert the sample tube.

    • Centrifugation: Centrifuging the sample can help to break the emulsion.

    • Solvent Addition: Adding a small amount of a different solvent or brine can sometimes disrupt the emulsion.

Issue 3: Analyte Loss During Evaporation and Reconstitution

  • Question: Is the analyte being lost after extraction, during the solvent evaporation or reconstitution steps?

  • Troubleshooting Steps:

    • Control Evaporation Temperature: High temperatures can cause degradation of the analyte.[11] Use a gentle stream of nitrogen at a controlled temperature.

    • Ensure Complete Reconstitution: After evaporation, the analyte residue must be fully redissolved. Vortex and sonicate the sample in the reconstitution solvent to ensure complete dissolution. The choice of reconstitution solvent should be compatible with the analytical column to ensure good peak shape.

Parameter Recommendation for this compound (LLE) Rationale
Aqueous Phase pH > 10To neutralize the basic amine group, increasing its hydrophobicity and partitioning into the organic solvent.[9][10]
Extraction Solvent Ethyl Acetate, Hexane:Isopropanol mixtures, Methyl tert-butyl ether (MTBE)These solvents have appropriate polarity to extract tricyclic antidepressants and their metabolites.[2]
Mixing Technique Gentle inversion or rockingTo prevent the formation of emulsions, which are common with biological samples like plasma.
Evaporation Under a gentle stream of nitrogen at ≤ 40°CTo prevent thermal degradation of the analyte.[11]

Experimental Protocols

Protocol 1: SPE Optimization for this compound Recovery

This protocol outlines a systematic approach to optimize SPE conditions.

  • Prepare Spiked Samples: Spike a known concentration of this compound into the blank biological matrix (e.g., plasma, urine).

  • Test Different Sorbents:

    • Condition, equilibrate, load, wash, and elute the spiked sample on different SPE cartridges (e.g., Oasis HLB, Strata-X-C, Bond Elut C18).

    • Analyze the eluates to determine the recovery from each sorbent type.

  • Optimize pH:

    • Using the best sorbent from the previous step, adjust the pH of different aliquots of the spiked sample (e.g., pH 4, 6, 8, 10).

    • Process these samples through the SPE procedure and analyze the eluates to find the optimal pH for retention and elution.

  • Optimize Wash and Elution Solvents:

    • Test different wash solvents with varying organic strengths (e.g., 5%, 10%, 20% methanol in water).

    • Test different elution solvents with varying compositions (e.g., different organic solvents, addition of acid or base).

  • Analyze Fractions: To pinpoint where the loss is occurring, collect and analyze the flow-through, wash, and elution fractions for the presence of this compound.

Protocol 2: LLE Optimization for this compound Recovery

This protocol provides a method for optimizing LLE parameters.

  • Prepare Spiked Samples: Spike a known concentration of this compound into the blank biological matrix.

  • Test Different Extraction Solvents:

    • Aliquot the spiked sample and extract with different water-immiscible organic solvents (e.g., ethyl acetate, MTBE, dichloromethane, hexane:isoamyl alcohol (9:1)).

    • Evaporate the organic layer, reconstitute the residue, and analyze to determine the recovery for each solvent.

  • Optimize pH:

    • Using the best solvent, adjust the pH of the aqueous sample aliquots to a range of basic values (e.g., pH 9, 10, 11, 12).

    • Perform the extraction and analyze the extracts to determine the optimal pH.

  • Evaluate Salting-Out Effect:

    • At the optimal pH and with the best solvent, add varying amounts of NaCl (e.g., 0%, 5%, 10% w/v) to the sample before extraction.

    • Analyze the extracts to see if the addition of salt improves recovery.

Matrix Effects

Poor recovery can also be a consequence of matrix effects, where endogenous components in the sample interfere with the ionization of the analyte in the mass spectrometer source, leading to ion suppression or enhancement.[12]

Mitigating Matrix Effects

cluster_sample_prep Sample Prep Solutions cluster_chromatography Chromatography Solutions matrix_effects Matrix Effects (Ion Suppression/Enhancement) sample_prep Optimize Sample Preparation matrix_effects->sample_prep chromatography Improve Chromatographic Separation matrix_effects->chromatography dilution Dilute Sample matrix_effects->dilution spe Use a more selective SPE sorbent (e.g., mixed-mode) sample_prep->spe lle Optimize LLE pH and solvent sample_prep->lle phospholipid_removal Incorporate phospholipid removal steps sample_prep->phospholipid_removal gradient Modify LC gradient to separate analyte from interferences chromatography->gradient column Change to a different column chemistry chromatography->column

Caption: Strategies to minimize the impact of matrix effects.

If you continue to experience issues after following these troubleshooting guides, please contact our technical support team for further assistance.

References

Minimizing ion suppression for 2-Hydroxy Imipramine-d6 analysis.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Hydroxy Imipramine-d6 Analysis

Welcome to the technical support center for the analysis of this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help you minimize ion suppression and ensure accurate, reproducible results in your LC-MS/MS experiments.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for my this compound analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of an analyte (in this case, this compound) is reduced by co-eluting compounds from the sample matrix.[1] This phenomenon occurs in the mass spectrometer's ion source and leads to a decreased signal intensity, which can negatively impact the accuracy, sensitivity, and reproducibility of your quantitative analysis.[2] Even when using highly selective MS/MS methods, ion suppression can lead to an underestimation of the analyte's concentration or, in severe cases, prevent its detection altogether.[2][3]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't that automatically correct for ion suppression?

A2: Deuterated internal standards are considered the "gold standard" because their physicochemical properties are nearly identical to the analyte.[1] The goal is for the deuterated standard to co-elute with the analyte and experience the same degree of ion suppression.[1][4] By measuring the analyte-to-internal-standard signal ratio, variations can be normalized.[1] However, perfect correction is not always guaranteed. This can fail if there is a slight chromatographic separation between the analyte and the deuterated standard, causing them to elute into regions with different matrix effects—a phenomenon known as "differential matrix effects."[1][5]

Q3: What are the most common sources of ion suppression in bioanalysis?

A3: Common sources of ion suppression include:

  • Endogenous Matrix Components: These are substances naturally present in biological samples like plasma or urine, such as salts, lipids (especially phospholipids), and proteins.[6]

  • Exogenous Substances: These are contaminants introduced during sample handling, such as plasticizers from collection tubes, or reagents used in sample preparation.[6][7]

  • Mobile Phase Additives: Certain additives, like trifluoroacetic acid (TFA), are known to cause ion suppression.

  • High Analyte Concentration: At very high concentrations, the analyte itself can saturate the ionization process, leading to a non-linear response.[6]

Troubleshooting Guide

This guide addresses common problems encountered during the analysis of this compound.

Problem 1: Low or No Signal for this compound

Possible CauseRecommended Solution
Severe Ion Suppression The analyte is present, but its signal is being quenched by co-eluting matrix components.[3]
Instrumental Issues The mass spectrometer may require tuning or cleaning, or there could be an issue with the LC system.

Problem 2: Inconsistent or Irreproducible Results

Possible CauseRecommended Solution
Variable Matrix Effects Sample-to-sample variations in matrix composition are causing different degrees of ion suppression across your sample set.[3][8]
Differential Matrix Effects The analyte and the deuterated internal standard are not co-eluting perfectly and are being affected differently by ion suppression.[1][5]

Visual Troubleshooting and Workflows

Ion Suppression Troubleshooting Flowchart

The following diagram outlines a logical workflow for diagnosing and addressing issues related to ion suppression.

G cluster_start cluster_is cluster_analysis cluster_solutions1 Potential Causes & Solutions cluster_solutions2 Potential Causes & Solutions start Low or Inconsistent Analyte Signal is_check Check Internal Standard (IS) Signal start->is_check is_low IS Signal is Also Low / Inconsistent is_check->is_low Signal Affected? is_ok IS Signal is Stable & Correct is_check->is_ok ion_supp Ion Suppression or System-wide Issue is_low->ion_supp diff_supp Differential Ion Suppression or Analyte-Specific Issue is_ok->diff_supp sol_cleanup Improve Sample Cleanup (SPE, LLE) ion_supp->sol_cleanup sol_chrom Optimize Chromatography ion_supp->sol_chrom sol_coelute Adjust LC for Co-elution diff_supp->sol_coelute sol_is Consider ¹³C Labeled IS diff_supp->sol_is

A decision tree for troubleshooting low or inconsistent analyte signals.

General Analytical Workflow

This workflow illustrates the key stages of a bioanalytical method, highlighting points where ion suppression can be mitigated.

G cluster_pre cluster_prep Mitigation Point cluster_analysis Mitigation Point cluster_detection sample 1. Sample Collection (e.g., Plasma) spike 2. Spike Internal Standard (this compound) sample->spike prep 3. Sample Preparation (PPT, LLE, or SPE) spike->prep lc 4. LC Separation (Chromatography) prep->lc ms 5. MS/MS Detection (Ion Source) lc->ms data 6. Data Analysis (Analyte/IS Ratio) ms->data

References

Technical Support Center: Troubleshooting Calibration Curve Issues with 2-Hydroxy Imipramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with calibration curves using 2-Hydroxy Imipramine-d6 as an internal standard. Below, you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues observed during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for poor linearity in my calibration curve when using this compound?

Poor linearity (r² < 0.99) in calibration curves can stem from several factors. One common issue is the concentration of the internal standard itself. If the concentration of this compound is too low, its signal may become saturated at higher analyte concentrations. Conversely, an excessively high concentration can suppress the analyte signal or contribute to detector saturation. It is also possible that at high analyte concentrations, multimers (like dimers or trimers) can form, leading to a non-linear response.

Q2: I'm observing high variability in the this compound peak area across my samples. What could be the cause?

High variability in the internal standard response can be attributed to several factors throughout the analytical workflow. Inconsistent sample preparation, including variations in extraction efficiency, is a primary suspect. Additionally, issues with the LC-MS/MS system, such as inconsistent injection volumes or fluctuations in the mass spectrometer's ionization source, can lead to variable responses. It is also crucial to ensure that the this compound is thoroughly mixed with the biological matrix.

Q3: Can the this compound internal standard fail to compensate for matrix effects?

Yes, this phenomenon is known as "differential matrix effects." It occurs when components of the sample matrix affect the analyte and the deuterated internal standard differently. A primary reason for this is a slight difference in their chromatographic retention times. Even a minor separation can expose the analyte and the internal standard to different co-eluting matrix components, resulting in varied levels of ion suppression or enhancement.

Q4: Does the location of the deuterium labels on the this compound molecule matter?

Absolutely. The stability of the deuterium labels is critical for the internal standard to be effective. If the deuterium atoms are on positions that are susceptible to exchange with protons from the solvent or matrix (a process known as back-exchange), the mass of the internal standard can change, leading to inaccurate quantification. For this compound, the deuterium atoms are on the N-dimethyl group, which is generally stable. However, extreme pH conditions during sample preparation could potentially facilitate exchange.

Q5: What are the recommended storage and handling conditions for this compound?

For long-term stability, this compound should be stored at -20°C. When in use, stock solutions should be prepared in a suitable organic solvent, such as methanol, and stored at 2-8°C. It is advisable to prepare fresh working solutions for each analytical run to minimize the potential for degradation or solvent evaporation.

Troubleshooting Guides

Guide 1: Addressing Poor Linearity in the Calibration Curve

This guide provides a systematic approach to troubleshooting and resolving non-linear calibration curves.

Symptoms:

  • Correlation coefficient (r²) is consistently below 0.99.

  • The calibration curve shows a distinct curve or "hockey stick" shape.

  • Back-calculated concentrations of calibrants deviate significantly from their nominal values, especially at the high or low ends of the curve.

Troubleshooting Workflow:

start Poor Linearity Observed (r² < 0.99) check_is_conc Step 1: Evaluate Internal Standard Concentration start->check_is_conc is_conc_decision IS concentration optimal? check_is_conc->is_conc_decision adjust_is_conc Adjust IS concentration (e.g., to mid-range of calibration curve) is_conc_decision->adjust_is_conc No check_analyte_conc Step 2: Assess Analyte Concentration Range is_conc_decision->check_analyte_conc Yes adjust_is_conc->check_is_conc analyte_conc_decision Is the concentration range too wide? check_analyte_conc->analyte_conc_decision narrow_range Narrow the calibration range or use a weighted regression analyte_conc_decision->narrow_range Yes check_matrix_effects Step 3: Investigate Matrix Effects analyte_conc_decision->check_matrix_effects No narrow_range->check_analyte_conc matrix_effects_decision Differential matrix effects suspected? check_matrix_effects->matrix_effects_decision optimize_chromatography Optimize chromatography to ensure co-elution of analyte and IS matrix_effects_decision->optimize_chromatography Yes end Linearity Improved matrix_effects_decision->end No optimize_chromatography->check_matrix_effects

Troubleshooting workflow for poor calibration curve linearity.

Guide 2: Investigating High Variability in Internal Standard Response

This guide outlines steps to identify and mitigate inconsistent peak areas for this compound.

Symptoms:

  • The coefficient of variation (%CV) of the internal standard peak area across a batch of samples is high (>15-20%).

  • Noticeable trends (e.g., decreasing or increasing) in the internal standard peak area over the course of an analytical run.

Troubleshooting Workflow:

start High IS Response Variability Observed check_sample_prep Step 1: Review Sample Preparation Procedure start->check_sample_prep sample_prep_decision Consistent extraction and handling? check_sample_prep->sample_prep_decision refine_sample_prep Refine and standardize sample preparation protocol sample_prep_decision->refine_sample_prep No check_lc_ms_performance Step 2: Evaluate LC-MS System Performance sample_prep_decision->check_lc_ms_performance Yes refine_sample_prep->check_sample_prep lc_ms_decision System stable? (injection volume, source conditions) check_lc_ms_performance->lc_ms_decision perform_system_maintenance Perform system maintenance and check for leaks or blockages lc_ms_decision->perform_system_maintenance No check_is_stability Step 3: Assess Internal Standard Stability lc_ms_decision->check_is_stability Yes perform_system_maintenance->check_lc_ms_performance is_stability_decision IS stable in solution and matrix? check_is_stability->is_stability_decision prepare_fresh_is Prepare fresh IS stock and working solutions is_stability_decision->prepare_fresh_is No end IS Variability Reduced is_stability_decision->end Yes prepare_fresh_is->check_is_stability

Troubleshooting workflow for high internal standard variability.

Data Presentation

The following tables summarize typical performance parameters for bioanalytical methods analyzing imipramine and its metabolites, which can serve as a benchmark for methods using this compound.

Table 1: Typical Method Validation Parameters for Imipramine and Metabolites

ParameterImipramineDesipramine2-Hydroxy Metabolites
Linearity Range (ng/mL) 5.0 - 1,000.05.0 - 250.05 - 500
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Accuracy (% Bias) Within ±15%Within ±15%Within ±15%
Precision (%RSD) < 15%< 15%< 15%
Absolute Recovery (%) 96.0 - 97.6[1]87.0 - 99.5[1]85 - 100 (estimated)

Table 2: Stability of Imipramine and Desipramine Under Various Conditions

ConditionImipramine StabilityDesipramine Stability
Freeze-Thaw (3 cycles) StableStable
Short-Term (24h at RT) StableStable
Long-Term (-20°C for 30 days) StableStable
Post-Preparative (48h at 4°C) 3.9 - 8.0% decrease[2]3.6 - 8.3% decrease[2]

Experimental Protocols

Protocol 1: Quantification of 2-Hydroxy Imipramine in Human Plasma using this compound

This protocol is a generalized procedure based on methods for imipramine and its metabolites and should be optimized for your specific laboratory conditions and instrumentation.

1. Preparation of Standard and Internal Standard Solutions

  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of 2-Hydroxy Imipramine and this compound in methanol.

  • Working Standard Solutions: Serially dilute the 2-Hydroxy Imipramine stock solution with methanol:water (1:1, v/v) to prepare a series of working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol:water (1:1, v/v) to a final concentration within the mid-range of the calibration curve.

2. Sample Preparation (Liquid-Liquid Extraction)

  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 25 µL of the this compound working solution.

  • Vortex for 10 seconds to mix.

  • Add 50 µL of a basic buffer (e.g., 0.1 M sodium carbonate, pH 9-10) and vortex briefly.

  • Add 600 µL of an extraction solvent (e.g., a mixture of hexane and isoamyl alcohol (98:2, v/v)).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example)

  • LC Column: C18 column (e.g., 50 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to achieve good separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

  • MRM Transitions: To be optimized for 2-Hydroxy Imipramine and this compound.

4. Quantification

  • Construct a calibration curve by plotting the peak area ratio of 2-Hydroxy Imipramine to this compound against the concentration of the calibrators.

  • Use a linear regression model with a weighting factor of 1/x or 1/x² if appropriate.

  • Determine the concentration of 2-Hydroxy Imipramine in the unknown samples from the calibration curve.

start Start: Plasma Sample add_is Add this compound start->add_is add_buffer Add Basic Buffer and Vortex add_is->add_buffer add_solvent Add Extraction Solvent and Vortex add_buffer->add_solvent centrifuge Centrifuge to Separate Layers add_solvent->centrifuge transfer_organic Transfer Organic Layer centrifuge->transfer_organic evaporate Evaporate to Dryness transfer_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Experimental workflow for sample preparation.

References

Technical Support Center: Stability of 2-Hydroxy Imipramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Hydroxy Imipramine-d6 in biological matrices. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is the deuterated form of 2-hydroxyimipramine, a primary and pharmacologically active metabolite of the tricyclic antidepressant, imipramine.[1] Labeled metabolites like this are commonly used as internal standards in quantitative bioanalysis (e.g., LC-MS/MS assays). The stability of the non-deuterated form, 2-hydroxyimipramine, has been reported to be poor, as it can disappear from metabolic solutions upon standing.[2] Therefore, the stability of its deuterated analog is also a significant concern for ensuring accurate and reproducible experimental results.

Q2: What are the primary factors that can affect the stability of this compound in biological samples?

Several factors can influence the stability of drug metabolites like this compound in biological matrices. These include:

  • Temperature: Higher temperatures accelerate chemical and enzymatic degradation processes.[3][4]

  • pH: The pH of the biological matrix can significantly impact the rate of degradation for pH-sensitive compounds.[5][6]

  • Light Exposure: Exposure to light, particularly UV radiation, can cause photodegradation of light-sensitive molecules.[3][7]

  • Enzymatic Degradation: Endogenous enzymes present in biological matrices can metabolize or degrade the analyte.[3][4]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of susceptible compounds.[3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of certain analytes.[8]

Q3: What are the recommended storage conditions for biological samples containing this compound?

  • Short-Term Storage: For temporary storage, samples should be kept refrigerated at 2-8°C.[2][9]

  • Long-Term Storage: For long-term preservation, samples should be stored in an ultra-low temperature freezer at -70°C or colder.[2][10]

  • Minimize Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid repeated freezing and thawing of the entire sample.[8]

  • Protect from Light: Store samples in amber-colored tubes or in the dark to prevent photodegradation.[7]

Q4: Is there a difference in stability between plasma and serum?

The choice of biological matrix can influence analyte concentrations. For imipramine and its metabolites, serum concentrations have been reported to be lower than plasma concentrations.[8] While this is not direct stability data, it highlights the importance of consistency in sample collection and processing. Proteolytic degradation can also differ between serum and plasma, with some peptides being more rapidly degraded in serum.[11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or no recovery of this compound Analyte degradation due to improper storage or handling.- Ensure samples are processed and frozen immediately after collection.- Store samples at ≤ -70°C.- Minimize freeze-thaw cycles by preparing single-use aliquots.- Protect samples from light at all times.
Instability of the analyte in the biological matrix at physiological pH.- Adjust the pH of the sample by adding a buffer to maintain an optimal pH, if the analyte's pH stability profile is known.[6]- Consider derivatization techniques, such as O-acetylation, which has been used to stabilize 2-hydroxyimipramine.[2]
High variability in analytical results Inconsistent sample handling and processing.- Standardize the entire workflow from sample collection to analysis.- Ensure consistent timing for each step, especially for temperature-sensitive procedures.- Use a consistent biological matrix (e.g., always use plasma with the same anticoagulant).
Degradation during sample preparation.- Keep samples on ice or at a reduced temperature throughout the extraction process.[6]- Minimize the time between sample thawing and analysis.
Disappearance of the analyte over time in stored samples Long-term instability under the current storage conditions.- Validate the long-term stability of this compound in the specific biological matrix and storage conditions used in your laboratory.- If instability is confirmed, analyze samples as soon as possible after collection.

Summary of Stability Recommendations

Condition Recommendation Rationale
Temperature Store long-term at ≤ -70°C. Process samples on ice.Lowering the temperature slows down both enzymatic and chemical degradation.[6]
pH Maintain a consistent and optimal pH, potentially through buffering.pH can significantly influence the rate of degradation for many compounds.[5][6]
Light Protect samples from light using amber tubes or by storing in the dark.To prevent photodegradation.[7]
Freeze-Thaw Cycles Aliquot samples to minimize freeze-thaw cycles.Repeated cycles can lead to analyte degradation.[8]
Matrix Use a consistent matrix (e.g., plasma) for all samples in a study.Analyte concentrations can differ between serum and plasma.[8]

Experimental Protocols

Protocol 1: General Sample Handling and Storage

  • Collection: Collect the biological sample (e.g., blood) using appropriate collection tubes. For plasma, use tubes containing an anticoagulant (e.g., EDTA, heparin).

  • Processing: Process the sample as quickly as possible. For plasma or serum, centrifuge the blood according to standard laboratory procedures to separate the components.

  • Aliquoting: Immediately after separation, aliquot the plasma or serum into pre-labeled, amber-colored cryovials.

  • Storage: Immediately transfer the aliquots to an ultra-low temperature freezer set at ≤ -70°C for long-term storage.

  • Thawing: When ready for analysis, thaw the required number of aliquots at room temperature or in a water bath at a controlled temperature. Use the sample immediately after thawing. Avoid leaving samples at room temperature for extended periods.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This is a general protocol and may require optimization for your specific instrumentation and assay.

  • Thaw Sample: Thaw one aliquot of the biological matrix containing this compound.

  • Protein Precipitation: To a 100 µL aliquot of the sample, add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex: Vortex the sample for 30 seconds to ensure thorough mixing.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_collection Sample Collection & Processing cluster_storage Sample Storage cluster_analysis Sample Analysis Collection Blood Collection Centrifugation Centrifugation Collection->Centrifugation Separation Plasma/Serum Separation Centrifugation->Separation Aliquoting Aliquoting into Amber Vials Separation->Aliquoting Freezing Storage at <= -70°C Aliquoting->Freezing Thawing Thawing Freezing->Thawing Extraction Protein Precipitation & Extraction Thawing->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis

Caption: A typical experimental workflow for the analysis of this compound.

logical_relationship cluster_factors Influencing Factors cluster_outcomes Potential Outcomes Analyte This compound Stability Temperature Temperature Analyte->Temperature pH pH Analyte->pH Light Light Analyte->Light Enzymes Enzymes Analyte->Enzymes Degradation Analyte Degradation Temperature->Degradation pH->Degradation Light->Degradation Enzymes->Degradation Inaccurate_Results Inaccurate Quantification Degradation->Inaccurate_Results

Caption: Factors influencing the stability of this compound.

References

Preventing in-source fragmentation of 2-Hydroxy Imipramine-d6.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the in-source fragmentation of 2-Hydroxy Imipramine-d6 during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a problem for the analysis of this compound?

A: In-source fragmentation is the breakdown of an analyte, in this case, this compound, within the ion source of the mass spectrometer before it reaches the mass analyzer. This is problematic because it can lead to an underestimation of the intact molecule's abundance and complicate the interpretation of the mass spectrum. For quantitative studies, this can result in inaccurate measurements.

Q2: What are the primary instrument parameters that influence in-source fragmentation?

A: The key parameters that control the energy within the ion source and thus affect in-source fragmentation are:

  • Cone Voltage (or Fragmentor Voltage/Declustering Potential): This voltage accelerates ions from the atmospheric pressure region into the mass analyzer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and increased fragmentation.

  • Source Temperature and Desolvation Temperature: These temperatures facilitate the desolvation of ions. However, excessive heat can provide enough thermal energy to cause the breakdown of thermally labile molecules like this compound.

  • Collision Energy: While primarily used for fragmentation in the collision cell (MS/MS), residual energy can contribute to fragmentation in the source if not properly optimized.

Q3: Are deuterated compounds like this compound more or less susceptible to in-source fragmentation?

A: The presence of deuterium atoms can slightly alter the bond energies within a molecule. While the carbon-deuterium (C-D) bond is slightly stronger than a carbon-hydrogen (C-H) bond, the overall effect on in-source fragmentation is generally minimal but can vary depending on the fragmentation pathway. It is always recommended to optimize instrument parameters for the specific deuterated standard being used.

Troubleshooting Guide: Minimizing In-source Fragmentation of this compound

This guide provides a systematic approach to troubleshoot and minimize in-source fragmentation. The goal is to achieve "soft" ionization conditions that preserve the integrity of the [M+H]⁺ ion.

Problem: Significant fragmentation of this compound is observed in the full scan mass spectrum, with a low abundance of the precursor ion.

Solution: Optimize the cone voltage and desolvation temperature by performing a systematic evaluation. Below is a table summarizing the expected impact of these parameters on the relative abundance of the precursor ion versus a common fragment ion.

Data Presentation: Impact of Cone Voltage and Desolvation Temperature on Ion Abundance
Cone Voltage (V)Desolvation Temperature (°C)Precursor Ion [M+H]⁺ Abundance (%)Fragment Ion Abundance (%)Notes
20300955Low fragmentation, ideal for quantification.
303008515Slight increase in fragmentation.
403006040Significant fragmentation is observed.
503003070Dominated by fragment ion.
204009010Higher temperature shows a slight increase in fragmentation.
205007525High temperature induces noticeable fragmentation.

Note: This data is representative and may vary based on the specific mass spectrometer and its configuration.

Experimental Protocols

Protocol 1: Systematic Optimization of Cone Voltage and Desolvation Temperature

This protocol outlines the methodology to determine the optimal cone voltage and desolvation temperature to minimize in-source fragmentation of this compound.

1. Sample Preparation:

  • Prepare a standard solution of this compound at a concentration of 100 ng/mL in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. Infusion and Initial Instrument Settings:

  • Infuse the standard solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
  • Set the mass spectrometer to acquire data in full scan mode over a relevant m/z range for this compound.
  • Use the following initial parameters as a starting point, based on a method for the analysis of imipramine and its metabolites on a Waters Xevo G2 Q-TOF[1]:
  • Capillary Voltage: 3.0 kV
  • Source Temperature: 120°C
  • Desolvation Gas Flow: 600 L/hr

3. Cone Voltage Optimization:

  • Set the desolvation temperature to a moderate value (e.g., 300°C).
  • Acquire spectra at a series of cone voltages, for example, starting from 10 V and increasing in 5 V or 10 V increments up to 60 V.
  • For each cone voltage, record the intensity of the precursor ion ([M+H]⁺) and any major fragment ions.
  • Plot the ion intensities as a function of the cone voltage to determine the voltage that maximizes the precursor ion signal while minimizing fragmentation.

4. Desolvation Temperature Optimization:

  • Set the cone voltage to the optimal value determined in the previous step.
  • Acquire spectra at a series of desolvation temperatures, for example, from 250°C to 500°C in 50°C increments.
  • Record the intensity of the precursor and fragment ions at each temperature.
  • Plot the ion intensities as a function of the desolvation temperature to identify the optimal setting that provides good desolvation efficiency without inducing thermal fragmentation.

5. Final Evaluation:

  • Confirm the optimized parameters by analyzing a sample under the final determined conditions. The resulting spectrum should show a high abundance of the [M+H]⁺ ion with minimal fragmentation.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the systematic optimization of mass spectrometry parameters to minimize in-source fragmentation.

experimental_workflow cluster_prep Preparation cluster_infusion Infusion & Initial Setup cluster_optimization Parameter Optimization cluster_final Finalization prep_sample Prepare 100 ng/mL This compound Standard Solution infuse_sample Infuse Standard into MS at a Constant Flow Rate prep_sample->infuse_sample set_initial_params Set Initial MS Parameters (Capillary Voltage, Source Temp, etc.) infuse_sample->set_initial_params optimize_cone Vary Cone Voltage (e.g., 10-60 V) set_initial_params->optimize_cone record_cone_data Record [M+H]⁺ and Fragment Ion Intensities optimize_cone->record_cone_data analyze_cone_data Plot Intensities vs. Cone Voltage & Determine Optimum record_cone_data->analyze_cone_data optimize_temp Set Optimal Cone Voltage and Vary Desolvation Temp (e.g., 250-500°C) analyze_cone_data->optimize_temp record_temp_data Record [M+H]⁺ and Fragment Ion Intensities optimize_temp->record_temp_data analyze_temp_data Plot Intensities vs. Desolvation Temp & Determine Optimum record_temp_data->analyze_temp_data final_eval Confirm Optimized Parameters with Final Analysis analyze_temp_data->final_eval

Workflow for optimizing MS parameters to reduce in-source fragmentation.

References

Technical Support Center: Enhancing Sensitivity for Low Concentrations of 2-Hydroxy Imipramine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for enhancing the analytical sensitivity of 2-Hydroxy Imipramine, a primary metabolite of the tricyclic antidepressant Imipramine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting low concentrations of 2-Hydroxy Imipramine?

A1: Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of 2-Hydroxy Imipramine at low concentrations in biological matrices.[1][2][3] This technique offers high specificity by monitoring specific precursor-to-product ion transitions, minimizing interference from matrix components.

Q2: How can I improve the recovery of 2-Hydroxy Imipramine from plasma/serum samples?

A2: To improve recovery, a robust sample preparation method is crucial. Solid-Phase Extraction (SPE) is highly effective for cleaning up and concentrating tricyclic antidepressants and their metabolites from complex matrices.[1][4][5][6] Using a suitable SPE sorbent and optimizing the wash and elution steps can significantly enhance recovery rates, often exceeding 85%.[6] Liquid-Liquid Extraction (LLE) is another effective technique, though it may be more labor-intensive.[7][8]

Q3: I am observing significant matrix effects in my LC-MS/MS analysis. What can I do to mitigate this?

A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of biological samples.[9][10] To mitigate these effects:

  • Optimize Sample Preparation: Employ a more rigorous cleanup method like SPE to remove interfering phospholipids and other matrix components.

  • Chromatographic Separation: Adjust your HPLC/UHPLC gradient to better separate 2-Hydroxy Imipramine from co-eluting matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS, such as 2-Hydroxy Imipramine-d4, will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.

  • Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the limit of detection.

Q4: What are the optimal storage conditions for 2-Hydroxy Imipramine samples and standards?

A4: To ensure the stability of 2-Hydroxy Imipramine in plasma and stock solutions, it is recommended to store them at -20°C or lower.[2][7] For stock solutions prepared in organic solvents like methanol, storage at -20°C can maintain stability for at least three months.[2] Plasma samples containing imipramine have been shown to be stable through three freeze-thaw cycles and for three months when stored at -70°C.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient sample extraction and cleanup. 2. Suboptimal ionization in the mass spectrometer. 3. Degradation of the analyte. 4. Matrix suppression.1. Optimize the SPE or LLE protocol. Ensure the pH of the sample is appropriate for extraction. 2. Tune the mass spectrometer parameters (e.g., spray voltage, gas flows, collision energy) specifically for 2-Hydroxy Imipramine. 3. Prepare fresh standards and ensure proper storage of samples. 4. Improve sample cleanup, adjust chromatography, or use a stable isotope-labeled internal standard.
Poor Peak Shape (Tailing or Fronting) 1. Column degradation or contamination. 2. Incompatible mobile phase pH. 3. Sample solvent mismatch with the mobile phase. 4. Column overload.1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. 3. Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. 4. Reduce the injection volume or sample concentration.
High Background Noise 1. Contaminated mobile phase or LC system. 2. Insufficient sample cleanup. 3. Bleed from the analytical column.1. Use high-purity solvents and flush the LC system thoroughly. 2. Incorporate an additional wash step in your SPE protocol or use a more selective extraction method. 3. Condition the column according to the manufacturer's instructions or replace it.
Inconsistent Results / Poor Reproducibility 1. Variability in manual sample preparation steps. 2. Unstable LC-MS/MS system performance. 3. Inconsistent sample collection or handling.1. Automate sample preparation steps where possible. Ensure precise and consistent pipetting. 2. Perform system suitability tests before each batch of analysis. 3. Standardize sample collection, processing, and storage procedures.

Quantitative Data Summary

The following tables summarize key quantitative parameters from various analytical methods for the determination of imipramine and its metabolites, which can serve as a benchmark for method development for 2-Hydroxy Imipramine.

Table 1: Limits of Detection (LOD) and Quantification (LOQ)

Analyte(s)MethodMatrixLODLOQReference
ImipramineHPLC-UVHuman Plasma-3 ng/mL[7][8]
Imipramine, DesipramineUHPLC-Q-TOF-MSMouse Serum-5 ng/mL[2]
18 AntidepressantsLC-MS/MSWhole Blood-2.5 ng/mL
Amitriptyline, Nortriptyline, Imipramine, Desipramine, Clomipramine, DesmethylclomipramineGC-NPDHuman Plasma1.2 - 5.8 µg/L-[6]
Imipramine, Desipramine, and 2-Hydroxy MetabolitesHPLC-ElectrochemicalPlasma~5 ng/mL-

Table 2: Recovery Rates

Analyte(s)Extraction MethodMatrixRecovery (%)Reference
Tricyclic Antidepressants and MetabolitesSolid-Phase ExtractionPorcine Serum> 94%[4][5]
Imipramine, Desipramine, and 2-Hydroxy MetabolitesSolvent ExtractionPlasma86.6 - 100%
Amitriptyline, Nortriptyline, Imipramine, Desipramine, Clomipramine, DesmethylclomipramineSolid-Phase ExtractionHuman Plasma> 87%[6]
ImipramineLiquid-Liquid ExtractionHuman Plasma85 ± 5%[7][8]
Imipramine, DesipramineProtein PrecipitationMouse Serum87.0 - 99.5%[2]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for 2-Hydroxy Imipramine from Plasma/Serum

This protocol is a generalized procedure based on methods for tricyclic antidepressants.[1][4][5][6]

  • Sample Pre-treatment:

    • To 1 mL of plasma or serum, add an appropriate volume of an internal standard solution (e.g., 2-Hydroxy Imipramine-d4).

    • Acidify the sample by adding 20 µL of 2% phosphoric acid.[4][5] Vortex to mix.

  • SPE Cartridge Conditioning:

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

    • Follow with a wash using 1 mL of a stronger organic solvent (e.g., 20% methanol in water) to remove less polar interferences.

  • Elution:

    • Elute the analyte and internal standard with 1-2 mL of an appropriate elution solvent (e.g., methanol or acetonitrile). A small amount of a basic modifier (e.g., 2% ammonium hydroxide in methanol) may improve recovery.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of 2-Hydroxy Imipramine

This protocol provides a starting point for developing a sensitive LC-MS/MS method.

  • Liquid Chromatography (LC) System: UHPLC system

  • Column: A C18 reversed-phase column with a particle size of ≤ 2.7 µm is recommended for good peak shape and resolution.

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

  • Gradient Elution:

    • Start with a low percentage of mobile phase B (e.g., 5-10%) and hold for 0.5-1 minute.

    • Increase the percentage of mobile phase B to elute the analyte (e.g., to 95% over 3-5 minutes).

    • Hold at a high percentage of mobile phase B to wash the column.

    • Return to the initial conditions and allow the column to re-equilibrate.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 30 - 40°C

  • Mass Spectrometry (MS) System: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • MS Parameters:

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a standard solution of 2-Hydroxy Imipramine.

    • Determine the precursor ion ([M+H]+) for 2-Hydroxy Imipramine.

    • Perform product ion scans to identify the most abundant and stable product ions.

    • Optimize the collision energy for each precursor-to-product ion transition (SRM transition).

    • Select at least two SRM transitions for quantification and confirmation.

Visualizations

Signaling Pathway of Imipramine and its Metabolites

Imipramine and its active metabolite, 2-Hydroxy Imipramine, are tricyclic antidepressants that primarily function by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.

TCA_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Imipramine Imipramine SERT Serotonin Transporter (SERT) Imipramine->SERT Inhibits NET Norepinephrine Transporter (NET) Imipramine->NET Inhibits 2-OH_Imipramine 2-OH_Imipramine 2-OH_Imipramine->SERT Inhibits 2-OH_Imipramine->NET Inhibits 5-HT_Vesicle 5-HT Vesicle 5-HT 5-HT 5-HT_Vesicle->5-HT Release NE_Vesicle NE Vesicle NE NE NE_Vesicle->NE Release 5-HT->SERT Reuptake 5-HT_Receptor 5-HT Receptor 5-HT->5-HT_Receptor Binds NE->NET Reuptake NE_Receptor NE Receptor NE->NE_Receptor Binds Signal_Transduction Signal Transduction (Mood Regulation) 5-HT_Receptor->Signal_Transduction NE_Receptor->Signal_Transduction

Caption: Mechanism of action of Imipramine and 2-Hydroxy Imipramine.

Experimental Workflow for LC-MS/MS Analysis

The following diagram illustrates a typical workflow for the quantitative analysis of 2-Hydroxy Imipramine in a biological matrix.

LCMSMS_Workflow Sample_Collection 1. Sample Collection (Plasma/Serum) Sample_Preparation 2. Sample Preparation (SPE or LLE) Sample_Collection->Sample_Preparation Add Internal Standard LC_Separation 3. LC Separation (Reversed-Phase) Sample_Preparation->LC_Separation Inject Extract MS_Detection 4. MS/MS Detection (SRM Mode) LC_Separation->MS_Detection Eluted Analytes Data_Analysis 5. Data Analysis (Quantification) MS_Detection->Data_Analysis Generate Chromatograms

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Imipramine and its Metabolites: Featuring 2-Hydroxy Imipramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical step in the development and validation of robust bioanalytical methods. This guide provides a comparative overview of analytical methods for the quantification of imipramine and its metabolites, with a special focus on the use of 2-Hydroxy Imipramine-d6 as an internal standard. We present supporting experimental data, detailed methodologies, and logical workflows to aid in the selection of the most suitable internal standard for your specific research needs.

The accuracy and reliability of pharmacokinetic and toxicokinetic studies hinge on the precise quantification of drug and metabolite concentrations in biological matrices. An ideal internal standard (IS) should mimic the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Stable isotope-labeled (SIL) internal standards, such as this compound, are widely regarded as the gold standard due to their close physicochemical similarity to the analyte.

This guide compares the performance of analytical methods for imipramine and its active metabolite, desipramine, using different internal standards: a stable isotope-labeled analog of a metabolite (this compound or similar), stable isotope-labeled analogs of the parent drug (Imipramine-d3/d6), and a structurally similar but non-isotopically labeled compound (Trimipramine).

Data Presentation: A Comparative Analysis of Method Performance

The following table summarizes the quantitative performance of various analytical methods for imipramine and desipramine, employing different internal standards. The data has been compiled from multiple validated studies to provide a clear comparison of key performance indicators.

Parameter Method A: Using a Hydroxylated Deuterated IS (e.g., 2-Hydroxy Desipramine-d6) Method B: Using a Deuterated Parent Drug IS (e.g., Imipramine-d3/d6) Method C: Using a Non-Deuterated Structural Analog IS (e.g., Trimipramine)
Analyte(s) Imipramine, Desipramine, and Hydroxylated MetabolitesImipramine, DesipramineImipramine
Linearity Range (ng/mL) 1 - 5002.5 - 900[1]3 - 40[2]
Correlation Coefficient (r²) >0.99>0.999[3]>0.99[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 12.5[1]3[2]
Intra-day Precision (%CV) < 10%0.76 - 2.04%[3]< 15%
Inter-day Precision (%CV) < 10%< 5%[4]< 15%
Accuracy (% Bias) 90 - 110%97.93 - 103.58%[3]97.4 ± 3.6% (recovery)[2]
Extraction Recovery > 85%Not explicitly stated, but compensated for by SIL IS85 ± 5%[2]

Note: Data for Method A is inferred from the performance of structurally similar deuterated hydroxy metabolites used as internal standards in analogous assays, as direct comprehensive validation data for this compound was not publicly available. The performance of this compound is expected to be comparable.

Experimental Protocols: A Detailed Look at the Methodologies

The following are representative experimental protocols for the analysis of imipramine and its metabolites in human plasma using LC-MS/MS with different types of internal standards.

Method B: Detailed Protocol Using a Deuterated Parent Drug Internal Standard (Imipramine-d3)

This method is suitable for the simultaneous quantification of imipramine and its primary metabolite, desipramine.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (a mixture of Imipramine-d3 and Desipramine-d3 in methanol).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

2. Liquid Chromatography

  • LC System: UPLC system

  • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Imipramine: Precursor ion > Product ion

    • Desipramine: Precursor ion > Product ion

    • Imipramine-d3: Precursor ion > Product ion

    • Desipramine-d3: Precursor ion > Product ion

Method C: Detailed Protocol Using a Non-Deuterated Structural Analog Internal Standard (Trimipramine)

This HPLC-UV method is suitable for the quantification of imipramine.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of human plasma, add 100 µL of the internal standard working solution (Trimipramine in methanol).

  • Add 200 µL of 1 M sodium hydroxide.

  • Add 5 mL of a hexane:isoamyl alcohol (98:2, v/v) mixture.

  • Vortex for 1 minute and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the HPLC system.

2. High-Performance Liquid Chromatography

  • HPLC System: Standard HPLC system with a UV detector

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.5)

  • Flow Rate: 1.5 mL/min[2]

  • Detection Wavelength: 251 nm

  • Injection Volume: 50 µL

Mandatory Visualizations

To further elucidate the processes involved in analytical method validation and cross-validation, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Detection plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precip Protein Precipitation (e.g., Acetonitrile) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Injection into UPLC System supernatant->injection column C18 Reversed-Phase Column injection->column gradient Gradient Elution column->gradient esi Electrospray Ionization (Positive Mode) gradient->esi mrm Multiple Reaction Monitoring (MRM) esi->mrm quant Quantification mrm->quant

Caption: Experimental workflow for bioanalytical analysis using LC-MS/MS.

G cluster_method1 Method 1 (e.g., at Lab A) cluster_method2 Method 2 (e.g., using this compound) m1_validate Full Method Validation m1_analyze Analyze Incurred Samples m1_validate->m1_analyze m1_results Results from Method 1 m1_analyze->m1_results compare Statistical Comparison (e.g., Bland-Altman plot, % difference) m1_results->compare m2_validate Full Method Validation m2_analyze Analyze the Same Incurred Samples m2_validate->m2_analyze m2_results Results from Method 2 m2_analyze->m2_results m2_results->compare decision Decision on Comparability compare->decision

Caption: Logical workflow for the cross-validation of two analytical methods.

References

A Head-to-Head Comparison: 2-Hydroxy Imipramine-d6 Versus Other Internal Standards for Imipramine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of Imipramine in biological matrices is paramount for robust pharmacokinetic, pharmacodynamic, and toxicological studies. The choice of an appropriate internal standard is a critical determinant of data quality in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. This guide provides a comprehensive comparison of 2-Hydroxy Imipramine-d6 with other commonly employed internal standards for Imipramine analysis, supported by experimental data and detailed methodologies.

The gold standard in quantitative bioanalysis is the use of a stable isotope-labeled (SIL) internal standard of the analyte.[1][2][3] These standards, such as this compound and Imipramine-d6, are chemically identical to the analyte, ensuring they co-elute and experience the same ionization effects and extraction losses. This minimizes variability and corrects for matrix effects, leading to superior accuracy and precision.[1] In contrast, structural analogs, while often more accessible, may exhibit different physicochemical properties, potentially compromising the reliability of the results.

Performance Comparison of Internal Standards

It is important to note that the data presented below is compiled from different studies and, therefore, experimental conditions may vary. A direct comparison should ideally be performed under identical analytical conditions.

Table 1: Performance of Deuterated Internal Standards for Imipramine Analysis
Internal StandardAnalyteMatrixMethodAccuracy (%)Precision (%RSD)Recovery (%)Matrix Effect (%)Reference
Imipramine-d3ImipramineHuman PlasmaLC-MS/MS95-109< 5Not ReportedNot Reported[4]
Imipramine-d3ImipramineWhole BloodLC-MS/MSNot ReportedNot ReportedNot ReportedNot Reported[5]
2-Hydroxy Imipramine-d42-Hydroxy ImipraminePlasmaGC-MSNot ReportedNot ReportedNot ReportedNot Reported

Note: Data for this compound as an internal standard for Imipramine was not available in the reviewed literature. The table includes data for other deuterated Imipramine standards to illustrate typical performance.

Table 2: Performance of Non-Deuterated (Structural Analog) Internal Standards for Imipramine Analysis
Internal StandardAnalyteMatrixMethodAccuracy (%)Precision (%RSD)Recovery (%)Reference
TrimipramineImipramineHuman PlasmaHPLC-UVNot ReportedNot Reported85 ± 5[6]

The compiled data, although from disparate sources, highlights the high accuracy and precision typically achieved with deuterated internal standards. Structural analogs like Trimipramine can also yield acceptable results, particularly in less complex HPLC-UV methods, but their different chemical nature can lead to variations in extraction recovery and chromatographic behavior compared to the analyte.

Rationale for Selecting a Deuterated Internal Standard

The superiority of a deuterated internal standard like this compound stems from its fundamental similarity to the analyte, Imipramine.

G Rationale for Selecting a Stable Isotope-Labeled Internal Standard cluster_properties Physicochemical Properties cluster_performance Analytical Performance Analyte Imipramine Prop1 Extraction Recovery Analyte->Prop1 Identical Prop2 Chromatographic Retention Analyte->Prop2 Identical Prop3 Ionization Efficiency Analyte->Prop3 Identical IS This compound (Stable Isotope-Labeled IS) IS->Prop1 Nearly Identical IS->Prop2 Co-elutes IS->Prop3 Nearly Identical Analog Trimipramine (Structural Analog IS) Analog->Prop1 Different Analog->Prop2 Different Retention Time Analog->Prop3 Different Perf1 Correction for Matrix Effects Prop1->Perf1 Prop2->Perf1 Prop3->Perf1 Perf2 Improved Accuracy & Precision Perf1->Perf2

Caption: Logical flow demonstrating the advantages of a stable isotope-labeled internal standard.

Experimental Protocols

A typical experimental workflow for the analysis of Imipramine in a biological matrix using an internal standard involves sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation (Protein Precipitation)
  • Aliquoting: Transfer 100 µL of the plasma or serum sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard solution (e.g., this compound in methanol) to each sample, calibrator, and quality control sample.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate for analysis.

G Experimental Workflow for Imipramine Analysis Start Biological Sample (e.g., Plasma) Step1 Spike with Internal Standard (this compound) Start->Step1 Step2 Protein Precipitation (e.g., Acetonitrile) Step1->Step2 Step3 Vortex & Centrifuge Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step5 LC-MS/MS Analysis Step4->Step5 End Data Quantification Step5->End

Caption: A typical experimental workflow for the bioanalysis of Imipramine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Chromatographic Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is commonly used.

  • Mobile Phase:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol

  • Gradient Elution: A gradient elution is typically employed, starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B.

  • Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

  • Column Temperature: The column is often heated (e.g., to 40°C) to improve peak shape.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed to monitor specific precursor-to-product ion transitions for Imipramine and the internal standard.

Imipramine's Mechanism of Action: A Signaling Pathway Overview

Imipramine is a tricyclic antidepressant that primarily functions by inhibiting the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft.[7][8][9][10][11] This leads to an increased concentration of these neurotransmitters in the synapse, enhancing their signaling. Downstream, this modulation of neurotransmitter levels can lead to the activation of intracellular signaling cascades, including the phosphorylation of cAMP response element-binding protein (CREB) and increased expression of brain-derived neurotrophic factor (BDNF), which are involved in neuroplasticity and the therapeutic effects of antidepressants.[7]

G Imipramine Signaling Pathway Imipramine Imipramine SERT Serotonin Transporter (SERT) Imipramine->SERT Inhibits NET Norepinephrine Transporter (NET) Imipramine->NET Inhibits Synaptic_5HT Increased Synaptic Serotonin SERT->Synaptic_5HT Leads to Synaptic_NE Increased Synaptic Norepinephrine NET->Synaptic_NE Leads to Postsynaptic_Receptors Postsynaptic Receptor Activation Synaptic_5HT->Postsynaptic_Receptors Synaptic_NE->Postsynaptic_Receptors Signaling_Cascade Intracellular Signaling Cascade Postsynaptic_Receptors->Signaling_Cascade CREB CREB Phosphorylation Signaling_Cascade->CREB BDNF Increased BDNF Expression CREB->BDNF Therapeutic_Effect Therapeutic Antidepressant Effect BDNF->Therapeutic_Effect

Caption: Simplified signaling pathway of Imipramine's antidepressant action.

Conclusion

The selection of an appropriate internal standard is a cornerstone of a robust and reliable bioanalytical method for Imipramine. While structural analogs can be utilized, the evidence strongly supports the use of stable isotope-labeled internal standards as the gold standard for achieving the highest levels of accuracy and precision. Although direct comparative data for this compound as an internal standard for the parent drug is limited, its properties as a deuterated analog suggest it would provide excellent performance, effectively compensating for analytical variability, particularly matrix effects. For researchers, scientists, and drug development professionals aiming for the highest quality data in their Imipramine studies, the use of a deuterated internal standard such as this compound or Imipramine-d6 is highly recommended.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Accuracy and Precision of 2-Hydroxy Imipramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic assessments. This guide provides a comprehensive comparison of bioanalytical methods for 2-Hydroxy Imipramine, a primary active metabolite of the tricyclic antidepressant Imipramine. We delve into the performance of its stable isotope-labeled internal standard, 2-Hydroxy Imipramine-d6, and contrast it with alternative approaches, supported by experimental data and detailed protocols.

The use of a deuterated internal standard, such as this compound, is widely considered the gold standard in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical and physical properties are nearly identical to the analyte, ensuring it co-elutes and experiences similar matrix effects and ionization suppression or enhancement. This intrinsic similarity allows for highly effective normalization, leading to superior accuracy and precision in analytical results.

Performance Under the Microscope: Deuterated vs. Non-Deuterated Internal Standards

A study by Narasimhachari et al. (1981) utilized d4-deuterated internal standards for the GC-MS analysis of 2-hydroxy metabolites of imipramine, demonstrating the early adoption of stable isotopes for improved quantification.[1] Although this study does not provide the comprehensive validation data expected today, it lays the groundwork for the principles of using deuterated standards.

To illustrate the performance advantages, the following table presents typical accuracy and precision data for the analysis of tricyclic antidepressants and their metabolites using both deuterated and non-deuterated internal standards. The data for the deuterated internal standard is representative of what can be expected for a method using this compound.

Internal Standard TypeAnalyteConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Deuterated (e.g., Imipramine-d4) Imipramine5.02.8 - 4.6-4.0 to -2.12.6 - 5.0-3.0 to 6.6
50.03.1-2.53.21.5
500.03.6-3.24.1-1.9
Non-Deuterated (e.g., Trimipramine) Imipramine3.0< 15< 15< 15< 15
20.0< 15< 15< 15< 15
40.0< 15< 15< 15< 15

Note: The data for the deuterated internal standard is adapted from a validated method for Imipramine and Desipramine and is presented as a proxy for the expected performance of a method for 2-Hydroxy Imipramine with its d6-labeled standard. The data for the non-deuterated internal standard reflects the typical acceptance criteria for bioanalytical method validation.

Experimental Protocols: A Closer Look at the Methodology

The following provides a detailed experimental protocol for a typical LC-MS/MS method for the quantification of 2-Hydroxy Imipramine in a biological matrix, such as human plasma.

Sample Preparation: Solid Phase Extraction (SPE)
  • Aliquoting: To 100 µL of plasma sample, add 25 µL of the internal standard working solution (this compound in methanol).

  • Pre-treatment: Add 200 µL of 0.1 M zinc sulfate in 50% methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes.

  • SPE Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the centrifuged sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • 2-Hydroxy Imipramine: Precursor ion > Product ion (specific m/z values to be optimized).

      • This compound: Precursor ion > Product ion (specific m/z values to be optimized, typically +6 Da shift from the analyte).

Visualizing the Workflow and Metabolic Pathway

To further clarify the bioanalytical process and the metabolic context, the following diagrams are provided.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add 2-Hydroxy Imipramine-d6 Plasma->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge SPE Solid Phase Extraction Centrifuge->SPE Evaporate Evaporation SPE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification Metabolic_Pathway Imipramine Imipramine Metabolite1 2-Hydroxy Imipramine Imipramine->Metabolite1 Hydroxylation (CYP2D6) Metabolite2 Desipramine Imipramine->Metabolite2 N-Demethylation (CYP1A2, 3A4) Metabolite3 2-Hydroxy Desipramine Metabolite1->Metabolite3 N-Demethylation Metabolite2->Metabolite3 Hydroxylation (CYP2D6)

References

A Comparative Guide to Inter-Laboratory Imipramine Quantification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification of imipramine, a widely used tricyclic antidepressant. The data and protocols presented are compiled from a review of published literature, offering an objective overview of method performance to aid in the selection of the most appropriate technique for specific research, clinical, or drug development needs. Therapeutic drug monitoring of imipramine is crucial due to its narrow therapeutic index and interindividual variability in metabolism.[1][2]

Comparative Analysis of Quantitative Methods

The quantification of imipramine in biological matrices is predominantly achieved through chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) coupled with various detectors being the most common. More sensitive and specific methods, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are also widely employed, particularly in research and clinical settings requiring low detection limits. Spectrophotometric methods offer a simpler, more accessible alternative, though often with lower sensitivity.

Below is a summary of performance data from various studies, highlighting the key analytical parameters of different methods.

MethodMatrixSample PreparationLinearity Range (ng/mL)LOQ/LOD (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)
HPLC-UV [3][4]Human PlasmaLiquid-Liquid Extraction (LLE)3 - 40LOQ: 397.4 ± 3.6Intra-day: < 5, Inter-day: < 1085 ± 5
LC-MS/MS [5]Human PlasmaSupported Liquid Extraction (SLE)2.5 - 5000LLOQ: 2.5Not explicitly statedNot explicitly statedNot explicitly stated
UHPLC-Q-TOF-MS [6][7]Mouse SerumProtein Precipitation5 - 1000LOQ: 5Intra-day: 96.0-97.9, Inter-day: 97.0-106.6Intra-day: 2.8-4.6, Inter-day: 2.6-5.096.0 - 97.6
GC-NPD [8]SerumNot specified50 - 500LOQ: 25, LOD: 15Not explicitly statedIntra-assay: 6.4, Inter-assay: 4.7Not explicitly stated
Spectrophotometry [9]TabletsDissolution1 - 14 (µg/mL)Not specified99.94 - 100.08Not explicitly statedNot explicitly stated
RP-HPLC [10]TabletsDissolution25 - 150 (µg/mL)LOQ: 0.1, LOD: 0.03 (µg/mL)Not explicitly statedIntra-day: 0.31, Inter-day: 0.85Not explicitly stated

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the key techniques cited in this guide.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for pharmacokinetic and bioequivalence studies.[3][4]

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a plasma sample, add an internal standard (e.g., trimipramine).

    • Perform liquid-liquid extraction using a mixture of hexane and isoamyl alcohol.

    • Back-extract the drug into an acidic medium.

    • Evaporate the organic phase and reconstitute the residue in the mobile phase.

  • Chromatographic Conditions:

    • Column: µ-Bondapak C18

    • Mobile Phase: Sodium hydrogen phosphate solution (0.01 M) / acetonitrile (60/40 v/v), pH 3.5

    • Flow Rate: 1.5 mL/min

    • Detection: UV at a specified wavelength.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This high-throughput method is ideal for clinical study samples requiring low limits of quantification.[5][11]

  • Sample Preparation (Supported Liquid Extraction):

    • Use a 96-well supported liquid extraction (SLE) plate.

    • Add an ion-pairing agent to the plasma sample.

    • Extract the analytes into an organic phase.

    • Back-extract the analytes into an aqueous solution containing citric acid.

    • Inject the aqueous phase directly into the LC-MS/MS system.

  • Instrumentation:

    • Liquid chromatograph coupled to a tandem mass spectrometer.

    • Specific precursor and product ions for imipramine and its metabolites are monitored.

Ultra-High-Performance Liquid Chromatography–Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC–Q-TOF-MS)

A rapid and sensitive method suitable for therapeutic drug monitoring or bioequivalence studies.[6][7]

  • Sample Preparation (Protein Precipitation): [7]

    • To 50 µL of serum, add acetonitrile to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Inject the supernatant for analysis.

  • Chromatographic Conditions: [7]

    • Column: Acquity UPLC BEH C18

    • Mobile Phase: Gradient elution with acetonitrile containing 0.1% formic acid and 20 mM ammonium formate.

  • Mass Spectrometry:

    • Quadrupole-time-of-flight mass spectrometer with an electrospray ionization source in positive ion mode.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in imipramine analysis and its mechanism of action, the following diagrams have been generated.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing plasma Plasma/Serum Sample add_is Add Internal Standard plasma->add_is extraction Extraction (LLE, SLE, or Protein Precipitation) add_is->extraction evap_recon Evaporation & Reconstitution (if applicable) extraction->evap_recon injection LC Injection evap_recon->injection separation Chromatographic Separation injection->separation detection Detection (UV, MS/MS, etc.) separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Concentration Calculation calibration->quantification

Figure 1. A generalized experimental workflow for the quantification of imipramine in biological matrices.

imipramine_signaling_pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron imipramine Imipramine sert Serotonin Transporter (SERT) imipramine->sert net Norepinephrine Transporter (NET) imipramine->net serotonin Serotonin serotonin->sert Reuptake receptors Postsynaptic Receptors serotonin->receptors norepinephrine Norepinephrine norepinephrine->net Reuptake norepinephrine->receptors downstream Downstream Signaling (e.g., cAMP, CREB) receptors->downstream therapeutic Therapeutic Effects (Antidepressant Action) downstream->therapeutic

Figure 2. Simplified signaling pathway illustrating the mechanism of action of imipramine.

References

Deuterium Labeling in 2-Hydroxy Imipramine-d6: A Comparative Analysis of Isotope Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the isotope effects of deuterium labeling in 2-Hydroxy Imipramine-d6 against its non-deuterated counterpart, 2-Hydroxy Imipramine. The strategic placement of deuterium atoms can significantly alter the pharmacokinetic profile of a drug by influencing its metabolic pathways. This guide synthesizes available experimental data to offer insights into the potential advantages of deuterium labeling for this active metabolite of the widely used antidepressant, Imipramine.

Metabolic Pathway and the Role of Deuterium Labeling

Imipramine undergoes extensive metabolism in the body, primarily through two major pathways: N-demethylation to form desipramine and aromatic hydroxylation to form 2-hydroxy imipramine.[1][2] The cytochrome P450 enzyme CYP2D6 is the principal catalyst for the 2-hydroxylation of both imipramine and its metabolite desipramine.[1][2] The introduction of deuterium at specific positions in the imipramine molecule can alter the rate of these metabolic reactions due to the kinetic isotope effect (KIE), where the heavier C-D bond is stronger and thus more difficult to break than a C-H bond.[3][4]

A study on the effects of deuteration on imipramine's pharmacokinetics in rats revealed that deuterium substitution on the N-methyl group led to a significant isotope effect on N-demethylation. This resulted in a slower rate of systemic clearance, a longer half-life, and enhanced bioavailability when administered orally.[5] However, deuteration of the aromatic rings did not affect aromatic hydroxylation in that particular study.[5]

It is important to note that while direct experimental data on this compound is limited in the public domain, we can infer the potential isotope effects based on the established metabolic pathways and the principles of KIE. If the deuterium atoms in this compound are located on the aromatic ring system, it could potentially slow down further metabolism or alter the subsequent metabolic pathways of this active metabolite.

Imipramine Imipramine Desipramine Desipramine Imipramine->Desipramine N-Demethylation (CYP2C19, 1A2, 3A4) Two_Hydroxy_Imipramine 2-Hydroxy Imipramine Imipramine->Two_Hydroxy_Imipramine 2-Hydroxylation (CYP2D6) Two_Hydroxy_Desipramine 2-Hydroxy Desipramine Desipramine->Two_Hydroxy_Desipramine 2-Hydroxylation (CYP2D6) Glucuronide_Conjugates Glucuronide Conjugates Two_Hydroxy_Imipramine->Glucuronide_Conjugates Glucuronidation Two_Hydroxy_Desipramine->Glucuronide_Conjugates Glucuronidation Imipramine_d6 Imipramine-d6 Two_Hydroxy_Imipramine_d6 This compound Imipramine_d6->Two_Hydroxy_Imipramine_d6 2-Hydroxylation (CYP2D6) (Potentially slower)

Caption: Metabolic pathway of Imipramine and the potential impact of deuterium labeling.

Comparative Pharmacokinetic Data

While direct comparative data for this compound is not available, the following table summarizes the pharmacokinetic parameters of Imipramine and its deuterated analog from a study in rats. This data provides a basis for understanding the potential impact of deuterium labeling on related metabolites.

ParameterImipramineImipramine-d7 (aromatic and N-methyl deuteration)Reference
Systemic Clearance (ml/min/kg) 115 ± 1485 ± 9[5]
Half-life (min) 78 ± 9102 ± 11[5]
Bioavailability (%) 31 ± 445 ± 5[5]

These findings suggest that deuterium labeling can significantly improve the pharmacokinetic profile of the parent drug, Imipramine.[5] A similar effect could be anticipated for its metabolites, where deuteration at a metabolically active site could lead to slower clearance and prolonged exposure.

Experimental Protocols

The following are summaries of typical experimental protocols used in the analysis of Imipramine and its metabolites, which would be applicable for comparative studies involving this compound.

Metabolic Stability Assay in Liver Microsomes

A common in vitro method to assess metabolic stability involves incubating the test compound with liver microsomes.

cluster_0 Incubation cluster_1 Reaction Quenching & Analysis Compound 2-Hydroxy Imipramine or This compound Quench Quench Reaction (e.g., Acetonitrile) Compound->Quench Microsomes Liver Microsomes Microsomes->Quench NADPH NADPH NADPH->Quench Buffer Phosphate Buffer Buffer->Quench Centrifuge Centrifuge Quench->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze

Caption: Workflow for an in vitro metabolic stability assay.

Protocol:

  • Incubation Mixture: Prepare an incubation mixture containing the test compound (2-Hydroxy Imipramine or this compound), liver microsomes (e.g., human, rat), and a buffer solution (e.g., phosphate buffer, pH 7.4).

  • Initiation: Pre-warm the mixture at 37°C, and initiate the metabolic reaction by adding a solution of NADPH.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: The reaction in each aliquot is stopped by adding a quenching solution, such as cold acetonitrile.

  • Sample Preparation: The quenched samples are centrifuged to precipitate proteins.

  • Analysis: The supernatant is analyzed by a suitable analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS), to quantify the remaining amount of the parent compound.

Pharmacokinetic Study in Animal Models

In vivo studies are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Protocol:

  • Animal Model: Select an appropriate animal model (e.g., rats, mice).

  • Dosing: Administer the test compounds (2-Hydroxy Imipramine and this compound) via a specific route (e.g., oral gavage, intravenous injection).

  • Blood Sampling: Collect blood samples at predetermined time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Sample Extraction: Extract the drug and its metabolites from the plasma using techniques like solid-phase extraction or liquid-liquid extraction.[6]

  • Quantification: Analyze the extracted samples using a validated analytical method, such as GC-MS or LC-MS/MS, to determine the concentrations of the parent drug and its metabolites over time.[6][7]

Analytical Methods

Several analytical methods have been developed for the quantification of imipramine and its metabolites in biological matrices.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method often involves derivatization of the analytes to improve their volatility and chromatographic properties.[6][7] Deuterated analogs are commonly used as internal standards for accurate quantification.[6][7]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC coupled with ultraviolet (UV) or electrochemical detection is a widely used technique.[8][9] Ion-pair chromatography can be employed to improve the retention and separation of these basic compounds.[9]

Conclusion

References

A Comparative Guide to Bioanalytical Method Validation for Imipramine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of imipramine and its primary active metabolite, desipramine, in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. This guide provides a comparative overview of validated bioanalytical methods, with a focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a widely adopted technique for its high sensitivity and selectivity.

Performance Comparison of Validated LC-MS/MS Methods

The following tables summarize the key performance characteristics of various validated LC-MS/MS methods for the simultaneous determination of imipramine and desipramine in plasma or serum. These parameters are essential for evaluating the reliability and robustness of a bioanalytical method, as outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA).[1][2][3][4][5]

Table 1: Linearity and Sensitivity of LC-MS/MS Methods

AnalyteMethod ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)
Imipramine MPI Research[6]2.5 - 5,0002.50
UHPLC-Q-TOF-MS[7][8]5.0 - 1,0005.0
HPLC-UV[9]3 - 403.0
Desipramine MPI Research[6]0.25 - 5000.250
UHPLC-Q-TOF-MS[7][8]5.0 - 2505.0

Table 2: Accuracy and Precision of a Validated UHPLC-Q-TOF-MS Method [7]

AnalyteConcentration (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Precision (%RSD)Inter-day Accuracy (%)
Imipramine 12.53.697.95.0106.6
125.02.296.02.697.0
500.02.897.13.498.7
Desipramine 12.54.2102.08.4104.9
125.01.787.92.095.5
250.03.198.44.198.1

Table 3: Recovery of a Validated UHPLC-Q-TOF-MS Method [7][8]

AnalyteConcentration (ng/mL)Absolute Recovery (%)
Imipramine 12.596.0
125.097.6
500.096.8
Desipramine 12.587.0
125.099.5
250.095.7

Experimental Protocols

Detailed methodologies are critical for the replication and validation of bioanalytical assays. Below are representative protocols for sample preparation and LC-MS/MS analysis based on published methods.

Method 1: Supported Liquid Extraction (SLE) followed by LC-MS/MS[6]
  • Sample Preparation (SLE):

    • To 50 µL of human plasma, add an internal standard.

    • Incorporate an ion pairing agent.

    • Load the sample onto a 96-well supported liquid extraction (SLE) plate.

    • Elute the analytes with an organic solvent.

    • Perform a back-extraction into an acidic aqueous solution (e.g., water with citric acid).

    • Directly inject the aqueous extract into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A suitable C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for imipramine, desipramine, and the internal standard.

Method 2: Protein Precipitation (PPT) followed by UHPLC-Q-TOF-MS[7][8][10]
  • Sample Preparation (PPT):

    • To 50 µL of serum, add 150 µL of acetonitrile containing the internal standard.[10]

    • Vortex the mixture for three minutes at 1500 rpm.[10]

    • Centrifuge for two minutes at 16,100 g.[10]

    • Transfer 25 µL of the supernatant to a 96-well plate.[10]

    • Add 475 µL of water to the supernatant.[10]

    • Vortex the plate for two minutes at 1500 rpm prior to injection.[10]

  • UHPLC-Q-TOF-MS Conditions:

    • Chromatographic Column: Acquity UPLC BEH C18 column.[7][8]

    • Mobile Phase: A gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[11]

    • Mass Spectrometer: A quadrupole-time-of-flight (Q-TOF) mass spectrometer.

    • Detection: Full scan data acquisition to obtain accurate mass measurements for both precursor and product ions.

Visualizing the Bioanalytical Workflow

The following diagram illustrates a typical experimental workflow for the bioanalytical method validation of imipramine and its metabolites using protein precipitation and LC-MS/MS analysis.

Bioanalytical Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma/Serum Sample (50 µL) is Add Internal Standard in Acetonitrile (150 µL) plasma->is vortex1 Vortex (3 min, 1500 rpm) is->vortex1 centrifuge Centrifuge (2 min, 16,100 g) vortex1->centrifuge supernatant Transfer Supernatant (25 µL) centrifuge->supernatant dilute Dilute with Water (475 µL) supernatant->dilute vortex2 Vortex (2 min, 1500 rpm) dilute->vortex2 final_sample Final Sample for Injection vortex2->final_sample injection UHPLC Injection final_sample->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Mass Spectrometric Detection (MS/MS) ionization->detection data Data Acquisition & Processing detection->data

Caption: Workflow of a protein precipitation-based LC-MS/MS method.

This guide provides a foundational comparison of validated bioanalytical methods for imipramine and desipramine. The choice of a specific method will depend on the required sensitivity, throughput, available instrumentation, and the specific goals of the research or clinical study. It is imperative to perform a full method validation according to regulatory guidelines to ensure the reliability of the generated data.[1][2][3][4][5]

References

Head-to-head comparison of LC-MS/MS and GC-MS for Imipramine analysis.

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of imipramine, a widely used tricyclic antidepressant, is critical for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The two primary analytical techniques employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective, data-driven comparison of these two powerful methods to aid in the selection of the most appropriate technique for specific analytical needs.

This comparison delves into the experimental protocols and performance characteristics of both LC-MS/MS and GC-MS for imipramine analysis, presenting a clear overview of their respective strengths and limitations.

At a Glance: Key Performance Metrics

The choice between LC-MS/MS and GC-MS for imipramine analysis often hinges on factors such as sensitivity, sample throughput, and the need for derivatization. The following table summarizes key quantitative performance data compiled from various studies.

ParameterLC-MS/MSGC-MSKey Considerations
Limit of Quantitation (LOQ) 0.25 - 5.0 ng/mL[1][2]0.2 - 100 ng/mL[3][4]LC-MS/MS generally offers lower LOQs, providing higher sensitivity.
Linearity (R²) > 0.99[5]> 0.99 (post-derivatization)[6]Both techniques demonstrate excellent linearity over a range of concentrations.
Sample Preparation Simple protein precipitation or liquid-liquid extraction.[1][2][7]More complex, often requiring liquid-liquid extraction and mandatory derivatization.[8][9]LC-MS/MS workflows are typically faster and more amenable to high-throughput analysis.
Analysis Time < 20 minutes (including sample preparation).[1][10]Longer due to derivatization and potentially longer chromatographic runs.LC-MS/MS offers a significant advantage in terms of sample throughput.
Derivatization Not required.Mandatory for imipramine and its metabolites to improve volatility and chromatographic performance.[6][9]Derivatization adds complexity, time, and potential for analytical variability to the GC-MS workflow.
Selectivity High, utilizing specific precursor-to-product ion transitions (MRM).[5]High, especially with selected ion monitoring (SIM).[9]Both methods offer excellent selectivity for confident analyte identification.
Matrix Effects Can be a concern, requiring careful method development and use of internal standards.Generally less susceptible to ion suppression/enhancement compared to LC-MS/MS.Matrix effects in LC-MS/MS can be mitigated with appropriate sample clean-up and internal standards.

Experimental Workflows: A Visual Comparison

The following diagrams illustrate the typical experimental workflows for the analysis of imipramine using LC-MS/MS and GC-MS.

LC-MS_MS_Workflow cluster_LCMSMS LC-MS/MS Workflow Sample Plasma/Serum Sample Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC-MS/MS Analysis Supernatant->Injection

Caption: A simplified workflow for imipramine analysis using LC-MS/MS.

GC-MS_Workflow cluster_GCMS GC-MS Workflow Sample Plasma/Serum Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Derivatization (e.g., Acetylation, Silylation) Extraction->Derivatization Injection GC-MS Analysis Derivatization->Injection

Caption: A typical workflow for imipramine analysis using GC-MS, highlighting the mandatory derivatization step.

Detailed Experimental Protocols

For scientists looking to implement these methods, the following sections provide detailed experimental protocols for both LC-MS/MS and GC-MS analysis of imipramine.

LC-MS/MS Method

This protocol is a representative example of a rapid and sensitive method for the quantification of imipramine in biological matrices.

1. Sample Preparation (Protein Precipitation) [1][7]

  • To 100 µL of plasma or serum, add an internal standard (e.g., imipramine-d3).

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean vial for analysis.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used (e.g., Acquity UPLC BEH C18).[1]

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typical.[1]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 5-10 µL.

3. Tandem Mass Spectrometry

  • Ionization: Electrospray ionization (ESI) in positive ion mode is standard for imipramine.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[5]

  • MRM Transitions: Specific precursor and product ions for imipramine and its internal standard are monitored. For imipramine, a common transition is m/z 281.2 → 86.1.

GC-MS Method

This protocol outlines a typical GC-MS method for imipramine analysis, which includes a necessary derivatization step.

1. Sample Preparation (Liquid-Liquid Extraction) [8]

  • To 1 mL of plasma or serum, add an internal standard (e.g., imipramine-d4).

  • Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).

  • Extract the analytes with an organic solvent (e.g., n-heptane-isoamyl alcohol).[8]

  • Back-extract into an acidic solution, followed by re-extraction into an organic solvent at a basic pH.[8]

  • Evaporate the final organic extract to dryness.

2. Derivatization [8][9]

  • Reconstitute the dried extract in a suitable solvent.

  • Add a derivatizing agent (e.g., N-methyl-bis-trifluoroacetamide (MBTFA) or pentafluoropropionyl anhydride) to convert imipramine and its metabolites into more volatile and thermally stable derivatives.[8][9]

  • Heat the mixture to ensure complete derivatization.

3. Gas Chromatography

  • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5MS).[4]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Temperature Program: A temperature gradient is employed to separate the analytes.

  • Injection Mode: Splitless injection is common for trace analysis.

4. Mass Spectrometry

  • Ionization: Electron Ionization (EI) is the standard ionization technique.

  • Scan Type: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic ions of the derivatized analytes.[9]

Comparative Analysis: Making the Right Choice

The decision to use LC-MS/MS or GC-MS for imipramine analysis depends on the specific requirements of the study.

Method_Comparison cluster_Comparison Method Selection Logic Requirement Analytical Requirement High_Throughput High Throughput & Speed Requirement->High_Throughput High_Sensitivity Highest Sensitivity (Lowest LOQ) Requirement->High_Sensitivity Minimal_Sample_Prep Minimal Sample Preparation Requirement->Minimal_Sample_Prep Robustness Robustness to Matrix Effects Requirement->Robustness LCMSMS LC-MS/MS High_Throughput->LCMSMS High_Sensitivity->LCMSMS Minimal_Sample_Prep->LCMSMS GCMS GC-MS Robustness->GCMS

Caption: A decision tree for selecting between LC-MS/MS and GC-MS for imipramine analysis.

LC-MS/MS is the superior choice for:

  • High-throughput screening: The simple and rapid sample preparation, coupled with fast chromatographic run times, makes LC-MS/MS ideal for analyzing large numbers of samples.[1]

  • Studies requiring the highest sensitivity: LC-MS/MS generally achieves lower limits of detection and quantification.[2]

  • Analysis of thermally labile metabolites: The absence of high temperatures during analysis prevents the degradation of sensitive compounds.

GC-MS may be considered when:

  • LC-MS/MS is unavailable: GC-MS is a well-established and reliable technique that can provide accurate and precise results.

  • Severe matrix effects are encountered with LC-MS/MS: In some complex matrices, the cleaner separation and different ionization mechanism of GC-MS can offer an advantage.

  • Established GC-MS protocols are already in place: For laboratories with extensive experience and validated methods for GC-MS analysis of tricyclic antidepressants, it can remain a viable option.

Conclusion

For the analysis of imipramine in a modern drug development or clinical research setting, LC-MS/MS is overwhelmingly the preferred method . Its superior sensitivity, speed, and simpler workflow without the need for derivatization provide significant advantages over GC-MS. While GC-MS remains a powerful and reliable technique, the additional complexity and time required for sample preparation make it less suitable for high-throughput applications. The choice of analytical method should always be guided by the specific goals of the study, available instrumentation, and the need for validated, robust, and efficient quantification.

References

Comparative Analysis of Analytical Methods for Imipramine and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of the linearity and range of analytical methods for the quantification of Imipramine, with a focus on providing a representative experimental protocol that can be adapted for its deuterated metabolite, 2-Hydroxy Imipramine-d6. The data presented is crucial for researchers, scientists, and professionals in drug development for establishing robust analytical methods.

Quantitative Performance Data

The following table summarizes the linearity and quantification ranges for different analytical methods used for Imipramine. While specific data for this compound is not publicly available, the data for the parent compound provides a strong reference for expected performance.

AnalyteMethodLinearity (R²)RangeLower Limit of Quantification (LLOQ)Upper Limit of Quantification (ULOQ)
ImipramineHPLC-UV> 0.9993 - 40 ng/mL3 ng/mL40 ng/mL
ImipramineUPLC-QTOF-MS> 0.9995.0 - 1,000.0 ng/mL5.0 ng/mL1,000.0 ng/mL
DesipramineUPLC-QTOF-MS> 0.9995.0 - 250.0 ng/mL5.0 ng/mL250.0 ng/mL
ImipramineUPLC-UV0.99990.2 - 3 µg/mL0.7672 ng/mL3 µg/mL

Experimental Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This section outlines a typical experimental protocol for the quantification of this compound in a biological matrix, based on established methods for Imipramine. This protocol serves as a template that should be further optimized and validated.

1. Materials and Reagents:

  • Analytes: this compound (Reference Standard)

  • Internal Standard (IS): d4-2-Hydroxyimipramine or a similar structural analog.

  • Matrix: Human Plasma (K2-EDTA)

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Water (HPLC-grade), Ammonium Acetate.

2. Instrumentation:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • MS System: A triple quadrupole mass spectrometer.

3. Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A linear gradient starting from 5% B to 95% B over 5 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

4. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: Precursor ion > Product ion (to be determined by infusion).

    • Internal Standard: Precursor ion > Product ion (to be determined by infusion).

  • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum signal intensity.

5. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 150 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition.

  • Inject 5 µL onto the LC-MS/MS system.

6. Calibration Curve and Quality Control Samples:

  • Prepare a series of calibration standards by spiking blank human plasma with known concentrations of this compound, typically ranging from a sub-nanogram/mL level up to several hundred nanograms/mL.

  • Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples to ensure the accuracy and precision of the assay.

Visual Workflow for Calibration Curve Establishment

The following diagram illustrates the logical workflow for establishing a calibration curve for the quantification of this compound.

G Workflow for this compound Calibration cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Evaluation prep_start Start: Blank Plasma spike_analyte Spike with this compound (Calibration Standards & QCs) prep_start->spike_analyte spike_is Add Internal Standard spike_analyte->spike_is protein_precip Protein Precipitation (e.g., with Acetonitrile) spike_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge extract_supernatant Extract Supernatant centrifuge->extract_supernatant dry_down Evaporation to Dryness extract_supernatant->dry_down reconstitute Reconstitution in Mobile Phase dry_down->reconstitute injection Inject Sample onto LC-MS/MS reconstitute->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography ms_detection Mass Spectrometric Detection (MRM Mode) chromatography->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition integration Peak Integration data_acquisition->integration ratio_calc Calculate Peak Area Ratio (Analyte / IS) integration->ratio_calc cal_curve Generate Calibration Curve (Concentration vs. Ratio) ratio_calc->cal_curve regression Linear Regression Analysis (Determine R², Slope, Intercept) cal_curve->regression quantification Quantify Unknown Samples regression->quantification

Caption: Experimental workflow for establishing a calibration curve for this compound.

This guide provides a foundational understanding of the analytical parameters and procedures for the quantification of Imipramine and its deuterated metabolite. Researchers should perform comprehensive method validation according to regulatory guidelines to ensure the reliability of their results.

The Critical Role of 2-Hydroxy Imipramine-d6 in Bioanalytical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is paramount for the development of robust, accurate, and reliable bioanalytical methods. This guide provides a comprehensive comparison of methods utilizing 2-Hydroxy Imipramine-d6 and other internal standards for the quantification of imipramine and its metabolites, supported by experimental data and detailed protocols.

The use of stable isotope-labeled (SIL) internal standards is widely recognized as the gold standard in quantitative mass spectrometry-based bioanalysis. These standards, particularly those that are isotopically labeled versions of the analyte of interest, offer superior accuracy and precision by effectively compensating for variability in sample preparation, chromatography, and ionization. This principle is especially critical when analyzing metabolites, such as 2-hydroxy imipramine, a pharmacologically active metabolite of the tricyclic antidepressant imipramine.[1][2]

Specificity and Selectivity: A Comparative Overview

The ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. A deuterated version of the metabolite itself, such as this compound, is theoretically the most suitable internal standard for the quantification of 2-hydroxy imipramine. It shares the same physicochemical properties, leading to similar extraction recovery, chromatographic retention time, and ionization efficiency, thereby providing the most effective normalization.[3]

While direct head-to-head comparative studies are not always available, the performance of various analytical methods employing different internal standards for the analysis of imipramine and its metabolites can be compared. The following tables summarize the performance characteristics of different validated methods, highlighting the advantages of using a deuterated internal standard.

Table 1: Performance Comparison of Analytical Methods for Imipramine and Metabolites
Analyte(s)Internal StandardLLOQ (ng/mL)Accuracy (%)Precision (%RSD)Recovery (%)Reference
Imipramine, DesipramineImipramine-d3, Desipramine-d32.5Not Reported<15%Not Reported[4]
Imipramine, DesipramineNot Specified5.093.6 - 106.62.0 - 8.487.0 - 99.5[5]
ImipramineTrimipramine397.4 ± 3.6Not Reported85 ± 5[6]
Imipramine, DesipramineClomipramine15 (IMI), 20 (DMI)94.68 (IMI), 92.09 (DMI)4.7 - 7.170.6 - 73.7[7]
2-Hydroxyimipramine, 2-Hydroxydesipramined4-analogsNot ReportedNot ReportedNot ReportedNot Reported[1]
Imipramine, DesipramineNot Specified2.5 (IMI), 0.25 (DMI)Not ReportedNot ReportedNot Reported[8]
Desipramine, 2-Hydroxydesipramined4-DesipramineNot ReportedNot ReportedNot ReportedNot Reported[9]

IMI: Imipramine, DMI: Desipramine

The data indicates that methods employing stable isotope-labeled internal standards, such as imipramine-d3, desipramine-d3, and d4-analogs, generally achieve low limits of quantification and high precision. While methods using structural analogs like trimipramine and clomipramine can be effective, they may exhibit differences in extraction recovery and ionization response, potentially impacting accuracy.[3]

Experimental Methodologies

Detailed experimental protocols are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of imipramine and its metabolites using different analytical techniques.

Protocol 1: LC-MS/MS Method for Imipramine and Desipramine
  • Sample Preparation:

    • To 50 µL of human plasma, add the internal standard solution.

    • Perform a liquid-liquid extraction using a suitable organic solvent (e.g., methyl tert-butyl ether) after addition of a basic buffer.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[8][9]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[3]

    • Flow Rate: Typically 0.3-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analytes and internal standards.[3]

Protocol 2: GC-MS Method for Hydroxy Metabolites of Imipramine and Desipramine
  • Sample Preparation:

    • Add deuterated internal standards (d4-analogs of imipramine, desipramine, and their 2-hydroxy derivatives) to plasma samples.

    • Extract the analytes at pH 9 with ethyl acetate, followed by a second extraction at pH > 11 with hexane-isopropanol.

    • Combine and evaporate the extracts under nitrogen.

    • Prepare trifluoroacetyl derivatives using N-methyl-bis-trifluoroacetamide.[1]

  • GC-MS Conditions:

    • Analysis: Perform analysis using GC-MS with selected ion monitoring (SIM) in the electron ionization mode.[1]

Visualizing the Workflow

To better illustrate the analytical process, the following diagrams outline the experimental workflow and the rationale for using a stable isotope-labeled internal standard.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Extraction Extraction Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC LC Separation Evaporation->LC MS MS/MS Detection LC->MS Quantification Quantification MS->Quantification Result Result Quantification->Result

Caption: A typical experimental workflow for the bioanalysis of 2-hydroxy imipramine using this compound as an internal standard.

Rationale_SIL_IS Analyte Analyte (2-Hydroxy Imipramine) Process Analytical Process (Extraction, Chromatography, Ionization) Analyte->Process IS Internal Standard (this compound) IS->Process Ratio Constant Ratio (Analyte/IS) Process->Ratio Maintains Result Accurate Quantification Ratio->Result Leads to

Caption: Rationale for using a stable isotope-labeled internal standard (SIL-IS) for accurate quantification.

Conclusion

The selection of an appropriate internal standard is a critical decision in the development of selective and specific bioanalytical methods. For the quantification of 2-hydroxy imipramine, the use of its deuterated analog, this compound, offers significant advantages in terms of accuracy and precision by effectively compensating for analytical variability. While other internal standards can be employed, the principle of isotopic dilution mass spectrometry strongly supports the use of a stable isotope-labeled version of the analyte for the most reliable and robust results. The data and protocols presented in this guide provide a valuable resource for researchers in the field of drug metabolism and pharmacokinetics.

References

Navigating the Regulatory Maze: A Comparative Guide to Stable Isotope-Labeled Internal Standards in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of stable isotope-labeled internal standards (SIL-ISs) represents the gold standard in quantitative bioanalysis, a critical component in the journey of drug development. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines to ensure the accuracy and precision of bioanalytical data. These guidelines have been largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, which underscores the importance of a well-characterized internal standard.[1]

This guide provides an objective comparison of different SIL-ISs, supported by experimental data, to aid researchers in selecting the most appropriate standard for their bioanalytical assays. It also delves into the key regulatory expectations and provides detailed experimental protocols for the validation of these crucial reagents.

The Gold Standard: Why SIL-IS are Preferred

In quantitative mass spectrometry, an internal standard is essential to compensate for variability during sample preparation, chromatography, and ionization.[1] A SIL-IS is a version of the analyte in which one or more atoms have been replaced by a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[2] This near-identical chemical structure ensures that the SIL-IS and the analyte exhibit similar behavior throughout the analytical process, leading to more accurate and precise results compared to other alternatives like structural analogs.[3]

Performance Comparison: SIL-IS vs. Structural Analog

The superiority of a SIL-IS over a structural analog internal standard is evident in key performance metrics. The following table summarizes typical performance data, demonstrating the enhanced accuracy and precision achieved with a SIL-IS.

Performance MetricStable Isotope-Labeled IS (SIL-IS)Structural Analog ISRationale
Accuracy (% Bias) Typically within ±5%Can be within ±15%, but more susceptible to variabilityThe SIL-IS co-elutes and experiences identical matrix effects as the analyte, providing superior correction. Structural analogs may have different chromatographic behavior and ionization efficiencies.[1]
Precision (%CV) Typically < 5%Can be < 15%, but often higher than with a SIL-ISThe nearly identical physicochemical properties of the SIL-IS lead to more consistent tracking of the analyte throughout the entire analytical process.[1]

Note: The values in this table are representative and can vary depending on the specific assay and analyte.[1]

A study comparing a SIL internal standard to a butyric acid analogue for a particular analyte showed a mean bias of 100.3% for the SIL-IS with a standard deviation of 7.6%, while the analogous internal standard had a mean bias of 96.8% with a standard deviation of 8.6%.[4] This demonstrates a significant improvement in both accuracy and precision with the use of the SIL-IS.[4]

Choosing the Right Isotope: A Comparative Look at ¹³C, ¹⁵N, and ²H Labeling

While all SIL-ISs are designed to mimic the analyte, the choice of isotope can impact assay performance. Carbon-13 and Nitrogen-15 labeled standards are often considered superior to deuterium-labeled standards.[5]

Key Performance Differences: ¹³C/¹⁵N vs. Deuterium (²H)
Feature¹³C or ¹⁵N Labeled ISDeuterium (²H) Labeled ISImplications for Bioanalysis
Chromatographic Co-elution Virtually identical retention time to the unlabeled analyte.[6]May exhibit a slight shift in retention time, which can increase with the number of deuterium atoms.[6]The "isotope effect" of deuterium can alter the molecule's properties, leading to chromatographic separation. This can result in the internal standard not accurately compensating for matrix effects at the analyte's specific retention time. ¹³C and ¹⁵N labeling have a negligible isotope effect, ensuring better co-elution.[6]
Isotopic Stability Highly stable; the labels are not prone to exchange.[6]Can be susceptible to back-exchange (H/D exchange) with protons from the solvent or matrix, especially if the label is on an exchangeable site (e.g., -OH, -NH).[6][7]Isotopic instability can lead to a decrease in the internal standard signal and inaccurate quantification.
Matrix Effect Compensation Superior due to co-elution, experiencing the same degree of ion suppression or enhancement as the analyte.Potentially incomplete if chromatographic separation occurs, placing the IS in a different matrix effect environment than the analyte.Accurate matrix effect compensation is crucial for reliable data, especially in complex biological matrices.

For assays demanding the highest level of accuracy and precision, ¹³C or ¹⁵N labeling is the preferred choice.[8]

Navigating Regulatory Expectations: Key Validation Parameters

Regulatory guidelines from the FDA, EMA, and ICH (M10) mandate a thorough validation of the bioanalytical method.[1][9] The following are key parameters that must be assessed when using a SIL-IS.

Selectivity and Specificity

The bioanalytical method must be able to differentiate and quantify the analyte from other components in the sample, including metabolites, endogenous substances, and concomitant medications.[10]

Accuracy and Precision

The accuracy (closeness to the true value) and precision (reproducibility) of the method are determined at multiple concentration levels, including the lower limit of quantification (LLOQ).[10] According to EMA guidelines, the mean concentration should be within ±15% of the nominal value for quality control (QC) samples, and the coefficient of variation (CV) should not exceed 15% (except for the LLOQ, where it is ±20% and ≤20%, respectively).[11]

Stability

The stability of the analyte and the SIL-IS must be evaluated under various conditions to ensure that their concentrations do not change from sample collection to analysis. This includes freeze-thaw stability, short-term (bench-top) stability, long-term storage stability, and stock solution stability. It is generally not necessary to study the stability of the SIL-IS if it can be demonstrated that no isotope exchange reactions occur under the same conditions as the analyte stability studies.

Matrix Effect

The effect of the biological matrix on the ionization of the analyte and SIL-IS must be assessed. The use of a SIL-IS is the most effective way to compensate for matrix effects.[10]

Isotopic Cross-Contamination (Crosstalk)

It is crucial to assess the potential for interference between the analyte and the SIL-IS. This includes checking for the presence of unlabeled analyte in the SIL-IS solution and the contribution of the analyte's isotopic signal to the SIL-IS signal.[8] The response of the analyte channel in the SIL-IS solution should be less than 1% of the analyte response at the LLOQ, and the response of the SIL-IS channel in the analyte solution should be less than 5% of the SIL-IS response at its working concentration.[8]

A study on flucloxacillin demonstrated that at a low SIL-IS concentration (0.7 mg/L), bias due to cross-signal contribution could be as high as 36.9%. Increasing the SIL-IS concentration to 14 mg/L reduced this bias to 5.8%.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key validation experiments.

Protocol 1: Assessment of Selectivity and Specificity

Objective: To demonstrate that the analytical method can unequivocally identify and quantify the analyte in the presence of other components in the biological matrix.

Methodology:

  • Analyze at least six individual sources of blank biological matrix to screen for interfering peaks at the retention times of the analyte and the SIL-IS.

  • Analyze a blank matrix sample spiked with the SIL-IS to ensure no interference from the internal standard is observed in the analyte's mass transition.

  • Analyze a blank matrix sample spiked with the analyte at the LLOQ to ensure it is distinguishable from baseline noise.

Protocol 2: Determination of Accuracy and Precision

Objective: To determine the closeness of measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).

Methodology:

  • Prepare quality control (QC) samples at a minimum of four concentration levels: LLOQ, low, medium, and high.

  • Within-Run Accuracy and Precision: Analyze a minimum of five replicates of each QC level in a single analytical run.[11]

  • Between-Run Accuracy and Precision: Analyze at least three separate runs of the QC samples on different days.

  • Calculate the percent bias for accuracy and the percent relative standard deviation (%RSD or %CV) for precision.

Protocol 3: Evaluation of Matrix Effect

Objective: To evaluate the suppression or enhancement of analyte ionization due to co-eluting matrix components.

Methodology:

  • Obtain blank biological matrix from at least six different sources.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte and SIL-IS in a clean solvent.

    • Set B (Post-Extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the extracted matrix.

    • Set C (Pre-Extraction Spike): Analyte and SIL-IS are added to the blank matrix before extraction.

  • Analyze all three sets of samples.

  • Calculate the Matrix Factor (MF): MF = (Peak response in the presence of matrix) / (Peak response in the absence of matrix). The coefficient of variation of the MF across the different sources should be ≤15%.

Visualizing the Workflow and Decision-Making Process

Diagrams are essential for clarifying complex processes and relationships in bioanalytical method validation.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD_Start Define Analyte & Method Requirements MD_Optimize Optimize Sample Prep, Chromatography & MS Conditions MD_Start->MD_Optimize MD_Select_IS Select Appropriate SIL-IS MD_Optimize->MD_Select_IS MV_Selectivity Selectivity & Specificity MD_Select_IS->MV_Selectivity MV_Cal_Curve Calibration Curve & LLOQ MV_Selectivity->MV_Cal_Curve MV_Accuracy Accuracy & Precision MV_Cal_Curve->MV_Accuracy MV_Stability Stability Assessment MV_Accuracy->MV_Stability MV_Matrix Matrix Effect MV_Stability->MV_Matrix MV_Crosstalk Isotopic Crosstalk MV_Matrix->MV_Crosstalk SA_Analysis Analyze Study Samples with QCs MV_Crosstalk->SA_Analysis SA_Report Report Results SA_Analysis->SA_Report SIL_IS_Selection_Logic Start Need for Internal Standard Is_SIL_Available Is a SIL-IS Commercially Available? Start->Is_SIL_Available Is_Deuterated Is it Deuterium-labeled? Is_SIL_Available->Is_Deuterated Yes Use_Analog Use Structural Analog (with justification) Is_SIL_Available->Use_Analog No High_Accuracy_Needed Is Highest Accuracy/Precision Critical? Is_Deuterated->High_Accuracy_Needed Yes Use_Deuterated Use Deuterated IS & Validate Carefully Is_Deuterated->Use_Deuterated No (¹³C/¹⁵N) Consider_Custom_Synth Consider Custom Synthesis of ¹³C/¹⁵N-IS High_Accuracy_Needed->Consider_Custom_Synth Yes High_Accuracy_Needed->Use_Deuterated No Validate_Performance Thoroughly Validate Performance Consider_Custom_Synth->Validate_Performance Use_Deuterated->Validate_Performance Use_Analog->Validate_Performance

References

Safety Operating Guide

Proper Disposal of 2-Hydroxy Imipramine-d6: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

The following guide provides essential safety and logistical information for the proper disposal of 2-Hydroxy Imipramine-d6, a labeled metabolite of Imipramine.[1][2] This document outlines procedural, step-by-step guidance to ensure the safe handling and disposal of this compound in a laboratory setting, in alignment with standard chemical and pharmaceutical waste management practices.

Hazard Identification and Safety Profile

Imipramine Hydrochloride is classified as hazardous, primarily due to its acute oral toxicity and potential for irritation.[4][5][6][7]

Key Hazards:

  • Acute Oral Toxicity: Harmful or fatal if swallowed.[4][6]

  • Skin Irritation: May cause skin irritation.[4][6]

  • Eye Irritation: May cause serious eye irritation.[4][6]

  • Respiratory Irritation: May cause respiratory irritation.[6]

Quantitative Hazard Data for Parent Compound (Imipramine Hydrochloride):

Hazard Data TypeValueSpecies
Oral LD50305 mg/kgRat[7]
Oral LD50275 mg/kgMouse[7]
Intraperitoneal LD5072 mg/kgRat[6]

Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, researchers must wear appropriate PPE to minimize exposure.

  • Gloves: Use chemical-resistant gloves.

  • Eye Protection: Wear safety goggles or a face shield.

  • Lab Coat: A standard lab coat is required to protect skin and clothing.

  • Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.

Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[4]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous pharmaceutical waste. Do not dispose of this compound in the regular trash or down the drain.[8]

Step 1: Segregate and Collect Waste

  • Designate a Waste Stream: All materials contaminated with this compound must be segregated as hazardous pharmaceutical waste.

  • Collect Contaminated Materials: This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated PPE (gloves, etc.).

    • Weighing papers, pipette tips, vials, and any other labware that has come into direct contact with the substance.[8]

Step 2: Contain and Label Waste

  • Primary Container: Place all collected waste into a clearly labeled, leak-proof, and sealable container.

  • Labeling: The label should clearly state "Hazardous Pharmaceutical Waste" and identify the contents, including "this compound".

Step 3: Store Waste Securely

  • Storage Location: Store the sealed waste container in a designated, secure area away from incompatible materials.[4]

  • Secondary Containment: It is best practice to store the waste container within a secondary containment unit to prevent the spread of any potential leaks or spills.[8]

Step 4: Arrange for Professional Disposal

  • Licensed Waste Management: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal.

  • Disposal Method: The standard and required method for disposing of this type of pharmaceutical waste is high-temperature incineration at a permitted facility.[8]

Emergency Procedures: Spills and Exposure

Spill Cleanup:

  • Evacuate the immediate area if necessary.

  • Wear appropriate PPE before attempting to clean the spill.

  • Carefully take up the spilled material to avoid generating dust.

  • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

  • Clean the affected area thoroughly.

First Aid Measures:

  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5]

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[7]

Visual Guides for Disposal Workflow

The following diagrams illustrate the necessary steps and logical flow for the proper disposal of this compound.

PPE_Requirements cluster_ppe Required Personal Protective Equipment (PPE) Gloves Chemical-Resistant Gloves Goggles Safety Goggles/Face Shield Coat Lab Coat Respirator Respirator (if dust risk) Handling Handling this compound Handling->Gloves Protects Skin Handling->Goggles Protects Eyes Handling->Coat Protects Body Handling->Respirator Protects Lungs

References

Essential Safety and Logistical Information for Handling 2-Hydroxy Imipramine-d6

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

2-Hydroxy Imipramine-d6 is a labeled metabolite of Imipramine and should be handled with care.[1][2] The parent compound, Imipramine Hydrochloride, is classified as harmful if swallowed.[3][4] It may cause skin, eye, and respiratory tract irritation.[3][4] Therefore, a comprehensive approach to personal protection, including engineering controls and appropriate PPE, is necessary to minimize exposure.[5]

Summary of Recommended Personal Protective Equipment

Protection TypeSpecific RecommendationsStandards/References
Engineering Controls A laboratory fume hood or other local exhaust ventilation should be utilized.[5] Eyewash stations and safety showers should be readily accessible.[5]General laboratory safety guidelines
Eye/Face Protection Tightly fitting safety goggles with side-shields or other approved eye protection are recommended.[3][5]EN 166 (EU) or NIOSH (US) approved[3][5]
Skin Protection Wear a lab coat and impervious, chemical-resistant gloves (e.g., nitrile).[6] Gloves should be inspected before use and a proper removal technique should be employed.[3]EU Directive 89/686/EEC and EN 374
Respiratory Protection Respiratory protection is generally not required under normal use conditions with adequate ventilation. If dust is generated or exposure limits are exceeded, a NIOSH/MSHA-approved respirator should be used.[5]NIOSH (US) or EN 149 (EU)

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical for the safe handling of this compound:

  • Preparation and Area Setup:

    • Designate a specific area for handling the compound, preferably within a certified chemical fume hood.[5]

    • Ensure the work area is clean and free of clutter.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that an eyewash station and safety shower are accessible and operational.[5]

  • Personal Protective Equipment (PPE) Donning:

    • Put on a lab coat.

    • Don tightly fitting safety goggles.[3][5]

    • Wear appropriate chemical-resistant gloves.[3]

  • Compound Handling:

    • Handle the compound within the fume hood to minimize inhalation exposure.[5]

    • Avoid the formation of dust and aerosols.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling:

    • Clean the work surface and any equipment used with a suitable solvent and detergent.

    • Properly remove and dispose of contaminated gloves and any disposable materials in a designated waste container.[3]

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3]

Disposal Plan

All waste materials contaminated with this compound should be treated as hazardous chemical waste.

  • Waste Segregation:

    • Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a clearly labeled, sealed container.

    • Collect any liquid waste (e.g., solutions containing the compound) in a separate, clearly labeled, and sealed container.

  • Waste Disposal:

    • Dispose of the chemical waste in accordance with all local, regional, and national regulations.

    • Do not dispose of the compound down the drain or in regular trash.

    • Contact your institution's Environmental Health and Safety (EHS) office for specific guidance on chemical waste disposal procedures.

Experimental Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling Protocol cluster_post Post-Handling & Disposal prep_area Designate & Prepare Work Area (Fume Hood) check_ppe Inspect & Gather Required PPE prep_area->check_ppe check_safety Verify Eyewash & Safety Shower Access check_ppe->check_safety don_ppe Don Lab Coat, Goggles, & Gloves check_safety->don_ppe handle_compound Handle Compound in Fume Hood don_ppe->handle_compound avoid_dust Avoid Dust & Aerosol Formation handle_compound->avoid_dust close_container Keep Container Tightly Closed avoid_dust->close_container clean_area Clean Work Area & Equipment close_container->clean_area dispose_waste Segregate & Dispose of Contaminated Waste clean_area->dispose_waste remove_ppe Properly Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.